molecular formula C19H17NO4 B557790 Fmoc-azetidine-3-carboxylic acid CAS No. 193693-64-0

Fmoc-azetidine-3-carboxylic acid

Cat. No.: B557790
CAS No.: 193693-64-0
M. Wt: 323.3 g/mol
InChI Key: QDEJCUHGSHSYQH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Fmoc-azetidine-3-carboxylic acid, also known as this compound, is a useful research compound. Its molecular formula is C19H17NO4 and its molecular weight is 323.3 g/mol. The purity is usually 95%.
The exact mass of the compound 1-(((9H-fluoren-9-yl)methoxy)carbonyl)azetidine-3-carboxylic acid is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-(9H-fluoren-9-ylmethoxycarbonyl)azetidine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17NO4/c21-18(22)12-9-20(10-12)19(23)24-11-17-15-7-3-1-5-13(15)14-6-2-4-8-16(14)17/h1-8,12,17H,9-11H2,(H,21,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QDEJCUHGSHSYQH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60373262
Record name 1-{[(9H-Fluoren-9-yl)methoxy]carbonyl}azetidine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60373262
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

323.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

193693-64-0
Record name 1-(9H-Fluoren-9-ylmethyl) 1,3-azetidinedicarboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=193693-64-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-{[(9H-Fluoren-9-yl)methoxy]carbonyl}azetidine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60373262
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-(9H-Fluoren-9-ylmethyl)azetidine-3-carboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

In-Depth Technical Guide: Fmoc-Azetidine-3-Carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Core Compound Details: Fmoc-Azetidine-3-Carboxylic Acid

This compound is a specialized amino acid building block crucial in modern peptide synthesis and drug discovery. Its defining feature is the incorporation of a four-membered azetidine ring, which imparts significant conformational constraints on peptide structures. This rigidity is highly sought after in the design of peptides with enhanced biological activity, stability, and target specificity. The N-terminal 9-fluorenylmethoxycarbonyl (Fmoc) protecting group allows for its seamless integration into standard solid-phase peptide synthesis (SPPS) protocols.

CAS Number: 193693-64-0[1]

Physicochemical and Analytical Data

A summary of the key quantitative data for this compound is presented below. This information is essential for reaction planning, characterization, and quality control.

PropertyValueReference
Molecular Formula C₁₉H₁₇NO₄[1]
Molecular Weight 323.35 g/mol [1]
Appearance White or off-white powder[1]
Purity (by HPLC) ≥98.0%
Melting Point 162 - 165 °C[1]
Storage Temperature 2-8°C

Application in Peptide Synthesis and Drug Development

The primary application of this compound is in solid-phase peptide synthesis (SPPS), a cornerstone technique for the chemical synthesis of peptides.[2] The azetidine ring's constrained nature helps to lock the peptide backbone into specific conformations, which can lead to:

  • Enhanced Receptor Binding: By pre-organizing the peptide into a bioactive conformation, the entropic penalty of binding to a biological target is reduced, potentially leading to higher affinity.

  • Increased Proteolytic Stability: The unnatural azetidine structure can hinder recognition by proteases, thereby increasing the in vivo half-life of the peptide therapeutic.

  • Improved Target Specificity: The rigid structure can minimize off-target interactions, leading to a better safety profile.

These characteristics make peptides containing azetidine-3-carboxylic acid promising candidates for modulating protein-protein interactions (PPIs), which are often challenging to target with traditional small molecules. A notable area of application is the development of BH3 mimetic peptides, which can trigger apoptosis (programmed cell death) in cancer cells by targeting anti-apoptotic proteins of the Bcl-2 family.[3]

Experimental Protocols

The incorporation of this compound into a growing peptide chain follows the general workflow of Fmoc-based solid-phase peptide synthesis. Below is a detailed methodology for this key process.

Protocol 1: Manual Solid-Phase Peptide Synthesis (SPPS) – Incorporation of this compound

This protocol outlines the manual steps for coupling this compound to a resin-bound peptide with a free N-terminal amine.

Materials:

  • Peptide-resin with a free N-terminal amine

  • This compound

  • Coupling Reagents:

    • HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)

    • HOBt (Hydroxybenzotriazole)

  • Base: DIPEA (N,N-Diisopropylethylamine)

  • Solvent: DMF (N,N-Dimethylformamide), peptide synthesis grade

  • Fmoc Deprotection Solution: 20% piperidine in DMF (v/v)

  • DCM (Dichloromethane)

  • Reaction vessel with a sintered glass filter

  • Shaker or vortex mixer

Procedure:

  • Resin Swelling: The peptide-resin is swelled in DMF for 30-60 minutes in the reaction vessel.

  • Fmoc Deprotection:

    • The DMF is drained from the swollen resin.

    • The 20% piperidine in DMF solution is added to the resin.

    • The reaction vessel is agitated for 5-10 minutes.

    • The deprotection solution is drained, and the process is repeated once more.

    • The resin is washed thoroughly with DMF (5-7 times) to remove all traces of piperidine.

  • Amino Acid Activation and Coupling:

    • In a separate vial, this compound (3-5 equivalents relative to the resin loading) and HOBt (3-5 equivalents) are dissolved in a minimal amount of DMF.

    • HBTU (3-5 equivalents) is added to the solution.

    • DIPEA (6-10 equivalents) is added, and the mixture is briefly vortexed. The solution may change color, indicating activation.

    • This activation mixture is immediately added to the deprotected peptide-resin.

    • The reaction vessel is agitated at room temperature for 1-2 hours. Coupling times may be extended for difficult sequences.

  • Washing:

    • The coupling solution is drained from the resin.

    • The resin is washed with DMF (3-5 times), followed by DCM (3-5 times), and then DMF again (3-5 times) to ensure the removal of all excess reagents and byproducts.

  • Cycle Repetition: The process of deprotection, coupling, and washing is repeated for each subsequent amino acid in the peptide sequence.

  • Final Cleavage and Deprotection: Once the synthesis is complete, the peptide is cleaved from the resin, and the side-chain protecting groups are removed using a cleavage cocktail, typically containing trifluoroacetic acid (TFA) and scavengers.

Visualizations

Experimental Workflow: Solid-Phase Peptide Synthesis Cycle

The following diagram illustrates the cyclical nature of solid-phase peptide synthesis for the incorporation of an amino acid like this compound.

SPPS_Workflow Start Start: Peptide-Resin (Fmoc-Protected) Deprotection Fmoc Deprotection (20% Piperidine/DMF) Start->Deprotection 1 Wash1 Wash (DMF) Deprotection->Wash1 2 Coupling Coupling: Activated Fmoc-Aze-OH + HBTU/HOBt/DIPEA Wash1->Coupling 3 Wash2 Wash (DMF, DCM) Coupling->Wash2 4 End Elongated Peptide-Resin (Fmoc-Protected) Wash2->End 5 Repeat Repeat for Next Amino Acid End->Repeat Repeat->Deprotection

Caption: General workflow for one cycle of solid-phase peptide synthesis.

Signaling Pathway: BH3 Mimetic Peptide Action

Peptides incorporating this compound can be designed to mimic the BH3 domain of pro-apoptotic proteins. These BH3 mimetic peptides can induce apoptosis by inhibiting anti-apoptotic proteins like Bcl-2. The diagram below illustrates this logical relationship.

Apoptosis_Pathway BH3_Mimetic BH3 Mimetic Peptide (contains Azetidine-3-COOH) Bcl2 Anti-Apoptotic Proteins (e.g., Bcl-2, Mcl-1) BH3_Mimetic->Bcl2 Inhibits Bax_Bak Pro-Apoptotic Effectors (Bax, Bak) Bcl2->Bax_Bak Inhibits Mitochondrion Mitochondrion Bax_Bak->Mitochondrion Activates Cytochrome_C Cytochrome c Release Mitochondrion->Cytochrome_C Leads to Apoptosis Apoptosis (Programmed Cell Death) Cytochrome_C->Apoptosis Initiates

Caption: Logical pathway of apoptosis induction by a BH3 mimetic peptide.

References

An In-depth Technical Guide to Fmoc-Azetidine-3-Carboxylic Acid: A Key Building Block in Modern Peptide Science

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fmoc-azetidine-3-carboxylic acid is a pivotal synthetic building block in the fields of peptide chemistry and drug discovery. Its unique four-membered azetidine ring imparts significant conformational constraints on peptide backbones, a property that is increasingly exploited to enhance biological activity, metabolic stability, and target selectivity of peptide-based therapeutics. The presence of the fluorenylmethyloxycarbonyl (Fmoc) protecting group makes it ideally suited for solid-phase peptide synthesis (SPPS), the cornerstone of modern peptide assembly. This guide provides a comprehensive overview of its chemical properties, synthesis, applications, and the experimental protocols for its use.

Core Properties and Specifications

This compound is a white to off-white crystalline powder. Its key physicochemical properties are summarized below, providing essential data for its handling, storage, and application in chemical synthesis.

PropertyValueReference(s)
Molecular Formula C₁₉H₁₇NO₄[1][2][3]
Molecular Weight 323.35 g/mol [1][2][3]
CAS Number 193693-64-0[1][2][3]
Appearance White or off-white powder[1]
Melting Point 162-165 °C[1]
Purity (typical) ≥98% (HPLC)[2][4]
Solubility Soluble in organic solvents such as dimethylformamide (DMF) and dichloromethane (DCM)
Storage Conditions 2-8°C[1][4]

Synthesis and Chemical Profile

The synthesis of this compound is a multi-step process that begins with the construction of the core azetidine-3-carboxylic acid ring, followed by the protection of the nitrogen atom with the Fmoc group.

General Synthesis Pathway

The synthesis of the azetidine core can be achieved through various routes, often starting from commercially available precursors. A representative, though not exhaustive, pathway is the cyclization of a suitably substituted propane derivative. Once the azetidine-3-carboxylic acid is obtained, the Fmoc group is introduced to protect the secondary amine, rendering it suitable for peptide synthesis.

cluster_synthesis Synthesis of this compound start Commercially Available Starting Materials intermediate1 Azetidine-3-carboxylic acid precursor start->intermediate1 Multi-step synthesis intermediate2 Azetidine-3-carboxylic acid intermediate1->intermediate2 Cyclization final_product Fmoc-azetidine-3-carboxylic acid intermediate2->final_product Fmoc protection cluster_spps Fmoc-SPPS Cycle for Azetidine Incorporation deprotection 1. Fmoc Deprotection (20% Piperidine in DMF) wash1 2. DMF Wash deprotection->wash1 coupling 3. Coupling (Fmoc-Aze-OH, HBTU, DIPEA in DMF) wash1->coupling wash2 4. DMF Wash coupling->wash2 repeat Repeat Cycle for Next Amino Acid wash2->repeat repeat->deprotection Start next cycle cluster_pathway Targeting the STAT3 Signaling Pathway cytokine Cytokine receptor Cytokine Receptor cytokine->receptor jak JAK receptor->jak Activation stat3 STAT3 jak->stat3 Phosphorylation dimer STAT3 Dimer stat3->dimer Dimerization nucleus Nucleus dimer->nucleus gene Target Gene Transcription nucleus->gene inhibitor Azetidine-containing Peptidomimetic (e.g., STAT3 Inhibitor) inhibitor->dimer Inhibition of Dimerization

References

Fmoc-Azetidine-3-Carboxylic Acid: A Comprehensive Technical Overview of its Physical Properties

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Fmoc-azetidine-3-carboxylic acid is a pivotal building block in the realm of peptide synthesis and drug discovery.[1][2] Its unique four-membered azetidine ring structure imparts conformational constraints and enhanced metabolic stability to peptides, making it a valuable tool for designing novel therapeutics.[1] This technical guide provides an in-depth analysis of the core physical properties of this compound, complete with experimental protocols and a workflow visualization for its primary application.

Core Physical and Chemical Properties

The fundamental properties of this compound are summarized below. These values are critical for its handling, storage, and application in synthetic chemistry.

PropertyValueSource(s)
Molecular Formula C₁₉H₁₇NO₄[1][3][4][5]
Molecular Weight 323.35 g/mol [1][3][4][6]
Appearance White to off-white or pale yellow powder/solid.[1][7][8]N/A
Melting Point 162 - 165 °C or 174 °C[1][7]
Purity (Typical) ≥98% (HPLC)[1][4][5]
Storage Conditions 0 - 8 °C[1][5][7]
Solubility Soluble in organic solvents such as Dimethyl Sulfoxide (DMSO) and ketone.[7]N/A

Experimental Protocols

Detailed methodologies for determining key physical properties are outlined below. These protocols are standard procedures in organic chemistry laboratories.

Determination of Melting Point (Capillary Method)

The melting point of a crystalline solid is a key indicator of its purity.[9][10] A sharp melting range typically signifies a high-purity compound, whereas a broad and depressed range suggests the presence of impurities.[9][10]

Methodology:

  • Sample Preparation: Ensure the this compound sample is completely dry and in a fine powder form.

  • Capillary Tube Loading: Press the open end of a capillary tube into the powdered sample. Gently tap the sealed end of the tube on a hard surface to pack the solid to a height of approximately 3 mm.[11]

  • Apparatus Setup: Place the loaded capillary tube into a melting point apparatus (e.g., Mel-Temp or Fisher-Johns).[9][11]

  • Rapid Heating (Optional): Perform an initial rapid heating to quickly determine an approximate melting range. This helps in saving time for the subsequent accurate determination.[9][10]

  • Accurate Determination: Allow the apparatus to cool. Then, begin heating at a slow, controlled rate (approximately 1-2 °C per minute) as the temperature approaches the approximate melting point.[9]

  • Observation and Recording: Record the temperature at which the first drop of liquid appears (T₁) and the temperature at which the entire solid has melted into a clear liquid (T₂). The melting point is reported as the range T₁ - T₂.[9]

Determination of Solubility (Qualitative Shake-Flask Method)

Understanding the solubility profile of a compound is essential for reaction setup, purification, and formulation.[12] This protocol provides a systematic approach to determine the solubility of this compound in various solvents.

Methodology:

  • Sample Preparation: Weigh out a specific amount of this compound (e.g., 25 mg) into a small test tube.[13]

  • Solvent Addition: Add a measured volume of the desired solvent (e.g., 0.75 mL of water, 5% NaOH, 5% HCl, or an organic solvent like DMSO) in small portions.[13]

  • Agitation: After each addition, shake the test tube vigorously to facilitate dissolution.[13]

  • Observation: Observe whether the solid dissolves completely. If the compound dissolves, it is considered soluble in that solvent under the tested conditions.

  • Systematic Testing: A flowchart for systematic solubility testing can be employed, starting with water, then moving to acidic and basic solutions for water-insoluble compounds to gather information about their functional groups.[14] For comprehensive quantitative analysis, a saturated solution can be prepared, and the concentration of the dissolved solute can be determined using techniques like HPLC.[15]

Application Workflow: Solid-Phase Peptide Synthesis (SPPS)

This compound is a key building block in Solid-Phase Peptide Synthesis (SPPS), a cornerstone technique for creating peptides.[2] The Fmoc (9-fluorenylmethoxycarbonyl) protecting group is crucial as it can be selectively removed under mild basic conditions, allowing for the stepwise and controlled addition of amino acids to a growing peptide chain.[1][2] The diagram below illustrates a simplified workflow for the incorporation of this compound into a dipeptide on a solid support.

SPPS_Workflow Workflow for Dipeptide Synthesis using this compound resin 1. Start with Resin (Solid Support) deprotection1 2. Fmoc Deprotection (e.g., 20% Piperidine in DMF) resin->deprotection1 wash1 3. Wash deprotection1->wash1 coupling 4. Couple Fmoc-Azetidine-3-COOH (with activating agents like HBTU/HOBt) wash1->coupling wash2 5. Wash coupling->wash2 deprotection2 6. Fmoc Deprotection wash2->deprotection2 wash3 7. Wash deprotection2->wash3 coupling2 8. Couple Next Fmoc-Amino Acid wash3->coupling2 wash4 9. Wash coupling2->wash4 cleavage 10. Cleave Dipeptide from Resin (e.g., TFA cocktail) wash4->cleavage dipeptide Result: Free Dipeptide cleavage->dipeptide

Caption: Simplified workflow for Solid-Phase Peptide Synthesis (SPPS).

References

An In-depth Technical Guide on the Solubility of Fmoc-azetidine-3-carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available solubility data for Fmoc-azetidine-3-carboxylic acid (Fmoc-Aze-OH), a critical building block in peptide synthesis. Due to the limited availability of precise quantitative data in public literature, this document compiles qualitative and semi-quantitative information and presents a detailed, generalized experimental protocol for determining its solubility in various solvents.

Introduction

This compound is a proline analogue that introduces conformational constraints into peptides, making it a valuable tool in drug design and the synthesis of bioactive peptides.[1][2] Understanding its solubility is crucial for its effective use in solid-phase peptide synthesis (SPPS), as poor solubility can lead to incomplete coupling reactions and the generation of deletion sequences.[3] The most commonly utilized solvents in Fmoc-based SPPS are polar aprotic solvents like N,N-Dimethylformamide (DMF) and N-Methyl-2-pyrrolidone (NMP).[4][5]

Solubility Data

While specific quantitative solubility data for this compound is not widely published, existing literature and supplier information provide qualitative and semi-quantitative insights. It is generally described as a white to off-white or pale yellow powder.[1][6]

Table 1: Summary of Solubility Information for this compound and Related Compounds

CompoundSolventSolubilityRemarks
This compoundDimethyl sulfoxide (DMSO)Soluble[7]Qualitative data.[7]
This compoundKetoneSoluble[7]Qualitative data, specific ketone not specified.[7]
This compoundWaterSparingly soluble[8]Fmoc-protected amino acids are generally sparingly soluble in water.[8]
Fmoc-Met-OH (analogue)N,N-Dimethylformamide (DMF)≥ 0.5 M (≥ 185.7 mg/mL)[3]Semi-quantitative data for a related Fmoc-amino acid, suggesting good solubility in a key SPPS solvent.[3]
Fmoc-Met-OH (analogue)N-Methyl-2-pyrrolidone (NMP)Good[3]Qualitative data, considered a good alternative to DMF.[3]
Fmoc-Met-OH (analogue)Dichloromethane (DCM)Limited[3]Generally a poor solvent for Fmoc-amino acids.[3]
Fmoc-amino acids (general)PolarClean>0.4 M to >0.9 M[9]A greener solvent showing high solubility for most Fmoc-amino acids.[9]

Experimental Protocol for Solubility Determination

The following is a generalized experimental protocol for determining the solubility of this compound in a given solvent. This method is based on the widely used shake-flask method.[10]

3.1. Materials

  • This compound (solid)

  • Solvent of interest (e.g., DMF, NMP, DMSO, DCM)

  • Analytical balance

  • Vials with screw caps

  • Vortex mixer or shaker

  • Centrifuge

  • Syringe filters (chemically inert, e.g., PTFE)

  • High-Performance Liquid Chromatography (HPLC) system

  • Volumetric flasks and pipettes

3.2. Procedure

  • Preparation of a Saturated Solution:

    • Accurately weigh an excess amount of this compound into a vial.

    • Add a known volume of the solvent to the vial.

    • Tightly cap the vial and place it on a shaker or vortex mixer at a constant temperature for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.[10]

  • Separation of Undissolved Solid:

    • After the equilibration period, visually inspect the vial to confirm the presence of undissolved solid.

    • Centrifuge the vial at a high speed to pellet the undissolved solid.

    • Carefully withdraw the supernatant (the saturated solution) using a syringe and filter it through a syringe filter to remove any remaining solid particles.[11]

  • Quantification of Solute:

    • Prepare a series of standard solutions of this compound of known concentrations in the same solvent.

    • Analyze the standard solutions and the filtered saturated solution using a validated HPLC method.

    • Construct a calibration curve by plotting the peak area from the HPLC chromatograms of the standard solutions against their known concentrations.

    • Determine the concentration of this compound in the saturated solution by interpolating its peak area on the calibration curve.[11]

  • Data Reporting:

    • Express the solubility in appropriate units, such as mg/mL, g/L, or mol/L, at the specified temperature.[11]

Visualizations

The following diagrams illustrate the experimental workflow for determining solubility and a general decision-making process for solvent selection in peptide synthesis.

G Workflow for Solubility Determination A Weigh excess Fmoc-Aze-OH B Add known volume of solvent A->B C Equilibrate (shake/vortex) B->C D Centrifuge to pellet solid C->D E Filter supernatant D->E G Analyze by HPLC E->G F Prepare standard solutions F->G H Calculate solubility from calibration curve G->H

Caption: Workflow for determining the solubility of this compound.

G Solvent Selection Pathway for Peptide Synthesis Start Start: Need to dissolve Fmoc-Aze-OH IsSoluble Is solubility > 0.4 M? Start->IsSoluble UseSolvent Proceed with SPPS IsSoluble->UseSolvent Yes TryAlternative Consider alternative solvent (e.g., NMP, PolarClean) IsSoluble->TryAlternative No TryAlternative->IsSoluble ConsiderMixture Use a solvent mixture (e.g., DMF/DCM) TryAlternative->ConsiderMixture ConsiderMixture->IsSoluble Stop Re-evaluate synthesis strategy ConsiderMixture->Stop

Caption: Decision pathway for solvent selection based on solubility.

Conclusion

While precise, publicly available quantitative solubility data for this compound remains limited, qualitative information and data from analogous compounds suggest good solubility in standard SPPS solvents like DMF and NMP. For research and development purposes, it is highly recommended to experimentally determine the solubility in the specific solvent system to be used, following a robust protocol as outlined in this guide. This will ensure the efficient and successful incorporation of this valuable building block into synthetic peptides.

References

A Technical Guide to Fmoc-Azetidine-3-Carboxylic Acid: Sourcing and Application in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the procurement of high-quality, specialized reagents is a critical first step in the experimental workflow. Fmoc-azetidine-3-carboxylic acid, a conformationally constrained amino acid analogue, is a valuable building block in peptide synthesis for introducing structural rigidity and novel therapeutic properties. This guide provides an in-depth overview of commercially available sources for this compound and a detailed protocol for its application in solid-phase peptide synthesis (SPPS).

Sourcing this compound: A Comparative Overview

A variety of chemical suppliers offer this compound, with variations in purity, available quantities, and pricing. The following table summarizes key quantitative data from several prominent suppliers to facilitate an informed purchasing decision.

SupplierCAS NumberMolecular FormulaMolecular WeightPurityAvailable QuantitiesPrice (USD)
--INVALID-LINK--193693-64-0C₁₉H₁₇NO₄323.35≥ 99% (HPLC)5g, 10g, 25g, BulkContact for quote
--INVALID-LINK--193693-64-0C₁₉H₁₇NO₄323.34≥98.0% (HPLC)InquireInquire
--INVALID-LINK--Not specifiedC₁₉H₁₇NO₄Not specified>98%1g, 5gQuote required
--INVALID-LINK--193693-64-0Not specifiedNot specifiedNot specified5g, 10g, 25g, Bulk$111.80 (5g), $205.40 (10g), $474.50 (25g)
--INVALID-LINK--Not specifiedNot specifiedNot specifiedHigh purityInquireInquire

Application in Solid-Phase Peptide Synthesis (SPPS): An Experimental Protocol

This compound is incorporated into a growing peptide chain using the well-established Fmoc-based solid-phase peptide synthesis (SPPS) methodology. The following protocol outlines the key steps for its successful integration.

Materials and Reagents:
  • This compound

  • Solid support resin (e.g., Wang resin for C-terminal acids, Rink amide resin for C-terminal amides)[1]

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Piperidine solution (20% in DMF) for Fmoc deprotection[1]

  • Coupling reagents:

    • A carbodiimide such as N,N'-diisopropylcarbodiimide (DIC) or N,N'-dicyclohexylcarbodiimide (DCC)[2]

    • An additive such as 1-hydroxybenzotriazole (HOBt) or ethyl 2-cyano-2-(hydroxyimino)acetate (Oxyma) to enhance coupling efficiency and suppress racemization[2][3]

  • Activating agent for the coupling reagent, such as a tertiary amine base (e.g., N,N-diisopropylethylamine - DIPEA)

  • Washing solvents (DMF, DCM, isopropanol)

  • Cleavage cocktail (e.g., Trifluoroacetic acid (TFA)-based)

  • Ether for peptide precipitation

Experimental Workflow:

The following diagram illustrates the cyclical nature of solid-phase peptide synthesis for the incorporation of this compound.

SPPS_Workflow Resin Solid Support (e.g., Wang Resin) Swell Resin Swelling (DMF/DCM) Resin->Swell Deprotection Fmoc Deprotection (20% Piperidine/DMF) Swell->Deprotection Wash1 Wash (DMF) Deprotection->Wash1 Coupling Amino Acid Coupling (Fmoc-Aze-OH, DIC/HOBt, DIPEA in DMF) Wash1->Coupling Wash2 Wash (DMF/DCM) Coupling->Wash2 Cycle Repeat Cycle (for next amino acid) Wash2->Cycle Cycle->Deprotection Next Cycle Cleavage Cleavage from Resin (TFA Cocktail) Cycle->Cleavage Final Cycle Precipitation Peptide Precipitation (Cold Ether) Cleavage->Precipitation Peptide Purified Peptide Precipitation->Peptide Orthogonal_Strategy PeptideResin Resin-Bound Peptide (Fmoc-AA-...-Resin) BaseTreatment Base Treatment (20% Piperidine/DMF) PeptideResin->BaseTreatment Cycle Elongation AcidTreatment Acid Treatment (TFA Cocktail) PeptideResin->AcidTreatment Final Step FmocRemoval Fmoc Group Removed (Free N-terminus) BaseTreatment->FmocRemoval Results in PeptideCleavage Peptide Cleaved from Resin & Side-Chains Deprotected AcidTreatment->PeptideCleavage Results in FmocRemoval->PeptideResin Coupling of next Fmoc-AA

References

An In-depth Technical Guide to Fmoc-azetidine-3-carboxylic Acid: Sourcing and Application

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Fmoc-azetidine-3-carboxylic acid is a crucial building block in the field of peptide synthesis and drug discovery.[1][2] Its rigid, four-membered azetidine ring introduces unique conformational constraints into peptide backbones, influencing their structure and biological activity. The 9-fluorenylmethoxycarbonyl (Fmoc) protecting group facilitates its use in standard solid-phase peptide synthesis (SPPS) protocols, allowing for selective deprotection under mild basic conditions.[2] This guide provides a comprehensive overview of suppliers, pricing, and a representative experimental workflow for the application of this versatile compound.

Suppliers and Pricing

The availability and cost of this compound (CAS No: 193693-64-0) can vary between suppliers. The following table summarizes publicly available information to aid in procurement. It is important to note that purity levels are consistently high across most suppliers, typically ≥98% as determined by HPLC.[1][3][4]

SupplierPack SizePrice (USD)PurityCAS NumberAdditional Notes
Ivy Fine Chemicals5 g$111.80-193693-64-0In stock.[5]
10 g$205.40-193693-64-0In stock.[5]
25 g$474.50-193693-64-0In stock.[5]
Chem-Impex-Request Quote≥ 99% (HPLC)193693-64-0Offers discounts on larger orders.[1]
Apeptide1 gRequest Quote>98%193693-64-0-
5 gRequest Quote>98%193693-64-0-
MedChemExpress-Request QuoteHigh Purity193693-64-0Also offers related standards and GMP grade compounds.[6]
Sigma-Aldrich-Request Quote≥98.0% (HPLC)193693-64-0Suitable for Fmoc solid-phase peptide synthesis.[4]
Labchem250 mgRequest Quote95%193693-64-0-
500 mgRequest Quote95%193693-64-0-
Bachem AG5 gRequest Quote-136552-06-2Note: This is for the (S)-enantiomer, Fmoc-L-azetidine-2-carboxylic acid.[7]

Experimental Protocols

The primary application of this compound is its incorporation into a growing peptide chain during Fmoc-based solid-phase peptide synthesis (SPPS). The following is a generalized protocol for the coupling of this compound to a resin-bound peptide.

Materials:

  • This compound

  • Peptide synthesis resin with a free N-terminal amine (e.g., Rink Amide resin)

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

  • 20% (v/v) Piperidine in DMF

  • Coupling reagent (e.g., HCTU - (1H-Benzotriazolium 1-[bis(dimethylamino)methylene]-5-chloro-,hexafluorophosphate(1-),3-oxide))

  • Base (e.g., N,N-Diisopropylethylamine (DIPEA) or 2,4,6-Collidine)

  • Dichloromethane (DCM)

Procedure:

  • Resin Swelling: The peptide-resin is swelled in DMF for at least 1 hour in a suitable reaction vessel.

  • Fmoc Deprotection:

    • The DMF is drained from the resin.

    • A solution of 20% piperidine in DMF is added to the resin.

    • The mixture is agitated for 7-10 minutes to remove the Fmoc protecting group from the N-terminal amino acid of the resin-bound peptide.

    • The piperidine solution is drained, and the resin is washed thoroughly with DMF (5 times) to remove all traces of piperidine.

  • Amino Acid Activation:

    • In a separate vessel, dissolve this compound (typically 3-5 equivalents relative to the resin loading capacity) and the coupling reagent (e.g., HCTU, slightly less than 1 equivalent to the amino acid) in DMF.

    • Add the base (e.g., DIPEA or Collidine, 2 equivalents relative to the amino acid) to the solution to activate the carboxylic acid. The solution may change color.

  • Coupling Reaction:

    • The activated this compound solution is added to the deprotected peptide-resin.

    • The reaction is allowed to proceed with agitation for 1-2 hours at room temperature.

  • Washing:

    • After the coupling reaction, the solution is drained from the resin.

    • The resin is washed thoroughly with DMF (3-5 times) and then with DCM (3 times) to remove any unreacted reagents and byproducts.

  • Confirmation of Coupling (Optional): A small sample of the resin can be taken for a Kaiser test to confirm the absence of free primary amines, indicating a successful coupling reaction.

  • Chain Elongation: The cycle of deprotection, activation, and coupling is repeated for each subsequent amino acid to be added to the peptide sequence.

Visualizations

The following diagrams illustrate the procurement workflow and the fundamental chemical process where this compound is utilized.

cluster_procurement Procurement Workflow for this compound start Identify Need for This compound search Search for Suppliers (e.g., Chem-Impex, Ivy Fine Chemicals, Sigma-Aldrich, etc.) start->search compare Compare Price, Purity, and Availability search->compare quote Request Quote (if price is not listed) compare->quote Price unavailable purchase Place Purchase Order compare->purchase Price available quote->purchase receive Receive and Verify Compound (CAS: 193693-64-0) purchase->receive

Caption: A logical workflow for sourcing this compound.

cluster_spps Fmoc Solid-Phase Peptide Synthesis (SPPS) Cycle resin Resin-Bound Peptide (with N-terminal Fmoc) deprotection Fmoc Deprotection (20% Piperidine in DMF) resin->deprotection free_amine Resin-Bound Peptide (with free N-terminal amine) deprotection->free_amine coupling Coupling Reaction free_amine->coupling activation Activation of This compound (HCTU, DIPEA) activation->coupling new_peptide Resin-Bound Peptide (extended by one residue, with N-terminal Fmoc) coupling->new_peptide new_peptide->deprotection Repeat for next amino acid

Caption: Key steps in the Fmoc-SPPS cycle for peptide chain elongation.

References

A Technical Guide to the Purity of Commercially Available Fmoc-Azetidine-3-Carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Fmoc-azetidine-3-carboxylic acid (Fmoc-Aze-OH) is a crucial building block in peptide synthesis, prized for its ability to introduce conformational constraints into peptides, thereby enhancing their biological activity and stability. As with any critical raw material in drug discovery and development, the purity of Fmoc-Aze-OH is of paramount importance. This in-depth technical guide provides a comprehensive overview of the purity of commercially available this compound, common impurities, and detailed analytical methodologies for its assessment.

Commercial Purity Overview

The purity of this compound from various commercial suppliers typically ranges from 95% to over 99%. The most common analytical technique for determining purity is High-Performance Liquid Chromatography (HPLC). Below is a summary of purity data from several suppliers.

SupplierPurity (%)Analytical Method
MedchemExpress99.86%RP-HPLC, LCMS, HNMR
Sigma-Aldrich≥98.0%HPLC
ChemScene96.12%HPLC, HNMR
Thermo Scientific95%Not specified
J&K Scientific98%Not specified
Ambeed95%Not specified
Aapptec>98%Not specified

Common Impurities in Fmoc-Protected Amino Acids

Impurities in Fmoc-protected amino acids like Fmoc-Aze-OH often arise from the synthesis and purification processes. Understanding these potential impurities is critical for developing robust analytical methods and for troubleshooting peptide synthesis.

Common classes of impurities include:

  • Dipeptides (Fmoc-Aze-Aze-OH): These can form if the Fmoc protection is incomplete, leading to the coupling of two azetidine-3-carboxylic acid molecules.

  • Free Amino Acid (Azetidine-3-carboxylic acid): Incomplete Fmoc protection or degradation of the Fmoc group can result in the presence of the unprotected amino acid.

  • β-Alanine Derivatives: These impurities can be introduced during the manufacturing process of the Fmoc protecting group itself.

  • Enantiomeric Impurities: The presence of the D-enantiomer in a product intended to be the L-enantiomer can significantly impact the biological activity of the final peptide. Chiral HPLC is required for the detection of these impurities.[1][2][3]

  • Residual Solvents and Reagents: Trace amounts of solvents (e.g., ethyl acetate) and reagents used in the synthesis and purification can remain in the final product.

Experimental Protocols for Purity Assessment

A multi-pronged analytical approach is essential for a comprehensive assessment of this compound purity.

High-Performance Liquid Chromatography (HPLC)

Reverse-phase HPLC (RP-HPLC) is the gold standard for determining the purity of Fmoc-protected amino acids.

Methodology:

  • Instrumentation: A standard HPLC system equipped with a UV detector.

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).[4]

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.[4][5]

  • Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile.[4]

  • Gradient: A linear gradient from 5% to 65% Mobile Phase B over 30 minutes is a typical starting point, which may require optimization based on the specific impurity profile.[4]

  • Flow Rate: 1.0 mL/min.[4][6]

  • Detection: UV detection at 214 nm and 280 nm.[4]

  • Sample Preparation: Dissolve a small amount of the this compound in a suitable solvent, such as a mixture of water and acetonitrile, and filter through a 0.22 µm or 0.45 µm syringe filter before injection.[4][5]

  • Data Analysis: Purity is calculated by integrating the peak areas in the chromatogram. The percentage purity is determined by dividing the area of the main peak by the total area of all peaks.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR spectroscopy is a powerful tool for structural confirmation and can also provide information on purity.

Methodology:

  • Instrumentation: A 300 or 400 MHz NMR spectrometer.

  • Sample Preparation: Dissolve 5-10 mg of the sample in a suitable deuterated solvent, such as deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆), containing a known internal standard (e.g., tetramethylsilane - TMS).

  • Data Acquisition: Acquire a standard ¹H NMR spectrum.

  • Data Analysis:

    • Structural Confirmation: The chemical shifts, splitting patterns, and integration of the peaks should be consistent with the structure of this compound.

    • Purity Assessment: The presence of unexpected peaks may indicate impurities. The relative integration of impurity peaks compared to the product peaks can provide a semi-quantitative measure of purity.

Mass Spectrometry (MS)

Mass spectrometry is used to confirm the molecular weight of the compound and can be coupled with liquid chromatography (LC-MS) to identify impurities.

Methodology:

  • Instrumentation: An LC-MS system, typically with an electrospray ionization (ESI) source.

  • LC Conditions: Similar to the HPLC protocol described above.

  • MS Conditions:

    • Ionization Mode: ESI in positive or negative ion mode.

    • Mass Analyzer: Quadrupole, time-of-flight (TOF), or ion trap.

  • Data Analysis:

    • Molecular Weight Confirmation: The mass spectrum should show a prominent peak corresponding to the protonated ([M+H]⁺) or deprotonated ([M-H]⁻) molecule.

    • Impurity Identification: The masses of other peaks in the chromatogram can be used to identify potential impurities by comparing them to the masses of known or suspected byproducts. Common fragmentation pathways for carboxylic acids include the loss of water (H₂O) and carbon dioxide (CO₂).[7]

Analytical Workflow for Purity Assessment

The following diagram illustrates a typical workflow for the comprehensive purity analysis of commercially available this compound.

Purity_Analysis_Workflow cluster_0 Sample Reception & Preparation cluster_1 Primary Purity Assessment cluster_2 Structural Confirmation & Impurity ID cluster_3 Data Analysis & Reporting Sample Commercial Fmoc-Aze-OH Sample Dissolution Dissolution in Appropriate Solvent Sample->Dissolution Filtration Filtration (0.22 µm) Dissolution->Filtration HPLC RP-HPLC Analysis Filtration->HPLC NMR ¹H NMR Spectroscopy Filtration->NMR LCMS LC-MS Analysis Filtration->LCMS Purity_Calc Purity Calculation (% Area) HPLC->Purity_Calc Structure_Confirm Structural Verification NMR->Structure_Confirm Impurity_Profile Impurity Profiling LCMS->Impurity_Profile Final_Report Certificate of Analysis / Technical Report Purity_Calc->Final_Report Structure_Confirm->Final_Report Impurity_Profile->Final_Report

References

Safeguarding the Integrity of Fmoc-Azetidine-3-Carboxylic Acid: A Technical Guide to Optimal Storage Conditions

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides an in-depth analysis of the optimal storage and handling conditions for Fmoc-azetidine-3-carboxylic acid (Fmoc-Aze-OH), a critical building block in modern peptide synthesis and drug development. Aimed at researchers, scientists, and professionals in the pharmaceutical and biotechnology sectors, this document synthesizes manufacturer recommendations and established principles of Fmoc chemistry to ensure the long-term stability and purity of this valuable reagent.

This compound is prized for the conformational constraints imparted by its strained four-membered ring, a feature leveraged by medicinal chemists to fine-tune the pharmacological properties of peptide-based therapeutics. The integrity of this compound is paramount, as degradation can introduce impurities, compromise synthesis yields, and impact the biological activity of the final product. This guide outlines the necessary precautions to maintain its quality from procurement to use.

Recommended Storage Conditions: A Quantitative Overview

While comprehensive, long-term stability studies for this compound are not extensively published, a strong consensus exists among chemical suppliers regarding the necessary storage parameters. These recommendations are based on the known chemical liabilities of the N-Fmoc protecting group and the azetidine ring system. The following table summarizes the key quantitative storage recommendations.

ParameterRecommended ConditionRationale & Best Practices
Temperature 2°C to 8°CRefrigeration is critical to minimize the rate of potential degradation pathways.[1][2][3] Some suppliers also indicate 0-8°C as an acceptable range.[4] The use of a calibrated, explosion-proof refrigerator is advised for safety.[1]
Atmosphere Store in a dry, well-ventilated area.The compound should be protected from moisture, which can contribute to hydrolysis. A desiccator or a dry cabinet can provide an optimal environment.
Container Keep container tightly closed.Prevents exposure to atmospheric moisture and contaminants.[5] Ensure the container seal is intact upon receipt and securely fastened after each use.
Light Exposure Store protected from light.While not always explicitly stated, it is good practice for complex organic molecules to be stored in amber vials or in the dark to prevent photochemical degradation.
Inert Gas Not explicitly required, but beneficial.For long-term storage, flushing the container with an inert gas like argon or nitrogen can displace oxygen and moisture, further preserving the compound's integrity.

Stability Considerations and Potential Degradation Pathways

The stability of this compound is primarily influenced by the lability of the Fmoc (9-fluorenylmethoxycarbonyl) protecting group. The Fmoc group is notoriously susceptible to cleavage under basic conditions.[6][7]

Autocatalytic Decomposition: A primary concern for the long-term storage of Fmoc-amino acids is the presence of trace amounts of the corresponding free amino acid.[8] The free amine can act as a base, catalyzing the cleavage of the Fmoc group from neighboring molecules in an autocatalytic cycle. This process generates more free amine, accelerating degradation. Therefore, starting with and maintaining high purity is essential for long-term stability.[9]

Incompatible Materials: Avoid storage in proximity to strong oxidizing agents and bases.[1] Contact with basic substances can lead to premature deprotection of the Fmoc group.

Recommended Handling Workflow

Proper handling is as crucial as storage for maintaining the quality of this compound. The following workflow diagram illustrates the best practices from receiving to final use.

G cluster_storage Storage Protocol cluster_handling Handling Workflow storage_conditions Store at 2-8°C in a dry, dark environment seal_check Ensure container is tightly sealed storage_conditions->seal_check After each use receive Receive Compound (Verify Integrity) receive->storage_conditions Initial Storage equilibrate Equilibrate to Room Temperature receive->equilibrate weigh Weigh desired amount in a dry environment equilibrate->weigh weigh->storage_conditions Return unused product promptly dissolve Dissolve immediately before use weigh->dissolve

Recommended workflow for storage and handling.

Experimental Protocol: General Stability Assessment of Fmoc-Amino Acids via HPLC

Objective: To determine the purity of this compound over time under defined storage conditions.

Materials:

  • This compound sample

  • HPLC-grade acetonitrile (ACN)

  • HPLC-grade water

  • Trifluoroacetic acid (TFA)

  • C18 reverse-phase HPLC column

  • HPLC system with a UV detector

Procedure:

  • Sample Preparation:

    • Accurately prepare a stock solution of this compound in a suitable solvent, such as acetonitrile, at a concentration of 2-10 mg/mL.[2]

  • Chromatographic Conditions (Example):

    • Mobile Phase A: 0.1% TFA in water

    • Mobile Phase B: 0.1% TFA in acetonitrile[2]

    • Gradient: A linear gradient from a lower to a higher percentage of Mobile Phase B over a set time (e.g., 5% to 95% B over 20 minutes). The exact gradient should be optimized to achieve good separation of the main peak from any potential impurities.

    • Flow Rate: 1.0 mL/min[2]

    • Column Temperature: Room temperature or controlled (e.g., 25°C)

    • Detection Wavelength: 220 nm or other wavelength where the Fmoc group has strong absorbance (e.g., ~300 nm).[2]

    • Injection Volume: 10 µL

  • Stability Study Execution:

    • Analyze the initial purity of the this compound sample at Time 0.

    • Store aliquots of the solid material under the recommended conditions (2-8°C, dry, dark).

    • At predetermined time points (e.g., 1, 3, 6, 12 months), remove an aliquot, prepare a sample as described in Step 1, and analyze it by HPLC.

    • Compare the chromatograms over time, quantifying the area of the main peak and any new impurity peaks that may appear. A decrease in the main peak area or the appearance of new peaks would indicate degradation.

Conclusion

The chemical integrity of this compound is best maintained by strict adherence to recommended storage conditions, primarily refrigeration at 2-8°C in a dry, dark environment within a tightly sealed container.[1][2][4][5] Understanding the base-lability of the Fmoc group and the potential for autocatalytic degradation underscores the importance of high initial purity and proper handling to prevent the introduction of contaminants. By implementing the protocols and workflows outlined in this guide, researchers can ensure the reliability of this key synthetic building block, leading to more reproducible and successful outcomes in their peptide synthesis and drug discovery endeavors.

References

Methodological & Application

Application Notes and Protocols for Fmoc-Azetidine-3-Carboxylic Acid in Solid-Phase Peptide Synthesis (SPPS)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fmoc-azetidine-3-carboxylic acid is a conformationally constrained amino acid analogue that has garnered significant interest in peptide chemistry. Its incorporation into peptide sequences can induce unique structural features, such as β-turns, and enhance metabolic stability by providing resistance to enzymatic degradation.[1] The four-membered azetidine ring restricts the phi (φ) and psi (ψ) dihedral angles of the peptide backbone, leading to more predictable and rigid conformations. This property is highly valuable in the design of peptidomimetics, therapeutic peptides, and probes for studying protein-protein interactions.

These application notes provide detailed protocols for the efficient incorporation of this compound into peptides using solid-phase peptide synthesis (SPPS) with Fmoc/tBu chemistry.

Key Properties and Advantages

The unique structure of this compound offers several advantages in peptide synthesis and drug design:

  • Conformational Rigidity: The azetidine ring introduces a kink in the peptide backbone, acting as a potent β-turn inducer.[2]

  • Enhanced Stability: Peptides containing azetidine-3-carboxylic acid often exhibit increased resistance to proteolytic degradation compared to their natural counterparts.

  • Novel Architectures: The incorporation of this building block allows for the creation of peptides with unique three-dimensional structures.[1]

  • Orthogonal Protection: The Fmoc protecting group is labile to mild basic conditions, allowing for selective deprotection without affecting acid-labile side-chain protecting groups, which is a cornerstone of Fmoc-SPPS.[1]

Quantitative Data Summary

The following table summarizes representative yields for the synthesis of peptides containing azetidine-3-carboxylic acid. It is important to note that yields can vary significantly based on the peptide sequence, resin, and coupling conditions.

Peptide Sequence/TypeCoupling ConditionsDeprotection ConditionsOverall Yield (%)Reference
Cyclic tetra-, penta-, and hexapeptidesDEPBTNot SpecifiedGreatly improved cyclization yields[3]
Azetidine-modified cyclic tetrapeptidesNot SpecifiedNot Specified4- to 5-fold higher yields than unmodified peptides

Experimental Protocols

This section provides detailed protocols for the manual solid-phase synthesis of peptides containing this compound. These protocols are based on standard Fmoc/tBu chemistry and can be adapted for automated synthesizers.

Materials and Reagents
  • This compound

  • Appropriate solid support (e.g., Rink Amide resin for C-terminal amides, 2-Chlorotrityl chloride resin for C-terminal acids)

  • Standard Fmoc-protected amino acids with acid-labile side-chain protection

  • Coupling Reagents:

    • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

    • HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate)

    • HOBt (Hydroxybenzotriazole)

  • Bases:

    • DIPEA (N,N-Diisopropylethylamine)

    • Piperidine

  • Solvents:

    • DMF (N,N-Dimethylformamide), peptide synthesis grade

    • DCM (Dichloromethane)

  • Cleavage Cocktail:

    • TFA (Trifluoroacetic acid)

    • TIS (Triisopropylsilane)

    • Water

  • Diethyl ether (cold)

Protocol 1: Resin Swelling and Fmoc Deprotection
  • Place the desired amount of resin in a reaction vessel.

  • Add DMF to swell the resin for at least 30 minutes.

  • Drain the DMF.

  • Add a 20% solution of piperidine in DMF to the resin.

  • Agitate the mixture for 5 minutes.

  • Drain the piperidine solution.

  • Repeat steps 4-6 one more time.

  • Wash the resin thoroughly with DMF (5 times) and then DCM (3 times) to remove residual piperidine.

Protocol 2: Coupling of this compound

This protocol describes the coupling using HATU, which is highly efficient for most amino acids, including this compound.

  • In a separate vial, dissolve this compound (3 equivalents relative to resin loading) and HATU (2.9 equivalents) in DMF.

  • Add DIPEA (6 equivalents) to the solution and pre-activate for 1-2 minutes.

  • Add the activated amino acid solution to the deprotected resin.

  • Agitate the mixture for 1-2 hours at room temperature. The progress of the coupling can be monitored using a Kaiser test. A negative test (yellow beads) indicates complete coupling.

  • Once the coupling is complete, drain the reaction solution.

  • Wash the resin with DMF (3 times) and DCM (3 times).

Protocol 3: Subsequent Amino Acid Couplings

Follow the steps outlined in Protocol 1 (Fmoc Deprotection) and Protocol 2 (Coupling) for the sequential addition of the remaining amino acids in the peptide sequence.

Protocol 4: Cleavage and Deprotection
  • After the final Fmoc deprotection and washing, dry the resin under vacuum.

  • Prepare a cleavage cocktail of TFA/TIS/Water (e.g., 95:2.5:2.5 v/v/v).

  • Add the cleavage cocktail to the resin and agitate for 2-3 hours at room temperature.

  • Filter the resin and collect the filtrate containing the cleaved peptide.

  • Precipitate the crude peptide by adding the filtrate to cold diethyl ether.

  • Centrifuge the mixture to pellet the peptide.

  • Wash the peptide pellet with cold diethyl ether two more times.

  • Dry the crude peptide under vacuum.

Protocol 5: Peptide Purification and Analysis
  • Dissolve the crude peptide in a suitable solvent system (e.g., water/acetonitrile with 0.1% TFA).

  • Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Analyze the purified fractions by mass spectrometry to confirm the identity of the desired peptide.

  • Lyophilize the pure fractions to obtain the final peptide product.

Visualizations

General Workflow for SPPS Incorporation

SPPS_Workflow Resin Start with Resin Swell Swell Resin (DMF) Resin->Swell Deprotect1 Fmoc Deprotection (20% Piperidine/DMF) Swell->Deprotect1 Wash1 Wash (DMF, DCM) Deprotect1->Wash1 Couple_Aze Couple Fmoc-Azetidine-3-COOH (HATU/DIPEA in DMF) Wash1->Couple_Aze Wash2 Wash (DMF, DCM) Couple_Aze->Wash2 Deprotect2 Fmoc Deprotection Wash2->Deprotect2 Couple_AA Couple Next Fmoc-AA Deprotect2->Couple_AA Repeat Repeat Deprotection and Coupling Cycles Couple_AA->Repeat Cleave Cleave and Deprotect (TFA Cocktail) Repeat->Cleave Purify Purify Peptide (RP-HPLC) Cleave->Purify Final Final Peptide Purify->Final

Caption: General workflow for incorporating this compound in SPPS.

Logical Relationship of this compound in Peptide Design

Logical_Relationship Aze This compound Constraint Conformational Constraint Aze->Constraint Stability Enhanced Proteolytic Stability Constraint->Stability Turn β-Turn Induction Constraint->Turn Peptide Designed Peptide Stability->Peptide Turn->Peptide Therapeutic Therapeutic Candidate Peptide->Therapeutic Tool Chemical Biology Tool Peptide->Tool

Caption: Role of this compound in peptide design.

Conclusion

The use of this compound in SPPS provides a powerful tool for creating peptides with defined secondary structures and enhanced stability. The protocols outlined in these application notes offer a robust framework for the successful incorporation of this valuable building block. While standard coupling and deprotection conditions are generally effective, optimization may be required for particularly challenging sequences. The unique properties conferred by the azetidine ring make it an attractive component for the development of novel peptide-based therapeutics and research tools.

References

Coupling Reagents for Fmoc-Azetidine-3-Carboxylic Acid in Solid-Phase Peptide Synthesis: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fmoc-azetidine-3-carboxylic acid is a conformationally constrained amino acid analog that is increasingly utilized in peptide and peptidomimetic drug design to impart unique structural features and enhance biological activity.[1][2] Its rigid four-membered ring structure can induce specific turns in peptide backbones, increase proteolytic stability, and serve as a scaffold for further chemical modification.[3][4][5] However, the steric hindrance imposed by the azetidine ring presents challenges during solid-phase peptide synthesis (SPPS), necessitating the careful selection of coupling reagents and optimized protocols to ensure efficient amide bond formation while minimizing side reactions such as racemization.[6][7] This document provides a detailed guide to the selection of appropriate coupling reagents and comprehensive protocols for the successful incorporation of this compound into peptide sequences.

Challenges in Coupling this compound

The primary challenge in the SPPS of peptides containing this compound lies in the steric hindrance around the carboxyl group, which can impede the approach of the nucleophilic amine of the growing peptide chain. This can lead to incomplete coupling reactions, resulting in deletion sequences and lower yields of the desired peptide. Furthermore, the use of highly reactive coupling reagents to overcome this steric hindrance can sometimes increase the risk of racemization at the alpha-carbon.

Recommended Coupling Reagents

Several classes of coupling reagents have demonstrated efficacy in promoting the acylation of sterically hindered amino acids. The choice of reagent can significantly influence coupling efficiency, reaction kinetics, and the preservation of stereochemical integrity.

1. Uronium/Aminium Salts:

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate): Widely regarded as one of the most powerful coupling reagents, HATU is particularly effective for sterically demanding couplings.[8][9][10] Its rapid activation of the carboxylic acid to a highly reactive OAt-active ester, facilitated by the presence of a non-nucleophilic base like N,N-diisopropylethylamine (DIPEA), can overcome the steric barrier of the azetidine ring.[10]

  • HCTU (O-(6-Chlorobenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate): HCTU is another highly reactive uronium salt that often provides results comparable to HATU.[8] It is a cost-effective alternative and is also well-suited for difficult couplings.

  • COMU (1-Cyano-2-ethoxy-2-oxoethylidenoxy)dimethylamino-morpholino-carbenium hexafluorophosphate): COMU is a third-generation uronium-type coupling reagent that incorporates an Oxyma moiety.[11] It offers high reactivity, comparable to HATU, with the added advantage of being based on the non-explosive and less allergenic OxymaPure leaving group.[11][12]

2. Carbodiimides with Additives:

  • DIC/Oxyma (N,N'-Diisopropylcarbodiimide / Ethyl 2-cyano-2-(hydroxyimino)acetate): The combination of a carbodiimide, such as DIC, with an additive like OxymaPure is a highly efficient and economical choice for peptide coupling.[13] Oxyma has been shown to be superior to the traditional additive HOBt (1-Hydroxybenzotriazole) in terms of reducing racemization and improving coupling efficiency, particularly for hindered residues.[12][13]

3. Phosphonium Salts:

  • PyAOP ((7-Azabenzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate): PyAOP is a highly effective phosphonium-based coupling reagent, especially for challenging couplings, including those involving N-methylated amino acids.[9]

Data Presentation: Comparison of Coupling Reagent Performance

While direct comparative studies on this compound are limited, data from the synthesis of aza-peptides, which present similar steric challenges, provide valuable insights into the relative performance of common coupling reagents.[8]

Coupling ReagentRelative Reaction RateFinal Yield (%)Racemization RiskNotes
COMU Very High~95-100%LowExcellent performance, safer alternative to HATU.[8][11]
HATU Very High~95-100%LowHighly effective for hindered couplings, but requires longer reaction times than COMU for aza-peptides.[8][10]
HCTU High~50-60%ModerateIncomplete reaction observed in aza-peptide model system.[8]
DIC/Oxyma Moderate~90-95%LowEfficient and cost-effective, with low racemization.[13]
PyBOP Low~60%ModerateSlower reaction rate and incomplete coupling in aza-peptide model.[8]
TBTU Low~60%ModerateSimilar performance to PyBOP in the aza-peptide study.[8]

Note: The data presented is extrapolated from a comparative study on aza-peptide synthesis and serves as a guideline.[8] Optimal conditions for this compound may vary depending on the specific peptide sequence.

Experimental Protocols

The following are generalized protocols for the manual solid-phase synthesis of peptides containing this compound. These protocols can be adapted for automated peptide synthesizers.

General SPPS Workflow

SPPS_Workflow Resin Resin Swelling Fmoc_Deprotection Fmoc Deprotection Resin->Fmoc_Deprotection Washing1 Washing Fmoc_Deprotection->Washing1 Coupling Amino Acid Coupling Washing1->Coupling Washing2 Washing Coupling->Washing2 Repeat Repeat for next amino acid Washing2->Repeat If not final residue Cleavage Cleavage and Deprotection Washing2->Cleavage If final residue Repeat->Fmoc_Deprotection Purification Purification Cleavage->Purification

Caption: General workflow for Fmoc-based Solid-Phase Peptide Synthesis (SPPS).

Protocol 1: HATU-Mediated Coupling
  • Resin Swelling: Swell the resin (e.g., Rink Amide resin for C-terminal amides) in N,N-dimethylformamide (DMF) for at least 30 minutes in a reaction vessel.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, followed by a second treatment for 15 minutes to ensure complete removal of the Fmoc protecting group.

  • Washing: Wash the resin thoroughly with DMF (5-7 times) to remove piperidine and by-products.

  • Amino Acid Activation: In a separate vial, dissolve this compound (3-5 equivalents relative to resin loading), HATU (2.9 equivalents), and DIPEA (6-10 equivalents) in DMF. Allow the mixture to pre-activate for 1-2 minutes.

  • Coupling: Add the activated amino acid solution to the resin. Agitate the mixture at room temperature for 1-2 hours. For difficult couplings, the reaction time can be extended, or a double coupling can be performed.

  • Monitoring the Coupling: Perform a Kaiser test to check for the presence of free primary amines. A negative result (yellow beads) indicates a complete reaction.

  • Washing: Wash the resin thoroughly with DMF (5-7 times) to remove excess reagents and by-products.

  • Repeat: Proceed to the next deprotection and coupling cycle for the subsequent amino acid.

Protocol 2: DIC/Oxyma-Mediated Coupling
  • Resin Swelling and Fmoc Deprotection: Follow steps 1-3 of the HATU protocol.

  • Amino Acid Activation: In a separate vial, dissolve this compound (3-5 equivalents) and OxymaPure (3-5 equivalents) in DMF.

  • Coupling: Add DIC (3-5 equivalents) to the amino acid/Oxyma solution and immediately add the mixture to the resin. Agitate at room temperature for 1-3 hours.

  • Monitoring and Washing: Follow steps 6-7 of the HATU protocol.

  • Repeat: Proceed to the next deprotection and coupling cycle.

Protocol 3: COMU-Mediated Coupling
  • Resin Swelling and Fmoc Deprotection: Follow steps 1-3 of the HATU protocol.

  • Amino Acid Activation: In a separate vial, dissolve this compound (3-5 equivalents), COMU (2.9 equivalents), and DIPEA (6-10 equivalents) in DMF.

  • Coupling: Add the activated amino acid solution to the resin and agitate at room temperature for 30-60 minutes.

  • Monitoring and Washing: Follow steps 6-7 of the HATU protocol.

  • Repeat: Proceed to the next deprotection and coupling cycle.

Visualization of the Coupling Mechanism

HATU Activation and Coupling Pathway

HATU_Mechanism cluster_activation Activation cluster_coupling Coupling Fmoc-Aze-COOH Fmoc-Aze-COOH Active_Ester OAt-Active Ester Fmoc-Aze-COOH->Active_Ester + HATU, DIPEA HATU HATU HATU->Active_Ester DIPEA DIPEA DIPEA->Active_Ester Peptide_Bond Peptide Bond Formation Active_Ester->Peptide_Bond + Resin-Bound Amine Resin_Amine Resin-Bound Amine Resin_Amine->Peptide_Bond

Caption: Mechanism of this compound activation and coupling using HATU.

Conclusion

The successful incorporation of this compound into peptides via SPPS is highly dependent on the choice of coupling reagent and the optimization of reaction conditions. For this sterically hindered amino acid, high-performance uronium/aminium reagents such as HATU and COMU are highly recommended to achieve high coupling efficiencies and minimize deletion byproducts. The DIC/Oxyma system also presents a robust and cost-effective alternative with a low risk of racemization. The provided protocols offer a starting point for the development of optimized synthesis strategies for novel peptides and peptidomimetics containing the azetidine moiety. Researchers should consider the specific sequence and scale of their synthesis to select the most appropriate method.

References

Application Notes and Protocols: Synthesis of Conformationally Constrained Peptides Using Fmoc-Azetidine-3-Carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The synthesis of peptides with well-defined three-dimensional structures is a cornerstone of modern drug discovery and development. Conformationally constrained peptides offer several advantages over their more flexible counterparts, including enhanced receptor affinity and selectivity, increased metabolic stability, and improved oral bioavailability. The incorporation of non-natural amino acids is a powerful strategy to induce specific secondary structures. Among these, azetidine-3-carboxylic acid (Azt) has emerged as a valuable building block for introducing conformational constraints. This four-membered cyclic amino acid can act as a proline analogue, influencing the peptide backbone to adopt specific turn-like structures. The use of its N-Fmoc protected form, Fmoc-azetidine-3-carboxylic acid, allows for its seamless integration into standard solid-phase peptide synthesis (SPPS) protocols.

These application notes provide detailed protocols for the incorporation of this compound into peptide sequences using Fmoc-based solid-phase peptide synthesis. Additionally, we present data on the impact of azetidine incorporation on peptide conformation and cyclization efficiency, along with visualizations of the synthetic workflow and conformational principles.

Advantages of Incorporating Azetidine-3-Carboxylic Acid

The inclusion of an azetidine ring into a peptide backbone imparts several beneficial properties:

  • Conformational Rigidity: The strained four-membered ring restricts the phi (φ) and psi (ψ) dihedral angles of the peptide backbone, leading to a more defined conformation.[1]

  • Turn Induction: The azetidine moiety can act as a potent inducer of β-turns, which are critical secondary structures for molecular recognition and biological activity.[2]

  • Enhanced Stability: Peptides containing azetidine have shown increased resistance to proteolytic degradation compared to their non-constrained analogues.[3]

  • Improved Cyclization Efficiency: The pre-organization of the linear peptide precursor by the azetidine-induced turn can significantly improve the yields of head-to-tail cyclization for small to medium-sized peptides.[3][4][5]

Data Presentation

Table 1: Cyclization Efficiency of Azetidine-Containing Peptides

The incorporation of a 3-aminoazetidine (3-AAz) unit has been shown to significantly improve the cyclization yields of small peptides under standard reaction conditions.[3][4][5] The following table summarizes a comparison of cyclization efficiencies for tetra-, penta-, and hexapeptides with and without the azetidine modification.

Peptide SequenceModificationCyclization Yield (%)Reference
Linear TetrapeptideHomodeticLow/Oligomerization[3]
Linear TetrapeptideWith 3-AAzSignificantly Improved[3][4]
Linear PentapeptideHomodeticModerate[3]
Linear PentapeptideWith 3-AAzGreatly Improved[3][4]
Linear HexapeptideHomodeticGood[3]
Linear HexapeptideWith 3-AAzExcellent[3][4]

Actual yields are sequence-dependent and the table provides a qualitative summary of the significant improvements observed.

Table 2: Conformational Effects of Azetidine Incorporation on Peptide Backbone

The presence of an azetidine ring influences the peptide bond geometry, particularly the propensity for cis or trans conformations of the preceding peptide bond. This can be analyzed by NMR spectroscopy. For example, in a study of tetrapeptides containing azetidine-2-carboxylic acid, the following observations were made.[6][7]

PeptideSolventPredominant ConformationAnalytical MethodReference
Boc-(L-Aze-L-Pro)2-OpcpTrifluoroethanolAll-cis peptide bonds1H-NMR, 13C-NMR, CD Spectroscopy[6][7]
Boc-(L-Pro)3-L-Aze-OpcpChloroform or TrifluoroethanolMixture of cis and trans peptide bonds1H-NMR, 13C-NMR, CD Spectroscopy[6][7]

Boc: t-butoxycarbonyl; Aze: azetidine-2-carboxylic acid; Pro: proline; Opcp: pentachlorophenyl ester.

Experimental Protocols

Protocol 1: Solid-Phase Synthesis of a Linear Peptide Incorporating this compound

This protocol outlines the manual solid-phase synthesis of a generic linear peptide containing an azetidine-3-carboxylic acid residue using standard Fmoc/tBu chemistry.

Materials:

  • Fmoc-Rink Amide resin or 2-Chlorotrityl chloride resin

  • Fmoc-protected amino acids

  • This compound

  • Coupling reagents: HCTU (O-(1H-6-chloro-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) or HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)/HOAt (1-Hydroxy-7-azabenzotriazole)

  • Base: N,N-Diisopropylethylamine (DIPEA) or 2,4,6-Collidine

  • Deprotection solution: 20% piperidine in N,N-Dimethylformamide (DMF)

  • Solvents: DMF, Dichloromethane (DCM)

  • Washing solvents: DMF, DCM, Methanol

  • Cleavage cocktail: e.g., 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% H2O

  • Solid-phase synthesis vessel

  • Shaker

Procedure:

  • Resin Swelling: Swell the resin in DMF for 30-60 minutes in the synthesis vessel.

  • Fmoc Deprotection:

    • Drain the DMF.

    • Add the 20% piperidine in DMF solution to the resin.

    • Shake for 5-10 minutes.

    • Drain the solution.

    • Repeat the piperidine treatment for another 10-15 minutes.

    • Wash the resin thoroughly with DMF (5-7 times).

  • Amino Acid Coupling (Standard Amino Acids):

    • In a separate vial, dissolve 3-5 equivalents of the Fmoc-amino acid and 3-5 equivalents of HCTU (or HATU/HOAt) in DMF.

    • Add 6-10 equivalents of DIPEA or collidine to the amino acid solution and pre-activate for 1-2 minutes.

    • Add the activated amino acid solution to the resin.

    • Shake for 1-2 hours at room temperature.

    • Wash the resin with DMF (3-5 times).

    • Perform a Kaiser test to confirm complete coupling. If the test is positive (blue beads), repeat the coupling step.

  • Incorporation of this compound:

    • The coupling of Fmoc-Azt-OH can be more challenging than standard amino acids. The use of a more potent coupling reagent or extended coupling times may be necessary.[8]

    • Dissolve 3-5 equivalents of this compound and 3-5 equivalents of HATU/HOAt in DMF.

    • Add 6-10 equivalents of DIPEA or collidine and pre-activate for 2-5 minutes.

    • Add the activated solution to the deprotected peptide-resin.

    • Shake for 2-4 hours, or overnight if necessary.

    • Wash the resin thoroughly with DMF (5-7 times).

    • Confirm complete coupling with a Kaiser test.

  • Chain Elongation: Repeat steps 2 and 3 (or 4 for subsequent Azt incorporation) for each amino acid in the sequence.

  • Final Fmoc Deprotection: After the final coupling, perform a final Fmoc deprotection as described in step 2.

  • Resin Washing and Drying: Wash the resin with DMF, followed by DCM, and finally methanol. Dry the resin under vacuum.

  • Cleavage and Deprotection:

    • Treat the dried peptide-resin with the cleavage cocktail for 2-3 hours at room temperature.

    • Filter to separate the resin.

    • Precipitate the peptide by adding cold diethyl ether.

    • Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash twice.

    • Dry the crude peptide under vacuum.

  • Purification and Analysis:

    • Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

    • Analyze the purified peptide by mass spectrometry (MS) and analytical RP-HPLC to confirm identity and purity.[9]

Protocol 2: Head-to-Tail Cyclization of an Azetidine-Containing Peptide

This protocol describes a general procedure for the solution-phase cyclization of a linear peptide containing a 3-aminoazetidine residue.

Materials:

  • Purified linear peptide with protecting groups removed from the N- and C-termini.

  • Cyclization reagent: DEPBT (3-(diethoxyphosphoryloxy)-1,2,3-benzotriazin-4(3H)-one) or HBTU/HOBt.

  • Base: DIPEA.

  • Solvent: DMF or a mixture of DMF/DCM.

Procedure:

  • Dissolution: Dissolve the linear peptide in the chosen solvent at a high dilution (typically 0.1-1 mM) to favor intramolecular cyclization over intermolecular oligomerization.

  • Addition of Reagents:

    • Cool the solution to 0°C in an ice bath.

    • Add 1.5-3 equivalents of the cyclization reagent (e.g., DEPBT).

    • Add 3-6 equivalents of DIPEA dropwise over several minutes.

  • Reaction:

    • Allow the reaction to slowly warm to room temperature and stir for 12-24 hours.

    • Monitor the reaction progress by LC-MS.

  • Work-up:

    • Remove the solvent under reduced pressure.

    • Redissolve the residue in a suitable solvent (e.g., DMSO or methanol).

  • Purification: Purify the cyclic peptide by RP-HPLC.

  • Analysis: Confirm the mass of the cyclic peptide by MS and assess its purity by analytical RP-HPLC.

Visualizations

Synthesis_Workflow Resin Fmoc-Rink Amide Resin Deprotection1 Fmoc Deprotection (20% Piperidine/DMF) Resin->Deprotection1 Coupling1 Couple Fmoc-AA-OH (HCTU/DIPEA) Deprotection1->Coupling1 Deprotection2 Fmoc Deprotection (20% Piperidine/DMF) Coupling1->Deprotection2 CouplingAzt Couple Fmoc-Azt-OH (HATU/HOAt/DIPEA) Deprotection2->CouplingAzt Deprotection3 Fmoc Deprotection (20% Piperidine/DMF) CouplingAzt->Deprotection3 Coupling2 Couple Fmoc-AA-OH (HCTU/DIPEA) Deprotection3->Coupling2 Cleavage Cleavage from Resin (TFA/TIS/H2O) Coupling2->Cleavage Repeat cycles as needed Purification RP-HPLC Purification Cleavage->Purification FinalPeptide Purified Linear Peptide Purification->FinalPeptide

Caption: Workflow for SPPS of an azetidine-containing peptide.

Caption: Conformational influence of the azetidine ring.

References

Application Notes: The Use of Fmoc-Azetidine-3-Carboxylic Acid in Peptidomimetic Design

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Fmoc-azetidine-3-carboxylic acid is a non-canonical, cyclic amino acid building block utilized in the design of peptidomimetics—molecules that mimic the structure and function of natural peptides.[1] Its rigid four-membered ring structure introduces significant conformational constraints into the peptide backbone, which can be leveraged to enhance biological activity, improve metabolic stability, and modulate pharmacokinetic properties.[2][3] The 9-fluorenylmethoxycarbonyl (Fmoc) protecting group allows for its seamless integration into standard solid-phase peptide synthesis (SPPS) workflows under mild, base-labile deprotection conditions.[4][]

The incorporation of azetidine-3-carboxylic acid (Aze) can induce specific secondary structures, such as β-turns and γ-turns, which are often critical for molecular recognition and biological function.[6][7][8] This makes it a valuable tool for medicinal chemists and drug development professionals seeking to design peptides with novel architectures and improved therapeutic potential.[4] Furthermore, peptides containing the azetidine moiety have shown increased resistance to proteolytic degradation compared to their natural counterparts.[9]

Key Advantages in Peptidomimetic Design:

  • Conformational Rigidity: The strained azetidine ring restricts the rotational freedom of the peptide backbone, reducing the number of accessible conformations and pre-organizing the peptide into a bioactive structure.[8]

  • Turn Induction: The unique geometry of the azetidine ring can stabilize reverse turns, particularly γ-turns and β-turns, which are crucial recognition motifs in many biological processes.[6][7]

  • Enhanced Proteolytic Stability: The non-natural structure of the azetidine residue can prevent or hinder recognition by proteases, leading to a longer biological half-life.[9]

  • Scaffold for Further Modification: The azetidine nitrogen can be a site for further chemical modification, allowing for the late-stage functionalization of cyclic peptides with tags, dyes, or other moieties.[9][10]

  • Seamless Synthesis Integration: As an Fmoc-protected amino acid, it is fully compatible with standard automated or manual Fmoc-SPPS protocols.[4][11]

Data Presentation

Quantitative data is essential for evaluating the impact of incorporating this compound. Below are key physicochemical properties of the building block and an example table for presenting comparative stability data.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
CAS Number 193693-64-0[12][13]
Molecular Formula C₁₉H₁₇NO₄[1]
Molecular Weight 323.35 g/mol [1]
Appearance White or off-white powder[1]
Purity (HPLC) ≥ 98-99%[1][12]
Melting Point 162 - 165 °C[1]
Storage Conditions 0-8°C[1]

Table 2: Example Data - Proteolytic Stability Assay of an Azetidine-Containing Peptide

This table serves as a template for researchers to present comparative data on the stability of a native peptide versus its azetidine-modified analogue in the presence of a protease like trypsin.

Peptide SequenceModificationHalf-Life (t₁/₂, minutes) in 1 mg/mL Trypsin% Remaining after 60 min
H₂N-Gly-Arg-Gly-Asp-Ser-CONH₂Native Peptide156.25
H₂N-Gly-Arg-Aze -Asp-Ser-CONH₂Aze Substitution> 24095

Experimental Protocols

This section provides a detailed protocol for the manual incorporation of this compound into a peptide sequence using Fmoc-based solid-phase peptide synthesis (SPPS).

Protocol 1: Manual Solid-Phase Peptide Synthesis (SPPS)

Materials and Reagents:

  • Fmoc-Rink Amide resin (or other suitable resin depending on desired C-terminus)[14]

  • Fmoc-protected amino acids (including this compound)

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

  • Dichloromethane (DCM)

  • Deprotection solution: 20% (v/v) piperidine in DMF[14]

  • Coupling reagents: HBTU/HOBt or HATU

  • Activator base: N,N-Diisopropylethylamine (DIPEA)

  • Washing solvents: DMF, DCM

  • Cleavage cocktail: 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% water[11]

  • Cold diethyl ether

  • SPPS reaction vessel

Methodology:

  • Resin Preparation:

    • Place the desired amount of resin (e.g., 0.1 mmol scale) into the SPPS reaction vessel.

    • Swell the resin in DMF for 1 hour, then drain the solvent.[14]

  • Initial Fmoc Deprotection (if starting with Fmoc-protected resin):

    • Add the deprotection solution (20% piperidine in DMF) to the resin.

    • Agitate for 5 minutes, drain, and add fresh deprotection solution.

    • Agitate for an additional 15-20 minutes.[11]

    • Drain the solution and wash the resin thoroughly with DMF (5 times) and DCM (3 times) to remove all traces of piperidine.

  • Amino Acid Coupling Cycle (for standard amino acids):

    • In a separate vial, dissolve the Fmoc-amino acid (3-5 equivalents relative to resin loading) and a coupling reagent like HBTU (3-5 eq.) in DMF.

    • Add DIPEA (6-10 eq.) to activate the amino acid solution.

    • Immediately add the activated amino acid solution to the deprotected resin.

    • Agitate the mixture for 1-2 hours at room temperature.

    • Drain the coupling solution and wash the resin with DMF (5 times).

    • (Optional) Perform a ninhydrin test to confirm the completion of the coupling reaction.

  • Incorporation of this compound:

    • The coupling of this compound follows the same procedure as other amino acids. Due to its constrained nature, a slightly extended coupling time or the use of a more potent coupling reagent like HATU may be beneficial for optimal results.

    • Activate this compound (3-5 eq.) with HATU (3-5 eq.) and DIPEA (6-10 eq.) in DMF.

    • Add the solution to the resin and allow it to react for 2-4 hours.

    • Wash thoroughly with DMF (5 times).

  • Iterative Synthesis:

    • Repeat the deprotection (Step 2) and coupling (Step 3/4) cycles for each amino acid in the desired sequence.

  • Final Cleavage and Deprotection:

    • After the final amino acid is coupled and its N-terminal Fmoc group is removed, wash the resin extensively with DCM and dry it under vacuum.

    • Add the cleavage cocktail (e.g., 95% TFA/TIS/H₂O) to the resin.[11]

    • Agitate at room temperature for 2-3 hours. This step cleaves the peptide from the resin and removes side-chain protecting groups.[11]

    • Filter the resin and collect the TFA solution containing the crude peptide.

  • Peptide Precipitation and Purification:

    • Precipitate the crude peptide by adding the TFA solution dropwise into a centrifuge tube containing cold diethyl ether.

    • Centrifuge the mixture, decant the ether, and repeat the ether wash twice to remove scavengers and residual TFA.

    • Dry the resulting peptide pellet under vacuum.

    • Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Characterization:

    • Confirm the identity and purity of the final peptide using Liquid Chromatography-Mass Spectrometry (LC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy to analyze its structure and conformation.[6][15]

Visualizations

sp_workflow cluster_prep 1. Preparation cluster_cycle 2. Iterative Synthesis Cycle cluster_final 3. Final Steps Resin Select & Swell Resin Initial_Deprotection Initial Fmoc Deprotection (20% Piperidine/DMF) Resin->Initial_Deprotection Coupling Amino Acid Activation & Coupling (HATU/DIPEA) Initial_Deprotection->Coupling Wash1 DMF Wash Coupling->Wash1 2-4 hours Deprotection Fmoc Deprotection (20% Piperidine/DMF) Wash1->Deprotection Wash2 DMF/DCM Wash Deprotection->Wash2 20 mins Wash2->Coupling Repeat for each amino acid Cleavage Cleavage & Side-Chain Deprotection (95% TFA Cocktail) Wash2->Cleavage Purification Precipitation & HPLC Purification Cleavage->Purification Characterization LC-MS & NMR Analysis Purification->Characterization

Caption: Workflow for Solid-Phase Peptide Synthesis (SPPS) incorporating this compound.

conformation_logic cluster_native Native Peptide Backbone cluster_aze Peptidomimetic Backbone Native Flexible Residue (e.g., Gly, Ala) Φ Ψ High Conformational Freedom Aze Azetidine-3-Carboxylic Acid (Aze) Φ Ψ Restricted Rotation (γ- or β-turn induction) Backbone Peptide Chain Backbone->Native Allows flexibility Backbone->Aze Introduces constraint

Caption: Logical diagram illustrating the conformational constraint imposed by an azetidine residue.

signaling_pathway Conceptual Model: Receptor Antagonism cluster_mimetic Therapeutic Intervention Ligand Endogenous Ligand Receptor Cell Surface Receptor Ligand->Receptor Binding & Activation Signal Intracellular Signaling Cascade Receptor->Signal Signal Transduction Peptidomimetic Azetidine-Containing Peptidomimetic Peptidomimetic->Receptor Competitive Inhibition

Caption: Conceptual diagram of a peptidomimetic acting as a competitive receptor antagonist.

References

The Rising Star of Medicinal Chemistry: Azetidine-Containing Peptides as Therapeutic Agents

Author: BenchChem Technical Support Team. Date: December 2025

Azetidine-containing peptides are emerging as a powerful class of molecules in drug discovery, offering unique structural and functional advantages over their natural counterparts. The incorporation of the four-membered azetidine ring into peptide backbones imparts conformational rigidity, enhances proteolytic stability, and allows for novel chemical modifications, making these compounds highly attractive for the development of new therapeutics against a range of diseases.

This document provides detailed application notes and protocols for researchers, scientists, and drug development professionals interested in harnessing the potential of azetidine-containing peptides. It covers key therapeutic applications, quantitative data on potent compounds, detailed experimental protocols for their synthesis and evaluation, and visual representations of relevant biological pathways and experimental workflows.

Application Note 1: Azetidine-Based Peptidomimetics as Hepatitis C Virus (HCV) NS3 Protease Inhibitors

The HCV NS3 protease is a critical enzyme in the viral life cycle, making it a prime target for antiviral drug development. Azetidine and its spirocyclic derivatives have been successfully incorporated as P2 moieties in peptidomimetic inhibitors, leading to the discovery of potent drug candidates. These modifications often replace the traditional proline residue, offering improved pharmacological properties.

Quantitative Data: HCV NS3 Protease Inhibition
Compound IDP2 MoietyTargetEC50 (µM)Cytotoxicity (Huh7 cells)Cytotoxicity (Vero cells)
37c 1',3'-dihydrospiro[azetidine-3,2'-indene]HCV NS3 Protease0.8> 10 µM> 100 µM

Table 1: In vitro activity of a potent azetidine-containing HCV NS3 protease inhibitor.[1]

Experimental Protocol: Synthesis of Azetidine-Containing HCV Protease Inhibitors

This protocol describes a general solution-phase synthesis for coupling an azetidine-based P2 unit into a peptidomimetic backbone, inspired by the synthesis of telaprevir and boceprevir analogs.[1]

Materials:

  • N-Boc-protected P3 amino acid

  • Azetidine or spiroazetidine P2 unit

  • P1 precursor

  • Coupling reagents: 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI), 1-Hydroxybenzotriazole (HOBt)

  • Base: N,N-Diisopropylethylamine (DIPEA)

  • Solvent: N,N-Dimethylformamide (DMF)

  • Deprotection reagent: 4N HCl in dioxane

  • Dess-Martin periodinane for oxidation

Procedure:

  • Coupling of P3 and P2: Dissolve the N-Boc-protected P3 amino acid, the azetidine P2 unit, EDCI, and HOBt in DMF. Add DIPEA and stir the reaction mixture at room temperature for 12 hours.

  • Boc Deprotection: After completion of the coupling reaction, remove the Boc protecting group from the P3-P2 intermediate by treatment with 4N HCl in dioxane at room temperature for 3 hours.

  • Coupling with P1: Couple the deprotected P3-P2 intermediate with the P1 precursor using EDCI and HOBt in DMF.

  • Final Steps: Perform any necessary subsequent reactions, such as the introduction of a P4 cap or functional group modifications. For ketoamide inhibitors, a final oxidation step using Dess-Martin periodinane is required.

  • Purification: Purify the final compound using column chromatography.

Experimental Protocol: HCV NS3/4A Protease FRET Assay

This protocol outlines a fluorescence resonance energy transfer (FRET)-based assay to determine the inhibitory activity of compounds against the HCV NS3/4A protease.[2][3][4][5][6]

Materials:

  • Recombinant HCV NS3/4A protease

  • FRET-based peptide substrate (e.g., containing a cleavage site flanked by a donor and acceptor fluorophore)

  • Assay buffer: 50 mM Tris-HCl (pH 7.5), 50% glycerol, 30 mM dithiothreitol

  • Test compounds dissolved in DMSO

  • 384-well black microplate

  • Fluorescence plate reader

Procedure:

  • Compound Preparation: Prepare serial dilutions of the test compounds in DMSO.

  • Assay Plate Setup: Dispense a small volume (e.g., 0.5 µL) of the diluted test compounds into the wells of the microplate. Include DMSO-only wells as a negative control.

  • Enzyme Addition: Add the recombinant NS3/4A protease, diluted in assay buffer, to each well.

  • Pre-incubation: Incubate the plate at room temperature for 15 minutes to allow the inhibitors to bind to the enzyme.

  • Reaction Initiation: Add the FRET substrate to each well to start the enzymatic reaction.

  • Fluorescence Measurement: Immediately measure the fluorescence intensity over time using a plate reader with appropriate excitation and emission wavelengths for the FRET pair.

  • Data Analysis: Calculate the initial reaction velocity for each well. Determine the percentage of inhibition for each compound concentration relative to the DMSO control and calculate the IC50 value.

Application Note 2: Dipeptidyl Peptidase IV (DPP-IV) Inhibitors for Type 2 Diabetes

DPP-IV is a serine protease that inactivates incretin hormones, which are involved in regulating blood glucose levels. Inhibition of DPP-IV is a validated therapeutic approach for type 2 diabetes. Azetidine-based compounds, particularly 2-cyanoazetidines, have been developed as potent and selective DPP-IV inhibitors.

Quantitative Data: DPP-IV Inhibition
Compound TypeGeneral StructurePotency
2-Cyanoazetidines Azetidine ring with a nitrile group at the 2-positionSub-micromolar to low nanomolar IC50 values
3-Fluoroazetidines Azetidine ring with a fluorine atom at the 3-positionSub-micromolar IC50 values
2-Ketoazetidines Azetidine ring with a ketone at the 2-positionSub-micromolar to low nanomolar IC50 values

Table 2: Potency of different classes of azetidine-based DPP-IV inhibitors.[7]

Experimental Protocol: DPP-IV Inhibition Assay

This protocol describes a fluorescent-based assay for measuring the inhibitory activity of compounds against DPP-IV.[8][9][10][11][12]

Materials:

  • Human recombinant DPP-IV enzyme

  • Fluorogenic substrate: Gly-Pro-aminomethylcoumarin (Gly-Pro-AMC)

  • Assay buffer: 20 mM Tris-HCl (pH 8.0), 100 mM NaCl, 1 mM EDTA

  • Test compounds dissolved in DMSO

  • Positive control inhibitor (e.g., sitagliptin)

  • 96-well black microplate

  • Fluorescence plate reader

Procedure:

  • Reagent Preparation: Dilute the DPP-IV enzyme and the Gly-Pro-AMC substrate in the assay buffer.

  • Assay Plate Setup:

    • 100% Activity Control: Add assay buffer and DPP-IV enzyme solution.

    • Inhibitor Wells: Add assay buffer, DPP-IV enzyme solution, and the test compound dilution.

    • Positive Control Wells: Add assay buffer, DPP-IV enzyme solution, and the positive control inhibitor dilution.

    • Blank (No Enzyme): Add assay buffer only.

  • Pre-incubation: Incubate the plate at 37°C for 10 minutes.

  • Reaction Initiation: Add the DPP-IV substrate solution to all wells.

  • Incubation: Incubate the plate at 37°C for 30 minutes, protected from light.

  • Fluorescence Measurement: Measure the fluorescence intensity of each well using an excitation wavelength of 350-360 nm and an emission wavelength of 450-460 nm.

  • Data Analysis: Calculate the percentage of inhibition for each compound concentration and determine the IC50 value.

Application Note 3: Azetidine-Containing Peptides as Antitumor Agents

The conformational constraints imposed by the azetidine ring can be exploited to design potent antitumor agents that target key cellular components like tubulin. Analogs of the natural peptide dolastatin 10, such as TZT-1027, have been synthesized with azetidine moieties to enhance their antiproliferative activity.

Quantitative Data: Antiproliferative Activity of TZT-1027 Analogues
Compound IDC-terminal MoietyA549 IC50 (nM)HCT116 IC50 (nM)
1a 3-Aryl-azetidine2.22.1

Table 3: In vitro antiproliferative activity of a potent azetidine-containing TZT-1027 analogue.[13]

Experimental Protocol: Solid-Phase Synthesis of an Azetidine-Containing Peptide

This protocol provides a general method for the solid-phase synthesis of a peptide containing an azetidine-2-carboxylic acid residue using Fmoc chemistry.

Materials:

  • Fmoc-protected amino acids

  • Fmoc-azetidine-2-carboxylic acid

  • Wang resin (or other suitable solid support)

  • Coupling reagent: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • Base: DIPEA

  • Solvent: DMF

  • Fmoc deprotection solution: 20% piperidine in DMF

  • Cleavage cocktail: e.g., 95% Trifluoroacetic acid (TFA), 2.5% water, 2.5% triisopropylsilane

  • Diethyl ether

Procedure:

  • Resin Swelling: Swell the resin in DMF.

  • First Amino Acid Coupling: Couple the first Fmoc-protected amino acid to the resin using HATU and DIPEA in DMF.

  • Fmoc Deprotection: Remove the Fmoc group with 20% piperidine in DMF.

  • Peptide Chain Elongation: Sequentially couple the remaining Fmoc-protected amino acids (including Fmoc-azetidine-2-carboxylic acid) using the same coupling and deprotection steps.

  • Final Fmoc Deprotection: Remove the final Fmoc group.

  • Cleavage and Deprotection: Cleave the peptide from the resin and remove side-chain protecting groups using a cleavage cocktail.

  • Precipitation and Purification: Precipitate the crude peptide in cold diethyl ether, and then purify by reverse-phase high-performance liquid chromatography (RP-HPLC).

Visualizing the Science: Diagrams and Workflows

To better illustrate the concepts discussed, the following diagrams have been generated using Graphviz.

G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus RTK Receptor Tyrosine Kinase (RTK) RAS RAS RTK->RAS Activates RAF RAF RAS->RAF Activates MEK MEK1/2 RAF->MEK Phosphorylates ERK ERK1/2 MEK->ERK Phosphorylates Transcription_Factors Transcription Factors ERK->Transcription_Factors Phosphorylates Azetidine_Inhibitor Azetidine-based MEK Inhibitor Azetidine_Inhibitor->MEK Inhibits Gene_Expression Gene Expression (Proliferation, Survival) Transcription_Factors->Gene_Expression Regulates G start Start: Peptide Lead Identification synthesis Synthesis of Azetidine- Containing Peptide Library start->synthesis purification Purification and Characterization (HPLC, MS) synthesis->purification in_vitro In Vitro Screening (e.g., Enzyme Inhibition Assay) purification->in_vitro sar Structure-Activity Relationship (SAR) Analysis in_vitro->sar optimization Lead Optimization sar->optimization Iterative Design in_vivo In Vivo Studies (Animal Models) sar->in_vivo Promising Lead optimization->synthesis end End: Preclinical Candidate in_vivo->end

References

Application Notes: Crafting Novel Peptide Architectures with Fmoc-Azetidine-3-Carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

In the fields of drug discovery and materials science, the precise engineering of peptide structures is crucial for developing novel therapeutics and functional biomaterials.[1][2] Fmoc-azetidine-3-carboxylic acid has emerged as a pivotal building block for this purpose. Its unique four-membered ring structure introduces conformational constraints that are not achievable with standard proteinogenic amino acids.[2] The incorporation of this azetidine moiety into a peptide backbone can significantly influence its secondary structure, enhance its stability against enzymatic degradation, and improve its pharmacokinetic profile.[2][3] These attributes make it an invaluable tool for designing peptidomimetics, constrained peptides, and other complex molecular architectures.[4]

The 9-fluorenylmethoxycarbonyl (Fmoc) protecting group is essential for its application in standard solid-phase peptide synthesis (SPPS).[1] This group allows for a robust and orthogonal synthesis strategy, as it can be selectively removed under mild basic conditions (typically with piperidine) without affecting acid-labile side-chain protecting groups.[5] This compatibility ensures its seamless integration into established Fmoc-based SPPS workflows.[6]

Key Advantages and Applications

  • Conformational Rigidity: The strained azetidine ring restricts the rotational freedom of the peptide backbone, promoting the formation of specific secondary structures such as β-turns.[7] This feature is critical for mimicking the bioactive conformation of natural peptides and improving receptor binding affinity.

  • Enhanced Proteolytic Stability: The non-natural azetidine structure can render peptides more resistant to cleavage by proteases, a common challenge that limits the therapeutic potential of natural peptides.[3]

  • Improved Pharmacokinetics: By inducing a more compact and stable structure, the incorporation of azetidine-3-carboxylic acid can lead to improved metabolic stability and bioavailability.[2]

  • Versatility in Design: It serves as a versatile building block for a wide range of applications, including the synthesis of small macrocyclic peptides, where it can act as a turn-inducing element to facilitate efficient cyclization.[3][8]

  • Peptidomimetic Scaffolds: It is used to create peptide bond surrogates and pseudopeptides, which mimic the structure of natural peptides while offering enhanced stability and novel functionalities.[4]

Quantitative Data

The following tables provide key data for this compound and typical parameters for its use in peptide synthesis.

Table 1: Physicochemical Properties of this compound

PropertyValueReferences
CAS Number 193693-64-0[1][6]
Molecular Formula C₁₉H₁₇NO₄[1][6]
Molecular Weight 323.34 - 323.35 g/mol [1][6]
Appearance White or off-white powder[1][6]
Purity ≥98.0% to ≥99% (by HPLC)[1][6]
Melting Point 162 - 165 °C[1]
Storage Conditions 0 - 8 °C[1][6]

Table 2: Typical Reaction Parameters for Fmoc-SPPS

StepReagent/ParameterTypical ValuePurposeReferences
Resin Swelling SolventDichloromethane (DCM) or Dimethylformamide (DMF)Prepares the solid support for synthesis.[9]
Duration30 - 60 minutes[9]
Fmoc Deprotection Reagent20% Piperidine in DMFRemoves the Fmoc protecting group from the N-terminus.[9]
Duration5 - 20 minutes[9]
Amino Acid Coupling Amino Acid4-5 equivalents (relative to resin loading)Introduces the next amino acid in the sequence.[9]
Activating AgentHCTU, HATU, or HOBt/DIPCDI (4-5 eq.)Activates the carboxylic acid for amide bond formation.[9]
BaseN,N-Diisopropylethylamine (DIPEA) (8-10 eq.)Facilitates the coupling reaction.
Duration1 - 6 hours
Cleavage & Deprotection Reagent Cocktail95% Trifluoroacetic Acid (TFA), 2.5% H₂O, 2.5% TISCleaves the peptide from the resin and removes side-chain protecting groups.[9]
Duration2 - 4 hours[9]

Experimental Protocols

Protocol 1: General Solid-Phase Peptide Synthesis (SPPS) Cycle

This protocol outlines the iterative steps for elongating a peptide chain on a solid support after the first amino acid has been loaded.

  • Resin Preparation: Place the resin in a reaction vessel and swell in DMF for at least 30 minutes. Drain the solvent.

  • Fmoc Deprotection:

    • Add a solution of 20% piperidine in DMF to the resin.

    • Agitate the mixture for 5-10 minutes at room temperature.

    • Drain the solution and repeat the piperidine treatment for another 5-10 minutes.

    • Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.

  • Coupling of this compound (or other amino acid):

    • In a separate vial, dissolve this compound (4-5 eq.), an activating agent such as HATU (4.5 eq.), and HOAt (4.5 eq.) in DMF.[9]

    • Add DIPEA (8-10 eq.) to the activation mixture and vortex briefly.

    • Immediately add the activated amino acid solution to the deprotected resin.

    • Agitate the mixture at room temperature for 1-4 hours.

    • To monitor reaction completion, perform a Kaiser or ninhydrin test to check for the presence of free primary amines.[10] If the test is positive, the coupling step may be repeated.

  • Washing: After coupling is complete, drain the reaction solution and wash the resin thoroughly with DMF (3-5 times) and then DCM (3-5 times).

  • Iteration: Return to Step 2 to continue elongating the peptide chain.

Protocol 2: Loading of the First Amino Acid (this compound) onto Hydroxymethyl Resin

This protocol describes the attachment of the C-terminal amino acid to a resin such as Wang or hydroxymethyl polystyrene resin.

  • Resin Preparation: Swell the hydroxymethyl resin (1 eq.) in a dry reaction vessel with DCM for 30 minutes, then drain.

  • Activation Solution Preparation:

    • In a separate dry flask, dissolve this compound (5 eq.).

    • Add 2,4,6-mesitylenesulfonyl-3-nitro-1,2,4-triazole (MSNT) (5 eq.) and 1-methylimidazole (MeIm) (3.75 eq.).[10]

    • Stir the mixture under a nitrogen atmosphere until all solids have dissolved.

  • Loading Reaction:

    • Transfer the activation solution to the vessel containing the swollen resin.

    • Allow the reaction to proceed for 1-2 hours at room temperature with gentle agitation.

    • Wash the resin with DCM (5 times) and DMF (5 times).

  • Capping (Optional but Recommended): To block any unreacted hydroxyl groups on the resin, treat the resin with a solution of acetic anhydride and DIPEA in DMF for 30 minutes.

  • Final Wash: Wash the resin thoroughly with DMF, followed by DCM, and dry under vacuum. The loading efficiency can be determined spectrophotometrically by cleaving the Fmoc group from a small, weighed sample of the dried resin.

Protocol 3: Peptide Cleavage from Resin and Side-Chain Deprotection

This protocol is for cleaving the completed peptide from the resin while simultaneously removing acid-labile side-chain protecting groups.

  • Resin Preparation: Wash the final peptide-resin with DCM and dry it thoroughly under vacuum.

  • Cleavage:

    • Prepare a cleavage cocktail appropriate for the peptide's sequence. A standard cocktail is 95% TFA, 2.5% triisopropylsilane (TIS), and 2.5% deionized water.

    • Add the cleavage cocktail to the dried resin in a reaction vessel (approximately 10 mL per gram of resin).

    • Agitate the mixture at room temperature for 2-4 hours.

  • Peptide Precipitation:

    • Filter the resin and collect the filtrate containing the cleaved peptide.

    • Concentrate the filtrate to a small volume using a rotary evaporator or a stream of nitrogen.

    • Precipitate the crude peptide by adding it dropwise to a large volume of cold diethyl ether.

  • Isolation and Purification:

    • Centrifuge the ether suspension to pellet the precipitated peptide.

    • Decant the ether and wash the peptide pellet with cold ether 2-3 more times.

    • Dry the crude peptide pellet under vacuum.

    • The crude peptide can then be purified using reverse-phase high-performance liquid chromatography (RP-HPLC).

Visualizations

cluster_workflow Overall Peptide Synthesis Workflow Resin 1. Resin Preparation (Swelling) Elongation 2. Chain Elongation (Iterative SPPS Cycle) Resin->Elongation Cleavage 3. Cleavage & Global Deprotection Elongation->Cleavage Purification 4. Purification & Analysis (HPLC/MS) Cleavage->Purification Final Final Peptide Product Purification->Final

Caption: High-level workflow for creating peptides via Solid-Phase Peptide Synthesis (SPPS).

cluster_cycle Fmoc-SPPS Chain Elongation Cycle Start Start Cycle: Resin-Peptide(n)-Fmoc Deprotection Step A: Fmoc Deprotection (20% Piperidine in DMF) Start->Deprotection Wash1 Wash (DMF) Deprotection->Wash1 Coupling Step B: Coupling (Fmoc-AA, Activator, Base) Wash1->Coupling Wash2 Wash (DMF/DCM) Coupling->Wash2 End End Cycle: Resin-Peptide(n+1)-Fmoc Wash2->End End->Deprotection Repeat for next residue

Caption: The iterative deprotection and coupling cycle at the core of Fmoc-based SPPS.

cluster_logic Structural Impact of Azetidine-3-Carboxylic Acid cluster_linear Standard Peptide Chain cluster_constrained Azetidine-Containing Peptide Chain A1 AA1 A2 AA2 A1->A2 Flexible Backbone A3 AA3 A2->A3 Flexible Backbone A4 AA4 A3->A4 Flexible Backbone B1 AA1 Aze Aze B1->Aze B3 AA3 Aze->B3 B4 AA4 Aze->B4 Induces β-Turn (Constrained) B3->B4

Caption: Incorporation of Azetidine (Aze) induces a structural turn in the peptide backbone.

References

Application Notes and Protocols for Fmoc-Azetidine-3-Carboxylic Acid in Beta-Turn Induction

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Fmoc-azetidine-3-carboxylic acid is a conformationally constrained amino acid analogue that serves as a potent inducer of beta-turns in peptides.[1][2] Its rigid four-membered ring structure restricts the phi (φ) and psi (ψ) dihedral angles of the peptide backbone, predisposing the peptide chain to adopt a turn conformation. This property is of significant interest in medicinal chemistry and drug design, as beta-turns are crucial secondary structures involved in molecular recognition, protein folding, and enzymatic catalysis. The incorporation of this compound into peptides can enhance their biological activity, stability against proteolysis, and bioavailability.[1]

These application notes provide detailed protocols for the solid-phase synthesis of peptides containing this compound and subsequent biophysical characterization to verify the induction of beta-turns.

Data Presentation

The following tables summarize typical quantitative data obtained from the synthesis and structural analysis of peptides containing azetidine-3-carboxylic acid (Aze).

Table 1: Synthesis Yield and Purity of a Model Tetrapeptide

Peptide SequenceMolecular Weight (Da)Crude Purity (%)Purified Yield (%)
Ac-Ala-Aze-Ala-NH₂326.37>9075
Ac-Ala-Pro-Ala-NH₂340.39>9580

Data is representative and may vary depending on the specific sequence and synthesis conditions.

Table 2: NMR Spectroscopic Data for Beta-Turn Characterization in a Model Tetrapeptide (Ac-Ala-Aze-Ala-NH₂) in CDCl₃

ProtonChemical Shift (ppm)Temperature Coefficient (Δδ/ΔT, ppb/K)Key NOEs
Ala(1) NH7.85-5.2Ala(1) Hα to Aze Hα
Aze Hα4.80-Aze Hβ to Ala(3) NH
Ala(3) NH8.10-2.1Ala(3) Hα to NH₂

A low temperature coefficient for the Ala(3) NH proton is indicative of its involvement in an intramolecular hydrogen bond, a key feature of a beta-turn.

Table 3: Dihedral Angles for Idealized Beta-Turn Types

Turn Typeφ(i+1)ψ(i+1)φ(i+2)ψ(i+2)
I-60°-30°-90°
II-60°120°80°
I'60°30°90°
II'60°-120°-80°

These are idealized values. Actual values in peptides may deviate. The azetidine ring significantly influences the φ and ψ angles of the incorporating residue.

Experimental Protocols

Protocol 1: Solid-Phase Peptide Synthesis (SPPS) of an Azetidine-Containing Peptide

This protocol describes the manual synthesis of a model tetrapeptide, Ac-Ala-Aze-Ala-NH₂, using Fmoc/tBu chemistry.

Materials:

  • Rink Amide MBHA resin

  • Fmoc-Ala-OH

  • This compound

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Piperidine

  • N,N'-Diisopropylcarbodiimide (DIC)

  • OxymaPure®

  • Acetic anhydride

  • Trifluoroacetic acid (TFA)

  • Triisopropylsilane (TIS)

  • Water

  • Diethyl ether

Procedure:

  • Resin Swelling: Swell Rink Amide resin in DMF for 1 hour in a reaction vessel.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF (v/v) for 5 minutes, drain, and then for 15 minutes to remove the Fmoc protecting group from the resin. Wash the resin thoroughly with DMF and DCM.

  • First Amino Acid Coupling (Fmoc-Ala-OH):

    • Dissolve Fmoc-Ala-OH (3 eq.), DIC (3 eq.), and OxymaPure® (3 eq.) in DMF.

    • Add the activation mixture to the resin and shake for 2 hours.

    • Wash the resin with DMF and DCM.

  • Fmoc Deprotection: Repeat step 2.

  • Second Amino Acid Coupling (this compound):

    • Dissolve this compound (2 eq.), DIC (2 eq.), and OxymaPure® (2 eq.) in DMF.

    • Add the activation mixture to the resin and shake for 4 hours. Note: A longer coupling time may be necessary for this sterically hindered amino acid.

    • Wash the resin with DMF and DCM.

  • Fmoc Deprotection: Repeat step 2.

  • Third Amino Acid Coupling (Fmoc-Ala-OH): Repeat step 3.

  • N-terminal Acetylation:

    • Treat the resin with a solution of acetic anhydride (10 eq.) and DIPEA (10 eq.) in DMF for 30 minutes.

    • Wash the resin with DMF and DCM.

  • Cleavage and Deprotection:

    • Wash the resin with DCM and dry under vacuum.

    • Treat the resin with a cleavage cocktail of TFA/TIS/H₂O (95:2.5:2.5, v/v/v) for 2 hours.

    • Filter the resin and collect the filtrate.

    • Precipitate the crude peptide by adding cold diethyl ether.

    • Centrifuge to pellet the peptide, decant the ether, and dry the peptide.

  • Purification and Analysis:

    • Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

    • Confirm the identity and purity of the peptide by liquid chromatography-mass spectrometry (LC-MS).

Protocol 2: Conformational Analysis by NMR Spectroscopy

Procedure:

  • Sample Preparation: Dissolve the purified peptide in an appropriate deuterated solvent (e.g., CDCl₃ or DMSO-d₆) at a concentration of 1-5 mM.

  • 1D ¹H NMR: Acquire a standard one-dimensional proton NMR spectrum to identify all proton resonances.

  • 2D NMR (COSY, TOCSY, NOESY):

    • COSY/TOCSY: Use these experiments to assign spin systems corresponding to each amino acid residue.

    • NOESY: Acquire a NOESY spectrum with a mixing time of 200-400 ms to identify through-space correlations between protons. Key NOEs for a beta-turn include the Hα(i) to Hα(i+1) and Hα(i) to NH(i+2) cross-peaks.

  • Temperature Titration: Acquire a series of 1D ¹H NMR spectra at different temperatures (e.g., 298 K to 318 K in 5 K increments). Plot the chemical shift of the amide protons as a function of temperature. A small temperature coefficient (e.g., < 3 ppb/K in DMSO-d₆) for an amide proton suggests its involvement in a stable intramolecular hydrogen bond.[3]

Protocol 3: Conformational Analysis by Circular Dichroism (CD) Spectroscopy

Procedure:

  • Sample Preparation: Dissolve the purified peptide in a suitable solvent (e.g., methanol or trifluoroethanol) to a final concentration of 0.1-0.2 mg/mL.

  • CD Spectrum Acquisition:

    • Use a quartz cuvette with a path length of 0.1 cm.

    • Record the CD spectrum from 190 to 260 nm.

    • A characteristic CD spectrum for a type I or II beta-turn often shows a negative band around 220-230 nm and a positive band around 200-205 nm.[4][5]

Protocol 4: Conformational Analysis by X-ray Crystallography

Procedure:

  • Crystallization: Screen for crystallization conditions using various techniques such as vapor diffusion (hanging drop or sitting drop). A starting point could be a peptide concentration of 10-20 mg/mL with a range of precipitants (e.g., polyethylene glycols, salts).

  • Data Collection: Once suitable crystals are obtained, collect X-ray diffraction data using a diffractometer.

  • Structure Determination and Refinement: Process the diffraction data and solve the crystal structure to determine the precise three-dimensional arrangement of the peptide, including the dihedral angles of the beta-turn.

Visualizations

experimental_workflow cluster_synthesis Peptide Synthesis cluster_analysis Conformational Analysis cluster_data Data Interpretation resin Start with Rink Amide Resin synthesis Solid-Phase Peptide Synthesis (Fmoc-Aze-OH incorporation) resin->synthesis cleavage Cleavage & Deprotection synthesis->cleavage purification RP-HPLC Purification cleavage->purification nmr NMR Spectroscopy (1D, 2D, Temp. Titration) purification->nmr Verify Structure cd Circular Dichroism purification->cd Secondary Structure xray X-ray Crystallography purification->xray 3D Structure turn_confirmation Beta-Turn Confirmation (H-bonds, Dihedral Angles) nmr->turn_confirmation cd->turn_confirmation xray->turn_confirmation

Caption: Experimental workflow for synthesis and analysis.

beta_turn_schematic cluster_turn Beta-Turn Structure i i i_plus_1 i+1 (Aze) i->i_plus_1 i_plus_2 i+2 i_plus_1->i_plus_2 i_plus_3 i+3 i_plus_2->i_plus_3 i_plus_3->i H-bond

Caption: Schematic of a beta-turn induced by azetidine.

logical_relationship cluster_cause Structural Constraint cluster_effect Conformational Outcome cluster_properties Enhanced Peptide Properties azetidine This compound (Rigid 4-membered ring) beta_turn Beta-Turn Formation azetidine->beta_turn Induces stability Increased Proteolytic Stability beta_turn->stability activity Improved Biological Activity beta_turn->activity

Caption: Logic of azetidine-induced peptide properties.

References

Troubleshooting & Optimization

preventing side reactions with Fmoc-azetidine-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the use of Fmoc-azetidine-3-carboxylic acid (Fmoc-Aze-OH) in peptide synthesis. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges and prevent side reactions during their experiments.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: What is the most common side reaction when using this compound, and how can I detect it?

A1: The most prevalent side reaction is the formation of a piperidide adduct during the Fmoc-deprotection step. This occurs when piperidine, the base used to remove the Fmoc group, acts as a nucleophile and attacks the carbonyl group of the activated amino acid, leading to chain termination. This is a known issue with amino acids that are sterically hindered or have strained ring systems.[1]

Detection: This side product can be identified using mass spectrometry (MS). You will observe a mass corresponding to your truncated peptide sequence plus 85.15 Da (the mass of the piperidide adduct minus a proton).

Q2: I'm observing incomplete coupling of Fmoc-Aze-OH. What are the likely causes and solutions?

A2: Incomplete coupling is often due to the steric hindrance presented by the rigid, four-membered azetidine ring. Standard coupling conditions may not be sufficient for driving the reaction to completion.

Troubleshooting Steps:

  • Choice of Coupling Reagent: Switch to a more potent coupling reagent known to be effective for sterically hindered amino acids, such as HATU, HCTU, or PyBOP.[2][3]

  • Double Coupling: After the initial coupling reaction, drain the vessel, wash the resin with DMF, and repeat the coupling step with a fresh solution of activated Fmoc-Aze-OH.[4]

  • Increase Coupling Time: Extend the reaction time to 4 hours or even overnight to ensure the reaction goes to completion.[4]

  • Elevated Temperature: Performing the coupling at a slightly elevated temperature (e.g., 40-50°C) can help overcome steric barriers and disrupt potential peptide aggregation on the resin.[4]

Q3: How can I minimize or prevent piperidide formation during Fmoc deprotection?

A3: Preventing this side reaction involves modifying the standard Fmoc-deprotection protocol to either reduce the nucleophilicity of the deprotection solution or use an alternative, non-nucleophilic base.

Recommended Solutions:

  • Use a Non-Nucleophilic Base: Replace the standard 20% piperidine in DMF with a 2% DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) in DMF solution. DBU is a strong, non-nucleophilic base that efficiently removes the Fmoc group without forming adducts. Note that DBU does not scavenge the dibenzofulvene (DBF) byproduct, so a scavenger like piperidine (2%) or ethyl 2-cyano-2-(hydroxyimino)acetate (Oxyma) should be included.

  • Modify the Piperidine Solution: Adding an additive like 0.1 M HOBt (Hydroxybenzotriazole) or OxymaPure® to the 20% piperidine/DMF solution can help suppress some side reactions by protonating the piperidine, thereby reducing its nucleophilicity.[1]

  • Use a Weaker Base: For highly sensitive sequences, a solution of 50% morpholine in DMF can be used as a milder alternative to piperidine.[5]

Data Presentation

Table 1: Comparative Efficiency of Common Coupling Reagents for Sterically Hindered Amino Acids

The selection of a coupling reagent is critical when incorporating sterically demanding residues like Fmoc-Aze-OH. While specific data for Fmoc-Aze-OH is limited, the following table provides a comparative analysis of common coupling reagents based on their performance with other challenging amino acids, such as Fmoc-Trp(Mts)-OH.[2] This data serves as a strong guideline for reagent selection.

Coupling Reagent ClassReagent ExampleTypical Coupling Time (min)Expected Coupling Efficiency (%)Key Advantages & Disadvantages
Carbodiimide DIC / OxymaPure60 - 12095 - 98Advantages: Cost-effective, low racemization risk. Disadvantages: Slower reaction rates, potential for N-acylurea formation.
Aminium/Uronium Salt HBTU30 - 6098 - 99.5Advantages: Fast and efficient, widely used. Disadvantages: Potential for guanidinylation side reaction if not pre-activated.
Aminium/Uronium Salt HATU20 - 45> 99.5Advantages: Highly reactive, excellent for hindered couplings, very low racemization.[2][6] Disadvantages: Higher cost.
Phosphonium Salt PyBOP30 - 6098 - 99Advantages: Very efficient, no risk of guanidinylation.[3] Disadvantages: Byproducts can be difficult to remove in solution-phase synthesis.

Note: Coupling efficiencies are highly dependent on the specific peptide sequence, resin, and reaction conditions. The values presented are indicative for a standard Solid-Phase Peptide Synthesis (SPPS) protocol.

Experimental Protocols & Visualizations

Protocol 1: Recommended Coupling of Fmoc-Aze-OH using HATU

This protocol outlines the recommended procedure for coupling this compound to a resin-bound peptide using the high-efficiency HATU reagent.[6]

Materials:

  • Fmoc-deprotected peptide-resin

  • Fmoc-Aze-OH (3-5 equivalents relative to resin loading)

  • HATU (3-5 equivalents)

  • N,N-Diisopropylethylamine (DIPEA) (6-10 equivalents)

  • High-purity, amine-free N,N-Dimethylformamide (DMF)

Procedure:

  • Resin Preparation: Swell the Fmoc-deprotected peptide-resin in DMF for 30-60 minutes.

  • Pre-activation: In a separate vessel, dissolve Fmoc-Aze-OH and HATU in DMF. Add DIPEA to the solution and allow the mixture to stand for 5-10 minutes to pre-activate the carboxylic acid.

  • Coupling: Add the activated amino acid solution to the swollen, deprotected peptide-resin.

  • Reaction: Agitate the reaction vessel at room temperature for 1-2 hours.

  • Monitoring: Monitor the reaction for completion using a qualitative method like the Kaiser (ninhydrin) test. A negative result (beads remain yellow) indicates a complete reaction. If the test is positive, the coupling step can be repeated ("double coupling").

  • Washing: Once coupling is complete, drain the reaction solution and wash the resin thoroughly with DMF (3-5 times) to remove excess reagents and byproducts. The resin is now ready for the next Fmoc-deprotection step.

G cluster_workflow Recommended Coupling Workflow for Fmoc-Aze-OH resin Fmoc-Deprotected Peptide-Resin coupling Coupling: Add activated mix to resin (1-2 hours) resin->coupling preactivate Pre-activation: Fmoc-Aze-OH + HATU + DIPEA in DMF (5-10 min) preactivate->coupling kaiser Kaiser Test coupling->kaiser kaiser->coupling Positive (Double Couple) wash Wash Resin (3x DMF) kaiser->wash Negative next_step Proceed to Fmoc Deprotection wash->next_step

Caption: Recommended workflow for coupling Fmoc-Aze-OH using HATU.
Visualizing the Piperidide Side Reaction

The following diagram illustrates the mechanism of the piperidide side reaction that can occur during the standard Fmoc-deprotection step.

G cluster_mechanism Mechanism of Piperidide Side Reaction cluster_deprotection Standard Fmoc Deprotection peptide_resin Peptide-Resin-NH-...-CO-Aze-Fmoc deprotection_step Add 20% Piperidine in DMF peptide_resin->deprotection_step desired_product Desired Product: Peptide-Resin-NH-...-CO-Aze-H (Free Amine) deprotection_step->desired_product Intended Path (Base Action) side_product Side Product: Peptide-Resin-NH-...-CO-Aze-N(Piperidinyl) (Terminated Chain) deprotection_step->side_product Side Reaction (Nucleophilic Attack) G cluster_troubleshooting Troubleshooting Logic for Fmoc-Aze-OH Reactions start Start SPPS Cycle with Fmoc-Aze-OH coupling Perform Coupling (Protocol 1) start->coupling kaiser_check Kaiser Test Result? coupling->kaiser_check deprotection Perform Fmoc Deprotection kaiser_check->deprotection Negative double_couple Incomplete Coupling: Perform Double Coupling or use HATU kaiser_check->double_couple Positive ms_check Analyze Product by MS: Observe +85 Da peak? deprotection->ms_check success Cycle Successful ms_check->success No alt_deprotection Side Reaction Detected: Switch to DBU/Oxyma Deprotection (Protocol 2) ms_check->alt_deprotection Yes double_couple->coupling alt_deprotection->deprotection

References

Technical Support Center: Minimizing Aggregation in Peptides with Azetidine Residues

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with azetidine-containing peptides. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges related to peptide aggregation during synthesis, purification, and handling.

Frequently Asked Questions (FAQs)

Q1: What is azetidine-2-carboxylic acid (Aze), and how does it differ from proline (Pro)?

Azetidine-2-carboxylic acid is a non-proteinogenic amino acid and a homologue of proline.[1] The key structural difference is that azetidine has a four-membered ring, while proline has a five-membered ring.[1] This smaller ring size in Aze results in greater conformational flexibility compared to the more constrained proline residue.[2]

Q2: How does the incorporation of azetidine residues affect the secondary structure of a peptide?

The introduction of an azetidine residue can perturb the typical secondary structure of a peptide.[3] Due to increased flexibility compared to proline, peptides with Aze may exhibit a less stable ordered conformation.[2] This can lead to a higher population of disordered or random coil structures.[2] In some cases, the presence of azetidine can lead to a mix of cis and trans peptide bonds, altering the peptide's overall conformation.[3]

Q3: Does incorporating azetidine residues increase or decrease the risk of aggregation?

The effect of azetidine on aggregation is sequence-dependent and not always predictable. The increased flexibility imparted by azetidine can, in some instances, disrupt the formation of the rigid β-sheet structures that are often precursors to aggregation.[4] However, this same flexibility and the potential for a less stable native conformation could also expose hydrophobic residues that might otherwise be buried, thereby promoting intermolecular interactions and aggregation. Therefore, the impact of an azetidine residue on aggregation must be evaluated on a case-by-case basis.

Q4: What are the initial signs of aggregation in my azetidine-containing peptide preparation?

Signs of aggregation can manifest at different stages:

  • During Solid-Phase Peptide Synthesis (SPPS): Poor swelling of the resin, and slow or incomplete coupling and deprotection reactions can indicate on-resin aggregation.[4]

  • After Cleavage and Purification: The appearance of cloudiness, precipitation, or gel formation in your peptide solution is a clear indicator of aggregation.[5]

  • During Analysis: The presence of high molecular weight species in mass spectrometry or multiple peaks in size-exclusion chromatography (SEC) can also suggest aggregation.

Q5: Can I predict the aggregation propensity of my azetidine-containing peptide sequence?

While several prediction algorithms exist for natural peptides, there are currently no specific programs to predict the aggregation propensity of peptides containing non-natural amino acids like azetidine. However, general principles still apply. Sequences with a high content of hydrophobic residues are more prone to aggregation.[4]

Troubleshooting Guides

Issue 1: Low Yield and Incomplete Reactions During Solid-Phase Peptide Synthesis (SPPS)

Possible Cause: On-resin aggregation of the growing peptide chain is preventing efficient access of reagents to the reactive sites.[4]

Troubleshooting Steps:

  • Improve Resin Swelling: Switch to a solvent with better resin-swelling and peptide-solvating properties. N-methylpyrrolidone (NMP) or dimethyl sulfoxide (DMSO) can be effective in disrupting secondary structures that lead to aggregation.[4][6]

  • Elevate Coupling Temperature: Increasing the temperature of the coupling reaction can help to disrupt intermolecular hydrogen bonds and improve reaction kinetics.[4]

  • Incorporate Chaotropic Agents: The addition of chaotropic salts, such as NaClO4 or KSCN, to the reaction mixture can help to break up aggregates.[4]

  • Use Microwave Synthesis: Microwave-assisted peptide synthesis can significantly improve coupling efficiency for difficult sequences by providing rapid and uniform heating.[4]

  • Introduce Backbone Protection: Consider using backbone-protecting groups, such as 2-hydroxy-4-methoxybenzyl (Hmb), on specific residues to disrupt aggregation-prone sequences.[4]

Issue 2: Purified Azetidine-Containing Peptide Precipitates Out of Solution

Possible Cause: The peptide has low solubility in the chosen buffer system due to its amino acid composition and the conformational effects of the azetidine residue.

Troubleshooting Steps:

  • pH Adjustment: The net charge of a peptide significantly influences its solubility.

    • For peptides with a net positive charge (rich in Lys, Arg, His), try dissolving in an acidic buffer (e.g., pH 3-5).

    • For peptides with a net negative charge (rich in Asp, Glu), a basic buffer (e.g., pH 8-10) may improve solubility.[7]

  • Use of Organic Co-solvents: For highly hydrophobic peptides, initial dissolution in a small amount of an organic solvent like DMSO, dimethylformamide (DMF), or acetonitrile (ACN) followed by gradual addition of the aqueous buffer can be effective.[8]

  • Addition of Solubilizing Excipients: Certain amino acids, such as arginine and glycine, can act as solubilizing agents and reduce aggregation when added to the buffer.[9]

  • Sonication and Heating: Gentle sonication or warming of the solution can help to dissolve small aggregates. However, be cautious with temperature to avoid degradation.

Quantitative Data on Peptide Aggregation

The following table presents hypothetical data illustrating how the replacement of a proline residue with an azetidine residue might affect the aggregation propensity of a model peptide, as measured by a Thioflavin T (ThT) fluorescence assay. An increase in ThT fluorescence indicates a higher degree of β-sheet-rich aggregate formation.

Peptide SequencepHThT Fluorescence (Arbitrary Units)Interpretation
Ac-Val-Gly-Gly-Pro -Val-Ile-Trp-NH27.4850High aggregation propensity
Ac-Val-Gly-Gly-Aze -Val-Ile-Trp-NH27.4320Reduced aggregation propensity
Ac-Val-Gly-Gly-Pro -Val-Ile-Trp-NH25.0450Moderate aggregation
Ac-Val-Gly-Gly-Aze -Val-Ile-Trp-NH25.0280Low aggregation

Note: This data is for illustrative purposes only and the actual effect will be sequence-dependent.

Experimental Protocols

Protocol 1: Incorporation of Fmoc-Azetidine-2-Carboxylic Acid in SPPS

This protocol outlines the manual coupling of Fmoc-Aze-OH onto a resin-bound peptide chain.

Materials:

  • Fmoc-protected peptide-resin

  • Fmoc-Aze-OH

  • Coupling reagent (e.g., HBTU/HOBt or HATU)

  • Base (e.g., DIPEA or N-methylmorpholine)

  • DMF (peptide synthesis grade)

  • Piperidine solution (20% in DMF) for Fmoc deprotection

  • DCM (dichloromethane)

Procedure:

  • Fmoc Deprotection: Treat the Fmoc-protected peptide-resin with 20% piperidine in DMF for 5 minutes, drain, and repeat for 15 minutes to ensure complete removal of the Fmoc group.

  • Washing: Wash the resin thoroughly with DMF (5 times), DCM (3 times), and finally DMF (3 times) to remove residual piperidine.

  • Activation of Fmoc-Aze-OH: In a separate vessel, dissolve Fmoc-Aze-OH (3 equivalents relative to resin loading), HBTU (2.9 equivalents), and HOBt (3 equivalents) in DMF. Add DIPEA (6 equivalents) and allow the mixture to pre-activate for 2-5 minutes.

  • Coupling: Add the activated Fmoc-Aze-OH solution to the deprotected peptide-resin. Agitate the mixture at room temperature for 1-2 hours.

  • Monitoring: Perform a Kaiser test to monitor the completion of the coupling reaction. If the test is positive (indicating free amines), extend the coupling time or consider a double coupling.

  • Washing: Once the coupling is complete, wash the resin with DMF (5 times) and DCM (3 times).

  • Proceed to the next deprotection and coupling cycle.

Protocol 2: Quantification of Peptide Aggregation using Thioflavin T (ThT) Fluorescence Assay

This protocol provides a method to monitor the formation of amyloid-like fibrils.

Materials:

  • Purified azetidine-containing peptide

  • Thioflavin T (ThT) stock solution (e.g., 1 mM in water)

  • Assay buffer (e.g., PBS, pH 7.4)

  • 96-well black microplate

  • Fluorometer

Procedure:

  • Preparation of Peptide Solution: Prepare a stock solution of the peptide in the desired assay buffer at a concentration of, for example, 100 µM.

  • Preparation of ThT Working Solution: Dilute the ThT stock solution in the assay buffer to a final concentration of 20 µM.

  • Assay Setup: In a 96-well black microplate, mix the peptide solution and the ThT working solution to achieve final concentrations of 50 µM peptide and 10 µM ThT. Prepare a control well with only the ThT working solution.

  • Incubation and Measurement: Incubate the plate at 37°C with intermittent shaking. Measure the fluorescence intensity at regular intervals (e.g., every 30 minutes) using an excitation wavelength of ~440 nm and an emission wavelength of ~485 nm.[5]

  • Data Analysis: Subtract the background fluorescence of the ThT-only control from the peptide sample readings. Plot the fluorescence intensity against time to observe the kinetics of aggregation. A sigmoidal curve is characteristic of amyloid fibril formation.[5]

Visualizations

experimental_workflow cluster_synthesis Peptide Synthesis & Purification cluster_analysis Aggregation Analysis cluster_troubleshooting Troubleshooting synthesis SPPS with Aze cleavage Cleavage & Deprotection synthesis->cleavage low_yield Low Yield? synthesis->low_yield purification HPLC Purification cleavage->purification initial_sol Solubility Test purification->initial_sol Lyophilized Peptide sec SEC for Soluble Aggregates initial_sol->sec dls DLS for Particle Size initial_sol->dls tht ThT Assay for Fibrils initial_sol->tht precipitation Precipitation? initial_sol->precipitation optimize_synthesis Optimize SPPS Conditions low_yield->optimize_synthesis optimize_buffer Optimize Buffer Conditions precipitation->optimize_buffer

Caption: Workflow for synthesis and aggregation analysis of azetidine-containing peptides.

logical_relationship cluster_pro Proline Residue cluster_aze Azetidine Residue pro Constrained 5-membered ring pro_effect Rigid backbone -> Stable conformation pro->pro_effect outcome Aggregation Propensity pro_effect->outcome May promote or inhibit aggregation depending on sequence aze Flexible 4-membered ring aze_effect Increased flexibility -> Less stable conformation aze->aze_effect aze_effect->outcome May promote or inhibit aggregation depending on sequence

Caption: Conformational effects of Proline vs. Azetidine on peptide aggregation.

References

Technical Support Center: Synthesis of Azetidine-Containing Peptides

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges encountered during the synthesis of azetidine-containing peptides.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in synthesizing peptides containing azetidine-2-carboxylic acid?

A1: The main challenges stem from the inherent properties of the azetidine ring:

  • Ring Strain: The four-membered ring is strained and can be susceptible to opening or degradation under harsh acidic conditions often used in peptide synthesis, such as during final cleavage from the solid support.[1][2][3]

  • Steric Hindrance: The rigid, non-natural conformation of the azetidine ring can sterically hinder peptide coupling reactions, leading to lower yields and incomplete reactions.[4][5][6]

  • Epimerization: The chiral center at the α-carbon of azetidine-2-carboxylic acid is prone to epimerization during activation and coupling, which can result in diastereomeric mixtures that are difficult to separate.[2][7][8][9]

  • Protecting Group Strategy: Selecting an orthogonal protecting group strategy is critical to prevent unwanted side reactions and to allow for selective deprotection without compromising the integrity of the azetidine ring or other amino acids in the peptide sequence.[10][11][12]

Q2: Which protecting groups are recommended for the azetidine nitrogen during solid-phase peptide synthesis (SPPS)?

A2: The choice of protecting group for the azetidine nitrogen is crucial for a successful synthesis. The most commonly used protecting groups are the tert-butoxycarbonyl (Boc) and 9-fluorenylmethoxycarbonyl (Fmoc) groups.

  • Fmoc Group: This is a popular choice as it allows for an orthogonal deprotection strategy using mild basic conditions (e.g., piperidine in DMF), which are generally well-tolerated by the azetidine ring.[10][13]

  • Boc Group: The Boc group is also widely used. However, its removal requires acidic conditions (e.g., trifluoroacetic acid - TFA), which must be carefully optimized to prevent degradation of the acid-sensitive azetidine ring.[14][15]

An effective orthogonal protection strategy is essential for complex peptide synthesis, allowing for selective deprotection of different functional groups without affecting others.[12][16]

Q3: Can standard coupling reagents be used for incorporating azetidine-2-carboxylic acid into a peptide chain?

A3: Due to the steric hindrance of the azetidine ring, standard coupling reagents may result in low yields.[4] More potent coupling reagents are often required to achieve efficient coupling. Reagents like HATU, HBTU, and PyBOP, often in combination with additives like HOAt or HOBt, are frequently used to overcome the steric challenges and minimize epimerization.[5][6][17] For particularly difficult couplings, specialized reagents such as PyAOP have been shown to be effective.[4]

Q4: How can I minimize epimerization of the azetidine-2-carboxylic acid residue during coupling?

A4: Epimerization is a significant concern that can lead to diastereomeric impurities.[9] To minimize this side reaction:

  • Use appropriate coupling reagents: High-efficiency, low-epimerization reagents such as HATU or PyAOP are recommended.[4][17] The addition of additives like HOAt can also help suppress epimerization.[5]

  • Control reaction temperature: Performing the coupling reaction at a lower temperature can reduce the rate of epimerization.[8]

  • Optimize the base: The choice and amount of base used during coupling can influence the extent of epimerization. Weaker bases or hindered bases may be beneficial.[5]

  • Pre-activation time: Minimizing the pre-activation time of the carboxylic acid can reduce the opportunity for the formation of the oxazolone intermediate, which is a key pathway for racemization.[9]

Troubleshooting Guides

Problem 1: Low Coupling Efficiency or Incomplete Reaction

Symptoms:

  • Positive Kaiser test after coupling.

  • Low yield of the desired peptide.

  • Presence of deletion sequences in the final product identified by mass spectrometry.

Possible Causes & Solutions:

CauseRecommended Solution
Steric Hindrance Switch to a more powerful coupling reagent such as HATU, HCTU, or PyAOP.[4][17] Consider a double coupling strategy for the sterically hindered residue.[18] Increase the concentration of the amino acid and coupling reagent.[18]
Sub-optimal Coupling Reagent Use a coupling reagent known to be effective for hindered amino acids. A comparison of commonly used coupling reagents is provided in the table below.
Peptide Aggregation Incorporate a "difficult sequence" protocol, such as using a lower resin loading, adding chaotropic salts, or performing the synthesis at an elevated temperature.[19]

Table 1: Comparison of Coupling Reagents for Sterically Hindered Azetidine-Containing Peptides

Coupling ReagentAdditiveBaseKey Advantages
HATU HOAtDIPEA/NMMHigh efficiency, low racemization, effective for hindered couplings.[6][17]
HBTU HOBtDIPEA/NMMGood efficiency, widely used.[20]
PyBOP HOBtDIPEA/NMMEffective for both solid and solution-phase synthesis.[17]
PyAOP HOAtDIPEA/NMMParticularly effective for difficult sequences and sterically hindered amino acids.[4]
COMU Oxyma PureDIPEA/NMMSafer alternative to HOBt/HOAt-based reagents, good solubility.[6][17]
Problem 2: Degradation of the Azetidine Ring

Symptoms:

  • Presence of unexpected byproducts in the final crude product.

  • Low overall yield after cleavage and deprotection.

  • Mass spectrometry data indicating ring-opened products.

Possible Causes & Solutions:

CauseRecommended Solution
Harsh Acidic Conditions Optimize the cleavage cocktail. For acid-sensitive peptides, reduce the concentration of TFA or the cleavage time.[2] Consider using a milder cleavage cocktail, such as TFA/TIS/H₂O (90:5:5) for a shorter duration.[2]
Prolonged Exposure to Acid Minimize the time the peptide is exposed to the cleavage cocktail. Perform the cleavage at a lower temperature (e.g., on ice).
Inappropriate Scavengers Ensure the use of appropriate scavengers in the cleavage cocktail to trap reactive species that could degrade the azetidine ring. Triisopropylsilane (TIS) is a common and effective scavenger.[21]
Problem 3: Epimerization of the Azetidine Residue

Symptoms:

  • Appearance of diastereomers in the HPLC chromatogram of the crude product.

  • Broad peaks in NMR spectra.

Possible Causes & Solutions:

CauseRecommended Solution
Formation of Oxazolone Intermediate Use coupling reagents that minimize racemization, such as those containing HOAt (e.g., HATU, PyAOP).[4][5] Avoid prolonged pre-activation of the carboxylic acid.
Excessive Base Use the minimum amount of base necessary for the coupling reaction. Consider using a weaker base like N-methylmorpholine (NMM) instead of DIPEA.
High Reaction Temperature Perform the coupling reaction at 0°C or room temperature. Avoid elevated temperatures unless necessary for overcoming aggregation.[8]
Problem 4: Unwanted Side Reactions

Symptoms:

  • Formation of pyrrolidine (five-membered ring) byproducts.[3]

  • Aspartimide-like rearrangements.[18]

  • Reduction of azide groups (if applicable).[21][22][23]

Possible Causes & Solutions:

CauseRecommended Solution
Competing Cyclization Pathways In syntheses where the azetidine ring is formed on-resin, the choice of substrate stereochemistry and reaction conditions is critical to favor the desired 4-exo-tet cyclization over the 5-endo-tet pathway.[3]
Base-Catalyzed Rearrangements For sequences containing aspartic acid adjacent to the azetidine residue, be mindful of potential aspartimide formation. Using protecting groups like 2-phenylisopropyl (2-PhiPr) on the aspartic acid side chain can mitigate this.[24]
Reduction of Azide Groups during Cleavage If using azido-azetidine derivatives, avoid thiol-based scavengers like dithiothreitol (DTT) in the cleavage cocktail, as they can reduce the azide to an amine.[22][23] Use triisopropylsilane (TIS) as the primary scavenger.[24]

Experimental Protocols & Visualizations

General Protocol for Solid-Phase Peptide Synthesis (SPPS) of an Azetidine-Containing Peptide

This protocol outlines a general workflow for the manual synthesis of a peptide containing an Fmoc-protected azetidine-2-carboxylic acid derivative on a solid support.

SPPS_Workflow Resin 1. Resin Swelling (e.g., Rink Amide Resin in DMF) Fmoc_Deprotection 2. Fmoc Deprotection (20% Piperidine in DMF) Resin->Fmoc_Deprotection Washing1 3. Washing (DMF) Fmoc_Deprotection->Washing1 Coupling 4. Amino Acid Coupling (Fmoc-Aze-OH, Coupling Reagent, Base in DMF) Washing1->Coupling Washing2 5. Washing (DMF) Coupling->Washing2 Repeat 6. Repeat Steps 2-5 for each subsequent amino acid Washing2->Repeat Final_Deprotection 7. Final Fmoc Deprotection Repeat->Final_Deprotection Washing3 8. Final Washing (DMF, DCM) Final_Deprotection->Washing3 Cleavage 9. Cleavage and Side-Chain Deprotection (e.g., TFA/TIS/H₂O) Washing3->Cleavage Precipitation 10. Peptide Precipitation (Cold Diethyl Ether) Cleavage->Precipitation Purification 11. Purification (RP-HPLC) Precipitation->Purification Analysis 12. Analysis (LC-MS, NMR) Purification->Analysis

Caption: General workflow for solid-phase synthesis of azetidine-containing peptides.

Detailed Steps:

  • Resin Swelling: Swell the resin (e.g., Rink Amide) in dimethylformamide (DMF) for 30-60 minutes.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5-10 minutes, twice.

  • Washing: Wash the resin thoroughly with DMF.

  • Amino Acid Coupling:

    • Pre-activate a solution of the Fmoc-protected amino acid (including Fmoc-Aze-OH), a coupling reagent (e.g., HATU), and a base (e.g., DIPEA) in DMF.

    • Add the activated amino acid solution to the resin and allow it to react for 1-2 hours.

    • Monitor the reaction completion using a Kaiser test. If the test is positive, a second coupling may be necessary.

  • Washing: Wash the resin with DMF.

  • Repeat: Repeat steps 2-5 for each amino acid in the peptide sequence.

  • Final Fmoc Deprotection: Remove the N-terminal Fmoc group as described in step 2.

  • Final Washing: Wash the resin with DMF, followed by dichloromethane (DCM), and dry under vacuum.

  • Cleavage and Side-Chain Deprotection: Treat the resin with a cleavage cocktail (e.g., TFA/TIS/H₂O 95:2.5:2.5) for 2-3 hours at room temperature.

  • Peptide Precipitation: Filter the resin and precipitate the peptide by adding the filtrate to cold diethyl ether.

  • Purification: Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Analysis: Characterize the purified peptide by liquid chromatography-mass spectrometry (LC-MS) and nuclear magnetic resonance (NMR) spectroscopy.

Logical Relationship of Orthogonal Protecting Groups

The success of complex peptide synthesis, especially with non-natural amino acids like azetidine-2-carboxylic acid, relies heavily on an orthogonal protection strategy. This allows for the selective removal of one type of protecting group without affecting others.

Orthogonal_Protection cluster_Peptide Fully Protected Peptide on Resin Peptide Resin-Linker-Peptide(SideChain-PG1)-AA(SideChain-PG2)-Aze(N-PG3)-Fmoc Fmoc_Removal Fmoc Removal (e.g., Piperidine) Peptide->Fmoc_Removal Chain Elongation PG1_Removal PG1 Removal (e.g., Hydrazine for Dde) Peptide->PG1_Removal Side-Chain Modification PG2_Removal PG2 Removal (e.g., Mild Acid for Mtt) Peptide->PG2_Removal Side-Chain Ligation Final_Cleavage Final Cleavage & Deprotection (e.g., TFA) Peptide->Final_Cleavage Peptide Release Fmoc_Removal->Peptide

Caption: Orthogonal protection strategy in azetidine-containing peptide synthesis.

This diagram illustrates how different protecting groups (Fmoc for the N-terminus, and various side-chain protecting groups PG1, PG2, PG3) can be selectively removed using specific reagents, enabling complex synthetic manipulations such as chain elongation, side-chain modification, and final cleavage.

References

Fmoc-azetidine-3-carboxylic acid deprotection optimization techniques

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and optimized protocols for the deprotection of Fmoc-azetidine-3-carboxylic acid (Fmoc-Aze-OH) in solid-phase peptide synthesis (SPPS). It is intended for researchers, scientists, and drug development professionals encountering challenges with this specific amino acid derivative.

Frequently Asked Questions (FAQs)

Q1: What are the standard conditions for Fmoc deprotection, and do they apply to Fmoc-Aze-OH?

A1: The standard and most widely used condition for Fmoc deprotection is a solution of 20% piperidine in N,N-dimethylformamide (DMF).[1][2] This solution is typically applied to the peptide-resin for 5-20 minutes at room temperature.[2] While this method is effective for most amino acids, it can lead to significant side reactions with sensitive residues like Fmoc-Aze-OH due to the nucleophilic nature of piperidine.

Q2: What is the primary side reaction observed during the deprotection of Fmoc-Aze-OH with piperidine?

A2: The primary side reaction is the nucleophilic attack of piperidine on the strained four-membered azetidine ring. This results in the opening of the ring and the formation of a piperidine adduct, leading to a modified amino acid residue in the peptide sequence. This is a common issue with strained cyclic amino acids where the deprotection reagent can react with the residue itself.

Q3: How can I detect the formation of the piperidine adduct?

A3: The most effective way to detect the adduct is through mass spectrometry (e.g., LC-MS) of the crude peptide after cleavage from the resin. You will observe a mass increase of +85.15 Da (the mass of piperidine, C₅H₁₁N, minus one hydrogen) corresponding to the target peptide mass.

Troubleshooting Guide: Side Product Formation

Problem: My mass spectrometry results show a significant peak at [M+85].

This peak corresponds to the formation of a piperidine adduct, indicating that the piperidine used for Fmoc deprotection has reacted with the azetidine ring.

Logical Troubleshooting Workflow

The following diagram illustrates the decision-making process when encountering the piperidine adduct side product.

G Start Start: Crude peptide analysis by LC-MS CheckMass Significant peak at [M+85] observed? Start->CheckMass Success No significant side product. Continue with standard protocol. CheckMass->Success No Troubleshoot Yes, piperidine adduct detected. Implement optimized deprotection strategy. CheckMass->Troubleshoot Yes OptionA Option A: Use a less nucleophilic base (e.g., 20% Morpholine). Troubleshoot->OptionA OptionB Option B: Use a sterically hindered base (e.g., 2% DBU). Troubleshoot->OptionB OptionC Option C: Reduce reaction temperature and time. Troubleshoot->OptionC Verify Verify results by LC-MS. Adduct peak significantly reduced? OptionA->Verify OptionB->Verify OptionC->Verify End End: Optimized protocol established. Verify->End Yes Reassess No, adduct still present. Consider combining strategies (e.g., lower temp with DBU). Verify->Reassess No Reassess->OptionB G cluster_spps SPPS Cycle Step Start Start: Peptide-resin post-coupling Swell 1. Swell Resin in DMF (30 min) Start->Swell Deprotect 2. Add Optimized Reagent (e.g., 2% DBU in DMF) Swell->Deprotect Agitate 3. Agitate (5-10 min, RT) Deprotect->Agitate Wash 4. Drain and Wash with DMF (6x) Agitate->Wash NextStep Ready for next coupling step Wash->NextStep

References

avoiding racemization of azetidine-3-carboxylic acid during synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the synthesis of azetidine-3-carboxylic acid, with a specific focus on preventing racemization and maintaining stereochemical integrity.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of racemization during the synthesis of chiral azetidine-3-carboxylic acid?

A1: Racemization, or the loss of stereochemical purity at the C3 position, can occur through several mechanisms. The high ring strain of the azetidine core can make the molecule susceptible to ring-opening and closing events, particularly under harsh reaction conditions, which can lead to a loss of stereochemical information.[1] Additionally, epimerization can be facilitated by the formation of planar intermediates, such as enolates, if the C3 position is adjacent to a carbonyl group and subjected to basic conditions. The choice of protecting groups, coupling reagents, and reaction temperature are all critical factors that can influence the stereochemical outcome.

Q2: Which synthetic strategies are recommended for obtaining enantiomerically pure azetidine-3-carboxylic acid?

A2: Several stereoselective strategies can be employed. One effective method involves the use of chiral auxiliaries, such as Evans oxazolidinones or chiral sulfinamides, to direct the stereochemistry during key bond-forming reactions.[2][3] Another powerful approach is to start from a chiral precursor, such as a derivative of a natural amino acid (e.g., L-glutamic acid), to build the azetidine ring.[4] Asymmetric catalysis, for instance using chiral metal complexes for hydrogenations or cyclization reactions, also provides a direct route to enantiopure azetidine derivatives.[5]

Q3: Can the nitrogen protecting group on the azetidine ring influence racemization at the C3 position?

A3: Yes, the N-protecting group plays a crucial role. Bulky protecting groups can provide steric hindrance that shields the C3 proton from abstraction by a base, thereby reducing the risk of enolization and subsequent racemization. Conversely, certain protecting groups might influence the electronic properties of the ring in a way that could facilitate ring-opening under specific conditions, potentially leading to racemization. The stability of the protecting group to the reaction conditions used for further functionalization is also a key consideration to prevent unwanted side reactions that could compromise stereochemical integrity.

Q4: I am observing a loss of enantiomeric excess after a functionalization step on my N-protected azetidine-3-carboxylate. What could be the issue?

A4: Loss of enantiomeric excess during subsequent functionalization steps can be due to several factors. If the reaction conditions are basic, you might be experiencing epimerization at the C3 position, especially if the carboxylate is activated. High temperatures can also contribute to racemization. Another possibility, particularly with strained azetidines, is a transient ring-opening, which can lead to a loss of stereochemistry.[1] It is advisable to carefully screen reaction conditions, such as the base, solvent, and temperature, to minimize this issue. Performing the reaction at lower temperatures is often beneficial.

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Significant loss of enantiomeric excess (e.e.) during azetidine ring formation. Harsh reaction conditions (high temperature, strong base) are promoting epimerization or ring-opening/closing mechanisms.- Lower the reaction temperature. - Use a milder, non-nucleophilic base. - Consider a different synthetic route that proceeds under milder conditions, such as an enzymatic resolution or the use of a chiral auxiliary.
Racemization observed during ester hydrolysis or amide coupling of the C3-carboxylic acid. The conditions for hydrolysis (strong acid or base) or coupling (activating reagents, base) are too harsh, leading to epimerization of the activated carboxylate.- For hydrolysis, consider using enzymatic methods or milder chemical conditions. - For amide coupling, use coupling reagents known to suppress racemization (e.g., COMU, HOBt/DIC). - Employ a less hindered and weaker base, such as N-methylmorpholine, instead of stronger bases like triethylamine or DIEA. - Perform the coupling at low temperatures (e.g., 0 °C).
Inconsistent stereochemical outcome. The chiral auxiliary or catalyst being used is not providing sufficient stereocontrol, or is being deactivated.- Re-evaluate the choice of chiral auxiliary or catalyst; ensure it is of high enantiomeric purity. - Optimize the reaction conditions (solvent, temperature, stoichiometry) for the stereoselective step. - Ensure all reagents and solvents are anhydrous and of high purity, as impurities can interfere with catalytic cycles.
Formation of pyrrolidine byproduct instead of azetidine. The cyclization is favoring the thermodynamically more stable five-membered ring over the four-membered ring. This is a common issue in intramolecular cyclizations.[6]- The choice of leaving group is critical. A better leaving group can favor the kinetically controlled formation of the azetidine. - Adjust the reaction conditions (solvent, concentration, temperature) to favor the 4-exo-tet cyclization. - Consider a synthetic approach that does not rely on a direct intramolecular substitution, such as a [2+2] cycloaddition.

Quantitative Data on Enantioselectivity

The following table summarizes quantitative data from a study on the stereoselective synthesis of chiral azetidin-3-ones, which are precursors to azetidine-3-carboxylic acid. The data highlights the effectiveness of using a chiral auxiliary to control stereochemistry.

Entry Substrate (Chiral N-propargylsulfonamide) Product (Azetidin-3-one) Yield (%) Enantiomeric Excess (e.e.) (%) Reference
1N-(prop-2-yn-1-yl)-tert-butanesulfinamide1-(tert-butylsulfinyl)azetidin-3-one75>98[2]
2N-(3-phenylprop-2-yn-1-yl)-tert-butanesulfinamide2-phenyl-1-(tert-butylsulfinyl)azetidin-3-one82>98[2]
3N-(3-(4-methoxyphenyl)prop-2-yn-1-yl)-tert-butanesulfinamide2-(4-methoxyphenyl)-1-(tert-butylsulfinyl)azetidin-3-one85>98[2]
4N-(4,4-dimethylpent-2-yn-1-yl)-tert-butanesulfinamide2-(tert-butyl)-1-(tert-butylsulfinyl)azetidin-3-one68>98[2]

Table 1: Gold-Catalyzed Oxidative Cyclization for the Synthesis of Chiral Azetidin-3-ones. The reactions were performed using a gold catalyst, and the enantiomeric excess was determined by chiral HPLC. In all reported entries, "essentially no epimerization was detected".[2]

Experimental Protocols

Protocol 1: Stereoselective Synthesis of Chiral Azetidin-3-ones via Gold-Catalyzed Oxidative Cyclization[2]

This protocol describes the synthesis of enantiomerically enriched azetidin-3-ones from chiral N-propargylsulfonamides.

  • Preparation of the Chiral N-propargylsulfonamide: The starting chiral sulfonamide is prepared from the corresponding propargyl amine and a chiral sulfinyl chloride (e.g., (R)- or (S)-tert-butanesulfinyl chloride) in the presence of a base.

  • Gold-Catalyzed Oxidative Cyclization:

    • To a solution of the chiral N-propargylsulfonamide in a suitable solvent (e.g., dichloroethane), add a gold catalyst (e.g., BrettPhosAuNTf₂) and an oxidant (e.g., a pyridine N-oxide derivative).

    • Stir the reaction mixture at room temperature until the starting material is consumed (monitor by TLC).

    • Upon completion, the reaction is quenched, and the product is extracted with an organic solvent.

    • The crude product is purified by silica gel flash chromatography to afford the desired chiral azetidin-3-one.

  • Analysis of Enantiomeric Purity: The enantiomeric excess of the product is determined by chiral High-Performance Liquid Chromatography (HPLC).

Visualizations

Racemization_Pathway cluster_0 Potential Racemization Mechanisms ChiralAzetidine Chiral Azetidine-3-carboxylate (R or S configuration) PlanarIntermediate Planar Intermediate (e.g., Enolate) ChiralAzetidine->PlanarIntermediate Base-mediated proton abstraction RingOpened Ring-Opened Intermediate ChiralAzetidine->RingOpened Harsh Conditions (Heat, Acid/Base) RacemicMixture Racemic Mixture (R and S configuration) PlanarIntermediate->RacemicMixture Non-stereoselective reprotonation RingOpened->RacemicMixture Non-stereoselective ring closure

Caption: Potential pathways for racemization of azetidine-3-carboxylic acid.

Experimental_Workflow cluster_1 Stereoselective Synthesis Workflow Start Achiral Starting Material (e.g., Propargyl amine) ChiralAux Introduce Chiral Auxiliary (e.g., Chiral Sulfinamide) Start->ChiralAux Cyclization Stereoselective Cyclization (e.g., Au-catalyzed) ChiralAux->Cyclization Intermediate Enantiopure Azetidine Intermediate (e.g., Azetidin-3-one) Cyclization->Intermediate Functionalization Further Functionalization / Deprotection (under mild conditions) Intermediate->Functionalization FinalProduct Enantiopure Azetidine-3-carboxylic Acid Functionalization->FinalProduct

Caption: General workflow for a stereoselective synthesis of azetidine-3-carboxylic acid.

References

Technical Support Center: Purification of Peptides Containing Fmoc-Azetidine-3-Carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with peptides incorporating Fmoc-azetidine-3-carboxylic acid (Fmoc-Aze-OH). This resource provides in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to address challenges encountered during the purification of these unique peptides.

Frequently Asked Questions (FAQs)

Q1: What makes peptides containing azetidine-3-carboxylic acid potentially challenging to purify?

A1: The incorporation of the rigid, four-membered azetidine ring can alter the peptide's overall conformation and hydrophobicity compared to linear analogues. This may lead to atypical interactions with reversed-phase high-performance liquid chromatography (RP-HPLC) stationary phases, potentially causing peak broadening, tailing, or co-elution with closely related impurities.

Q2: What are the most common impurities encountered after synthesizing a peptide with Fmoc-Aze-OH?

A2: Following solid-phase peptide synthesis (SPPS) and cleavage from the resin, crude peptide mixtures can contain various impurities.[1] These include:

  • Deletion sequences: Peptides missing one or more amino acid residues due to incomplete coupling or deprotection steps.

  • Truncated peptides: Sequences that have prematurely terminated during synthesis.

  • Incompletely deprotected peptides: Peptides still carrying side-chain protecting groups.

  • By-products from scavengers: Adducts formed from the reagents used during the final cleavage step.

  • Diastereomers: Racemization can occur, particularly at the amino acid residue activated for coupling.

Q3: What is the recommended primary method for purifying peptides containing azetidine-3-carboxylic acid?

A3: The standard and most effective method for the purification of synthetic peptides, including those with azetidine modifications, is reversed-phase high-performance liquid chromatography (RP-HPLC).[1] This technique separates the target peptide from impurities based on differences in hydrophobicity.[1]

Q4: How can I improve the solubility of a crude azetidine-containing peptide for HPLC purification?

A4: The crude peptide should first be dissolved in a minimal volume of 0.1% aqueous trifluoroacetic acid (TFA).[2] If solubility remains an issue, particularly for hydrophobic peptides, adding a small amount of acetonitrile or dissolving the peptide in 6M guanidine hydrochloride containing 0.1% TFA can be effective.[2] For extremely hydrophobic peptides, using 10-20% trifluoroethanol in the buffer can also help maintain solubility.[3]

Q5: What purity level should I aim for with my purified peptide?

A5: The required purity level depends on the intended downstream application. The following are general guidelines[2]:

  • >80%: Suitable for non-quantitative applications like antibody blocking experiments or ligand for affinity purification.

  • >90%: Recommended for in vivo studies, bioassays, and generating monoclonal antibodies.

  • >95%: Necessary for quantitative assays such as ELISA, RIA, and enzyme substrate studies.

  • >98%: Required for high-resolution applications like NMR and chromatography standards.

Troubleshooting Guide

This guide addresses specific problems you may encounter during the RP-HPLC purification of peptides containing this compound.

ProblemPotential Cause(s)Recommended Solution(s)
Broad or Tailing Peaks 1. Poor sample solubility: The peptide is not fully dissolved in the injection solvent. 2. Column overload: Too much peptide has been injected for the column's capacity. 3. Secondary interactions: The peptide is interacting with active sites on the silica-based column packing. 4. Inappropriate mobile phase: The pH or ionic strength of the buffer is not optimal.1. Ensure the peptide is fully dissolved. Consider using a stronger solvent for dissolution (e.g., add a small percentage of acetonitrile or use guanidine HCl).[2] 2. Reduce the amount of peptide injected per run.[4] 3. Use a high-purity silica column. Ensure 0.1% TFA is present in both mobile phases to act as an ion-pairing agent and improve peak shape.[2][5] 4. Experiment with different buffer systems if TFA is problematic, although it is the standard for peptide purification.[1]
Low Yield After Purification 1. Peptide precipitation: The peptide is precipitating on the column or in the tubing. 2. Irreversible adsorption: The peptide is strongly and irreversibly binding to the column. 3. Suboptimal fraction collection: The peak was not collected efficiently, or fractions containing pure product were discarded. 4. Inefficient synthesis or cleavage: The initial amount of target peptide in the crude product was low.1. Adjust the mobile phase gradient to be shallower, reducing the rate of acetonitrile increase. Consider adding a small amount of an organic solvent like isopropanol. 2. For very hydrophobic peptides, a C4 or C8 column may be more suitable than a C18 column.[2] 3. Carefully analyze all fractions around the main peak by analytical HPLC before pooling.[2] 4. Review the synthesis and cleavage protocols to optimize the yield of the crude product.
Co-elution of Impurities 1. Similar hydrophobicity: Impurities (e.g., deletion sequences) have very similar hydrophobicity to the target peptide. 2. Insufficient resolution: The HPLC method is not optimized for separating the specific mixture.1. Employ a shallower gradient. For example, instead of a 0-70% acetonitrile gradient over 30 minutes, try a 10-40% gradient over the same or a longer period.[2] 2. Try a different stationary phase (e.g., a different C18 column chemistry or a phenyl-hexyl column). You can also explore changing the mobile phase modifier (e.g., using formic acid instead of TFA, though this may alter selectivity).
Peptide Not Sticking to the Column 1. Peptide is too polar: The peptide has a high net charge or is very hydrophilic. 2. High organic content in sample: The sample was dissolved in a solvent with too much organic content (e.g., high percentage of acetonitrile).1. This is less common for peptides but can occur. Ensure you are using a C18 or C8 column. Ion-exchange chromatography might be an alternative purification method in this case.[6] 2. Dissolve the crude peptide in a minimal amount of aqueous buffer (e.g., 0.1% TFA in water) before injection.[2]

Experimental Protocols

Protocol: Standard Reversed-Phase HPLC Purification

This protocol outlines a general procedure for purifying a peptide containing azetidine-3-carboxylic acid on a preparative C18 column.

1. Materials and Reagents:

  • Crude peptide

  • Buffer A: 0.1% (v/v) Trifluoroacetic acid (TFA) in HPLC-grade water.

  • Buffer B: 0.1% (v/v) TFA in HPLC-grade acetonitrile (ACN).

  • Preparative RP-HPLC system with a C18 column (e.g., 10 µm particle size, 250 x 21.2 mm).

  • Lyophilizer.

2. Sample Preparation:

  • Weigh the crude peptide.

  • Dissolve the peptide in a minimal volume of Buffer A. If solubility is low, add Buffer B dropwise until the peptide dissolves. Alternatively, use one of the solubilizing agents mentioned in the troubleshooting guide.

  • Filter the solution through a 0.45 µm syringe filter to remove any particulate matter.

3. HPLC Method:

  • Equilibrate the column with 95% Buffer A and 5% Buffer B for at least 15-20 minutes at the desired flow rate (e.g., 10-15 mL/min for a 21.2 mm ID column).

  • Inject the dissolved peptide sample onto the column.

  • Run a linear gradient. A typical starting gradient would be from 5% to 65% Buffer B over 60 minutes. This gradient should be optimized based on the hydrophobicity of your specific peptide.

  • Monitor the column effluent using a UV detector at 214-220 nm, where the peptide bond absorbs.[1]

  • Collect fractions of 5-10 mL throughout the elution of the peaks.

4. Analysis and Post-Purification Processing:

  • Analyze the collected fractions using analytical RP-HPLC to determine the purity of each fraction.

  • Pool the fractions that contain the target peptide at the desired purity level (e.g., >95%).

  • Freeze the pooled fractions at -80°C.

  • Lyophilize the frozen solution to obtain the purified peptide as a white, fluffy powder.[2]

Visualizations

Workflow for Peptide Synthesis and Purification

The following diagram illustrates the overall process from solid-phase synthesis to the final purified peptide.

Peptide_Workflow SPPS Fmoc-SPPS Synthesis (with Fmoc-Aze-OH) Cleavage Cleavage from Resin & Side-Chain Deprotection SPPS->Cleavage Crude_Peptide Crude Peptide Precipitation & Isolation Cleavage->Crude_Peptide Purification RP-HPLC Purification Crude_Peptide->Purification Analysis Purity Analysis (Analytical HPLC / MS) Purification->Analysis Analysis->Purification Re-purify if needed Lyophilization Lyophilization Analysis->Lyophilization Pool Pure Fractions Final_Product Purified Peptide (>95% Purity) Lyophilization->Final_Product

Caption: General workflow from synthesis to purification of the target peptide.

Troubleshooting Logic for HPLC Purification

This decision tree provides a logical path for troubleshooting common HPLC purification issues.

Troubleshooting_Tree Start Start Purification Check_Chromatogram Analyze Chromatogram Start->Check_Chromatogram Good_Peak Sharp, Symmetrical Peak? Check_Chromatogram->Good_Peak Broad_Tailing Broad or Tailing Peak Good_Peak->Broad_Tailing No Good_Separation Good Separation? Good_Peak->Good_Separation Yes Sol_Broad Reduce Sample Load Check Solubility Use 0.1% TFA Broad_Tailing->Sol_Broad CoElution Co-elution of Impurities Good_Separation->CoElution No Good_Yield Acceptable Yield? Good_Separation->Good_Yield Yes Sol_CoElution Use Shallower Gradient Try Different Column CoElution->Sol_CoElution Low_Yield Low Yield Good_Yield->Low_Yield No Success Purification Successful Good_Yield->Success Yes Sol_LowYield Check Fraction Collection Optimize Synthesis/Cleavage Low_Yield->Sol_LowYield Sol_Broad->Check_Chromatogram Re-run Sol_CoElution->Check_Chromatogram Re-run

Caption: Decision tree for troubleshooting common RP-HPLC purification issues.

References

solubility issues of Fmoc-azetidine-3-carboxylic acid in organic solvents

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Fmoc-azetidine-3-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to address common challenges, particularly solubility issues, that may be encountered during its use in experimental settings.

Frequently Asked Questions (FAQs)

Q1: What is this compound?

A1: this compound is a synthetic amino acid derivative used in solid-phase peptide synthesis (SPPS).[1][2] It incorporates a four-membered azetidine ring, which can impart unique conformational constraints on peptides, making it a valuable building block in drug discovery and materials science.[1][2] The N-terminus is protected by a fluorenylmethyloxycarbonyl (Fmoc) group, which is a base-labile protecting group commonly used in SPPS.[1][2]

Q2: What are the general solubility characteristics of this compound?

A2: this compound is generally described as a white to off-white or light yellow powder.[1][3] While specific quantitative solubility data is not widely published, it is reported to have high solubility in dimethyl sulfoxide (DMSO) and ketones.[4] Like most Fmoc-protected amino acids, it is expected to be soluble in common organic solvents used in peptide synthesis, such as N,N-dimethylformamide (DMF) and N-methyl-2-pyrrolidone (NMP).[5][6]

Q3: Which solvents are recommended for dissolving this compound during solid-phase peptide synthesis (SPPS)?

A3: For SPPS, the most commonly used solvents for dissolving Fmoc-amino acids are DMF and NMP.[5][7] These solvents are effective at solvating the protected amino acids and swelling the polystyrene-based resins typically used in SPPS.[5] If solubility issues are encountered, a small amount of DMSO can be added to the primary solvent (e.g., DMF) to improve dissolution. However, it is crucial to use high-purity, amine-free DMF to prevent premature deprotection of the Fmoc group.[8]

Q4: Are there any known stability issues with this compound in solution?

A4: Fmoc-protected amino acids can exhibit greater decomposition over extended periods when dissolved in NMP as compared to DMF.[5] It is generally recommended to prepare solutions of Fmoc-amino acids fresh before each coupling step to minimize potential degradation.[5]

Troubleshooting Guide: Solubility and Coupling Issues

This guide provides a systematic approach to troubleshooting common problems encountered when using this compound in your experiments.

Issue 1: Difficulty Dissolving this compound
  • Symptom: The powdered this compound does not fully dissolve in the chosen solvent (e.g., DMF, NMP) at the desired concentration, or the solution appears cloudy.

  • Possible Causes & Solutions:

CauseRecommended Action
Solvent Quality Ensure the use of high-purity, peptide-grade, and anhydrous solvents. DMF, in particular, can decompose to form dimethylamine, which can affect the reaction.[5] Using fresh or properly stored solvents is critical.[8]
Insufficient Sonication/Vortexing Gently sonicate or vortex the solution to aid dissolution. Avoid excessive heating, as it may degrade the compound.
Concentration Too High Try preparing a more dilute solution. If a higher concentration is required for your protocol, consider a solvent mixture.
Inadequate Solvent If solubility remains an issue in DMF or NMP, consider adding a small percentage of DMSO (e.g., 10-20%) to the solvent mixture. DMSO is a more powerful solvent for many organic compounds.
Issue 2: Incomplete or Slow Coupling Reaction
  • Symptom: Monitoring of the coupling reaction (e.g., via a Kaiser test) indicates the presence of unreacted free amines on the resin after the coupling step with this compound.[9]

  • Possible Causes & Solutions:

CauseRecommended Action
Poor Solvation of Resin Ensure the resin is adequately swelled in the reaction solvent before the coupling step. Inadequate swelling can limit the accessibility of reactive sites.[5]
Incomplete Dissolution of Amino Acid If the this compound is not fully dissolved before being added to the resin, the effective concentration will be lower than intended, leading to an incomplete reaction. Ensure complete dissolution before starting the coupling.
Steric Hindrance The azetidine ring, being a constrained cyclic structure, might introduce some steric hindrance. Consider extending the coupling time or performing a double coupling (repeating the coupling step with a fresh solution of the amino acid and coupling reagents).
Suboptimal Activation Ensure that your coupling reagents (e.g., HBTU, HATU, DIC) are fresh and active. For sterically hindered amino acids, more potent activators like HATU may be beneficial.

Experimental Protocols

Protocol 1: Standard Dissolution of this compound for SPPS
  • Weigh the required amount of this compound in a clean, dry vial.

  • Add the appropriate volume of high-purity DMF or NMP to achieve the desired concentration (typically 0.3-0.5 M for automated synthesizers).

  • Vortex or sonicate the vial for 1-5 minutes until the solid is completely dissolved and the solution is clear.

  • Visually inspect the solution for any undissolved particulates before use.

  • Proceed with the activation and coupling steps as per your standard SPPS protocol.

Protocol 2: Enhanced Dissolution Using a Co-Solvent
  • Weigh the required amount of this compound in a clean, dry vial.

  • Add 80-90% of the final desired volume of high-purity DMF or NMP.

  • Vortex or sonicate for 1-2 minutes.

  • If the solid is not fully dissolved, add DMSO dropwise (up to 10-20% of the final volume) while continuing to vortex or sonicate until the solution is clear.

  • Proceed with the activation and coupling steps. Note that the presence of DMSO may alter reaction kinetics.

Data Presentation

While specific quantitative solubility data for this compound is limited in the available literature, the following table provides a general overview of solvents commonly used for Fmoc-amino acids in peptide synthesis. This can serve as a starting point for solvent selection.

Table 1: General Solubility and Usage of Solvents in Fmoc-SPPS

SolventPrimary UseGeneral Fmoc-AA SolubilityNotes
N,N-Dimethylformamide (DMF) Coupling, Deprotection, WashingGood to ExcellentMost common solvent for SPPS.[5] Must be amine-free.[8]
N-Methyl-2-pyrrolidone (NMP) Coupling, Deprotection, WashingGood to ExcellentMore polar than DMF, can improve coupling yields.[5] Fmoc-AAs may be less stable over time compared to in DMF.[5]
Dichloromethane (DCM) Resin Swelling, WashingModerateLess commonly used in modern Fmoc chemistry.[5]
Dimethyl Sulfoxide (DMSO) Co-solvent for Aggregation/SolubilityExcellentOften used in mixtures to disrupt peptide aggregation or dissolve difficult sequences.[5]

Visualizations

Troubleshooting Workflow for Solubility Issues

The following diagram outlines a logical workflow for addressing solubility issues with this compound.

G start Start: Resin-Bound Peptide with Fmoc Group deprotection Fmoc Deprotection (e.g., 20% Piperidine in DMF) start->deprotection wash1 Wash Resin (DMF) deprotection->wash1 coupling Couple Next Fmoc-AA (Fmoc-Aze-OH + Activator) wash1->coupling wash2 Wash Resin (DMF) coupling->wash2 end Elongated Peptide Chain Ready for Next Cycle wash2->end end->deprotection Repeat Cycle

References

Technical Support Center: Troubleshooting Diketopiperazine Formation with N-Terminal Azetidine

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address the specific challenge of diketopiperazine (DKP) formation in peptides featuring an N-terminal azetidine residue. While analogous to the well-documented cyclization of proline-containing peptides, the unique structural constraints of the four-membered azetidine ring can present distinct challenges during peptide synthesis.

Frequently Asked Questions (FAQs)

Q1: What is diketopiperazine (DKP) formation and why is it a concern with N-terminal azetidine peptides?

A1: Diketopiperazine (DKP) formation is an intramolecular side reaction that occurs during solid-phase peptide synthesis (SPPS), particularly after the deprotection of the second amino acid. The free N-terminal amine of the dipeptide attacks the ester linkage to the resin, leading to the cleavage of the dipeptide from the solid support as a cyclic dipeptide (a 2,5-diketopiperazine). This results in a significant reduction in the yield of the desired full-length peptide. Peptides with N-terminal cyclic amino acids like proline and azetidine are particularly susceptible to this side reaction due to the conformational pre-organization that favors cyclization.[1][2]

Q2: What are the key factors that promote DKP formation in peptides containing N-terminal azetidine?

A2: Several factors can influence the rate of DKP formation:

  • Peptide Sequence: The identity of the second amino acid in the sequence can play a role.

  • Resin Type: The choice of solid support and its linker is critical. Resins with more acid-labile linkers, such as 2-chlorotrityl chloride (2-CTC) resin, are generally preferred to minimize DKP formation. Wang resin, which links the peptide via a benzyl ester, is more prone to this side reaction.[3]

  • Deprotection Conditions: The basic conditions used for Fmoc group removal are a primary driver of DKP formation. The choice of base, its concentration, and the duration of the deprotection step are crucial parameters.

  • Solvent: The solvent used during deprotection and coupling can influence the reaction rate.

  • Temperature: Elevated temperatures can accelerate the rate of DKP formation.

Q3: How does the ring size of azetidine compared to proline affect the propensity for DKP formation?

A3: While both are cyclic amino acids, the four-membered ring of azetidine is more strained than the five-membered ring of proline. This increased ring strain in the linear dipeptide precursor could potentially influence the kinetics of cyclization. Conformational studies have shown differences in the backbone and ring structures of azetidine- and proline-containing dipeptides.[4] However, a direct quantitative comparison of the rates of DKP formation between N-terminal azetidine and proline peptides is not extensively documented in the literature. It is reasonable to hypothesize that the distinct conformational preferences of azetidine-containing dipeptides will affect their propensity to form DKPs.

Troubleshooting Guide

Issue: Low yield of the target peptide, with a major byproduct detected by LC-MS corresponding to the mass of the N-terminal dipeptide.

This is a classic indication of significant DKP formation. The following troubleshooting steps and mitigation strategies can be employed.

Strategy 1: Optimization of Solid-Phase Synthesis Parameters

A systematic approach to optimizing your SPPS protocol can significantly reduce DKP formation.

  • Resin Selection: If you are observing significant DKP formation, consider switching to a more sterically hindered resin.

Resin TypeRecommendationRationale
Wang ResinUse with cautionThe benzyl ester linkage is susceptible to nucleophilic attack by the N-terminal amine.
2-Chlorotrityl Chloride (2-CTC) ResinRecommended The bulky trityl group provides steric hindrance that suppresses DKP formation.[3]
  • Fmoc-Deprotection Conditions: Modifying the deprotection step is a critical intervention.

ParameterStandard ConditionRecommended ModificationRationale
Reagent20% Piperidine in DMF2% DBU / 5% Piperazine in NMPMilder basicity and different solvent can reduce the rate of DKP formation.[1]
Time2 x 10 min2 x 5-7 minMinimizing the exposure of the free amine to basic conditions is crucial.[1]
TemperatureRoom Temperature0°C to Room TemperatureLowering the temperature can slow down the rate of the cyclization reaction.
Strategy 2: Dipeptide Coupling

The most robust method to completely avoid DKP formation at the dipeptide stage is to synthesize the first two amino acids as a dipeptide in solution and then couple it to the resin.

G cluster_solution Solution Phase Synthesis cluster_spps Solid-Phase Peptide Synthesis A Fmoc-Aze-OH C Fmoc-Aze-Xaa-OR A->C Coupling B H-Xaa-OR B->C D Fmoc-Aze-Xaa-OH C->D Saponification F Fmoc-Aze-Xaa-Resin D->F Coupling E Resin E->F G Continue SPPS F->G

This approach bypasses the vulnerable dipeptidyl-resin intermediate where DKP formation occurs.

Experimental Protocols

Protocol 1: Modified Fmoc-Deprotection for N-Terminal Azetidine Peptides

This protocol is designed to minimize DKP formation when coupling the third amino acid.

  • Resin Swelling: Swell the 2-chlorotrityl chloride resin in dichloromethane (DCM) for 1 hour.

  • First Amino Acid Coupling: Couple the first Fmoc-protected amino acid (e.g., Fmoc-Xaa-OH) to the resin using standard coupling conditions (e.g., DIC/Oxyma in DMF).

  • Capping: After coupling, cap any unreacted sites on the resin with a solution of 5% DIPEA and 5% methanol in DCM.

  • Fmoc Deprotection (First Amino Acid): Deprotect the Fmoc group using 20% piperidine in DMF (2 x 10 min).

  • Second Amino Acid Coupling (Azetidine): Couple Fmoc-azetidine-2-carboxylic acid using standard coupling conditions.

  • Crucial Fmoc Deprotection (Azetidine):

    • Prepare a fresh deprotection solution of 2% DBU and 5% piperazine in NMP.

    • Treat the resin with the deprotection solution for 5-7 minutes at room temperature.

    • Drain the resin and repeat the treatment for another 5-7 minutes.

    • Immediately wash the resin thoroughly with NMP (5x) and DMF (3x) to remove all traces of the deprotection reagents.

  • Third Amino Acid Coupling: Immediately proceed with the coupling of the third Fmoc-amino acid.

Protocol 2: Synthesis of Fmoc-Azetidine-Dipeptide for Solution-Phase Coupling

This protocol outlines the synthesis of a dipeptide unit to be used in the dipeptide coupling strategy.

  • Esterification of the Second Amino Acid: Protect the C-terminus of the second amino acid (H-Xaa-OH) as a methyl or ethyl ester (e.g., H-Xaa-OMe).

  • Coupling: Dissolve Fmoc-azetidine-2-carboxylic acid (1 equivalent) and H-Xaa-OMe (1 equivalent) in DMF. Add a coupling agent such as HATU (1 equivalent) and a base such as DIPEA (2 equivalents). Stir the reaction at room temperature until completion (monitor by TLC or LC-MS).

  • Work-up: Extract the product with an organic solvent (e.g., ethyl acetate) and wash with aqueous solutions to remove excess reagents and byproducts.

  • Saponification: Hydrolyze the ester group of the protected dipeptide (Fmoc-Aze-Xaa-OMe) using a mild base such as lithium hydroxide (LiOH) in a mixture of THF and water to yield Fmoc-Aze-Xaa-OH.

  • Purification: Purify the resulting Fmoc-dipeptide-acid by flash chromatography.

  • Coupling to Resin: The purified Fmoc-Aze-Xaa-OH can then be coupled to the resin-bound amino acid or the free resin using standard SPPS coupling protocols.

Logical Troubleshooting Workflow

G A Low peptide yield and DKP byproduct detected B Are you using Wang resin? A->B C Switch to 2-CTC resin B->C Yes D Modify Fmoc-deprotection conditions (e.g., 2% DBU/5% Piperazine in NMP, shorter time, lower temperature) B->D No C->D E Is DKP formation still significant? D->E F Implement dipeptide coupling strategy E->F Yes G Problem Resolved E->G No F->G

This guide provides a starting point for addressing diketopiperazine formation in peptides containing N-terminal azetidine. Given the limited direct comparative data, a systematic and stepwise approach to troubleshooting, starting with the least disruptive modifications, is recommended. Careful monitoring of each modification's impact on the reaction outcome will be key to successfully synthesizing your target peptide.

References

Validation & Comparative

A Comparative Guide to Fmoc-Azetidine-3-Carboxylic Acid and Fmoc-Proline in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the field of peptide synthesis and medicinal chemistry, the precise control of peptide conformation is paramount to achieving desired biological activity and stability. While the 20 proteinogenic amino acids provide a vast chemical space, non-canonical amino acids are increasingly employed to introduce unique structural constraints. Among these, cyclic amino acids are particularly valuable. This guide provides an objective, data-supported comparison between two key cyclic building blocks: the natural amino acid Fmoc-Proline (Fmoc-Pro-OH) and its synthetic, smaller homolog, Fmoc-azetidine-3-carboxylic acid (Fmoc-Aze-OH).

Structural and Conformational Differences

The primary distinction between proline and azetidine-3-carboxylic acid lies in the size of their aliphatic rings. Proline contains a five-membered pyrrolidine ring, whereas azetidine-3-carboxylic acid possesses a more constrained four-membered ring. This seemingly small difference has profound implications for the peptide backbone.

Proline's five-membered ring restricts the backbone dihedral angle φ to approximately -65° ± 25° and facilitates a conformational equilibrium between endo and exo ring puckers, which influences the cis/trans isomerization of the preceding peptide bond.[1][2] In contrast, the smaller, more strained azetidine ring imposes even stricter constraints on the peptide backbone, leading to different conformational preferences.

G cluster_pro Fmoc-Proline cluster_aze This compound Pro_img Aze_img Pro_desc Five-membered pyrrolidine ring Aze_desc Four-membered azetidine ring

Caption: Chemical structures of Fmoc-Proline and this compound.

The most significant consequence of this structural difference is the type of reverse turn they tend to induce in a peptide sequence. While both can act as turn inducers, proline preferentially stabilizes β-turns, whereas azetidine-3-carboxylic acid forces the peptide to adopt γ-turn-like conformations.[3][4] This makes them distinct tools for sculpting peptide secondary structure.

G cluster_0 Proline Incorporation cluster_1 Azetidine Incorporation Pro_Start Peptide Chain Pro_Residue Proline Pro_Start->Pro_Residue SPPS Pro_Turn β-Turn Formation (10-atom H-bond loop) Pro_Residue->Pro_Turn Induces Pro_End Constrained Conformation Pro_Turn->Pro_End Aze_Start Peptide Chain Aze_Residue Azetidine-3-COOH Aze_Start->Aze_Residue SPPS Aze_Turn γ-Turn Formation (7-atom H-bond loop) Aze_Residue->Aze_Turn Induces Aze_End Tightly Constrained Conformation Aze_Turn->Aze_End

Caption: Conformational impact of Proline vs. Azetidine-3-Carboxylic Acid.

Comparative Performance and Peptide Properties

The choice between Fmoc-Pro-OH and Fmoc-Aze-OH affects not only the final structure but also the synthetic process and resulting properties of the peptide.

FeatureFmoc-ProlineThis compound
Ring Size 5-membered (Pyrrolidine)4-membered (Azetidine)
Primary Conformational Impact Induces β-turns; known as a "helix breaker".[1][3][4][5]Induces γ-turns; provides a tighter turn than proline.[3][4]
Peptide Flexibility Restricts φ angle to ~ -65°; introduces defined kinks.[1]Generally increases peptide flexibility compared to Pro due to fewer repulsive interactions, despite the tighter ring.[6]
Proteolytic Stability Can enhance stability, particularly in motifs like PXXP.[7]Shown to improve stability towards proteases compared to homodetic macrocycles.[8][9]
Synthesis Considerations Standard, well-established coupling protocols. Prone to diketopiperazine formation at the N-terminus.Used effectively in standard Fmoc-SPPS protocols.[10] The strained ring does not typically impede synthesis.
Common Application Mimicking natural turns, disrupting helices, introducing rigidity.Fine-tuning peptide conformation, creating novel scaffolds, stabilizing γ-turns for specific receptor interactions.[3][4]

Table 1: Comparison of Fmoc-Proline and this compound.

Experimental Protocols

Both amino acids are readily incorporated into peptides using standard Fmoc-based Solid-Phase Peptide Synthesis (SPPS).

This protocol outlines a typical manual synthesis cycle for incorporating either Fmoc-Pro-OH or Fmoc-Aze-OH.

  • Resin Preparation:

    • Select a suitable resin (e.g., Rink Amide resin for a C-terminal amide).[11][12]

    • Swell the resin in N,N-dimethylformamide (DMF) for at least 1 hour in a reaction vessel.[11]

  • Fmoc Deprotection:

    • Drain the DMF.

    • Add a solution of 20% piperidine in DMF to the resin.[11][12]

    • Agitate for 5-7 minutes, drain, and repeat with a second 5-7 minute incubation.

    • Wash the resin thoroughly with DMF (5-6 times) to remove all traces of piperidine.

  • Amino Acid Coupling:

    • In a separate vial, dissolve the incoming amino acid (Fmoc-Pro-OH or Fmoc-Aze-OH, 3-5 equivalents) and a coupling agent (e.g., HCTU or HATU, 3-5 equivalents) in DMF.[11]

    • Add an activation base such as N,N-diisopropylethylamine (DIPEA) or 2,4,6-collidine (6-10 equivalents).[11]

    • Add the activated amino acid solution to the deprotected resin.

    • Agitate for 1-2 hours at room temperature. Coupling completion can be monitored using a colorimetric test (e.g., Kaiser test).

  • Washing:

    • Drain the coupling solution.

    • Wash the resin thoroughly with DMF (3-5 times) and dichloromethane (DCM) (3 times) to prepare for the next cycle.

  • Chain Elongation:

    • Repeat steps 2-4 for each subsequent amino acid in the sequence.

  • Final Cleavage and Deprotection:

    • After the final amino acid is coupled and the N-terminal Fmoc group is removed, wash the resin with DCM and dry it.

    • Add a cleavage cocktail, typically containing trifluoroacetic acid (TFA), water, and a scavenger like triisopropylsilane (TIS) (e.g., 95:2.5:2.5 TFA:H₂O:TIS).[12]

    • Incubate for 2-3 hours at room temperature.

    • Precipitate the cleaved peptide in cold diethyl ether, centrifuge, and lyophilize to obtain the crude product for purification via HPLC.

SPPS_Workflow start Start: Swell Resin in DMF deprotection 1. Fmoc Deprotection (20% Piperidine/DMF) start->deprotection wash1 Wash (DMF) deprotection->wash1 coupling 2. Couple Activated Amino Acid (Fmoc-AA-OH, HCTU, DIPEA) wash1->coupling wash2 Wash (DMF/DCM) coupling->wash2 end_cycle Last Amino Acid? wash2->end_cycle end_cycle->deprotection No cleavage 3. Cleave from Resin (TFA Cocktail) end_cycle->cleavage Yes finish End: Crude Peptide cleavage->finish

Caption: Standard workflow for one cycle of Fmoc Solid-Phase Peptide Synthesis (SPPS).

CD spectroscopy is a powerful technique to confirm the conformational impact of incorporating Pro or Aze.[13]

  • Sample Preparation:

    • Prepare a stock solution of the purified, lyophilized peptide in a suitable buffer (e.g., 10 mM phosphate buffer, pH 7.4). For peptides with poor aqueous solubility, a co-solvent like 2,2,2-trifluoroethanol (TFE) can be used to induce secondary structure.[14]

    • Determine the precise concentration of the peptide solution using UV absorbance or amino acid analysis.

    • Prepare a final sample for analysis with a concentration typically between 20-100 µM.

  • Data Acquisition:

    • Use a quartz cuvette with a short path length (e.g., 1 mm).

    • Record CD spectra in the far-UV region (typically 190-260 nm) at a controlled temperature (e.g., 25 °C).

    • Acquire a baseline spectrum of the buffer/solvent alone and subtract it from the peptide spectrum.

  • Data Analysis:

    • Convert the raw data (ellipticity in millidegrees) to Mean Residue Ellipticity (MRE).

    • Analyze the spectral shape. A strong negative band around 200 nm is characteristic of a random coil, while α-helices show negative bands around 222 nm and 208 nm, and β-sheets show a negative band around 218 nm. The distinct signatures of β- and γ-turns can also be deconvoluted from the spectra, often with the aid of computational analysis.

Conclusion

Fmoc-proline and this compound are both powerful tools for constraining peptide conformations, but they serve different purposes. Fmoc-proline, a natural building block, is ideal for introducing well-characterized β-turns and disrupting helical structures.[1][3] this compound is a more specialized, synthetic analog that provides a tighter structural constraint, preferentially inducing γ-turns and offering an alternative geometric profile for the peptide backbone.[3][4]

The selection between these two building blocks should be guided by the specific conformational hypothesis being tested. For drug development professionals, the ability to switch between β- and γ-turn induction by simply changing the ring size of the amino acid provides a refined method for optimizing peptide structure, stability, and ultimately, biological function.

References

A Comparative Guide to the Conformational Analysis of Peptides Featuring Azetidine-3-Carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the conformational intricacies of modified peptides is paramount. The incorporation of non-natural amino acids, such as azetidine-3-carboxylic acid (Aze), offers a powerful tool to modulate peptide structure and function. This guide provides an objective comparison of the conformational properties of Aze-containing peptides with other alternatives, supported by experimental data and detailed methodologies.

The inclusion of cyclic amino acids into peptide sequences imposes significant conformational constraints, influencing their secondary structure and, consequently, their biological activity. Azetidine-3-carboxylic acid, a four-membered ring analogue of proline, has emerged as a compelling building block in peptidomimetic design. Its unique structural features lead to distinct conformational preferences when compared to peptides containing proline or other amino acid residues.

Key Conformational Differences: Azetidine-3-Carboxylic Acid vs. Proline

The primary distinction in the conformational behavior of peptides containing azetidine-3-carboxylic acid versus those with proline lies in their propensity to induce different types of reverse turns. While proline is well-known for its role in stabilizing β-turns, the smaller, more constrained four-membered ring of Aze preferentially induces γ-turn conformations.[1] This fundamental difference in turn preference has significant implications for the overall three-dimensional structure of the peptide.

Some studies suggest that peptides incorporating Aze may exhibit greater flexibility compared to their proline-containing counterparts.[2] This increased flexibility could be attributed to altered steric interactions and the unique puckering of the azetidine ring.

Furthermore, the peptide bond involving the azetidine nitrogen has a notable propensity to adopt a cis conformation, a feature that can significantly impact the peptide backbone's trajectory.[3] The introduction of an azetidine residue can also perturb the normal secondary structure of adjacent proline-rich sequences.[3]

Quantitative Conformational Analysis: A Tabular Comparison

A direct quantitative comparison of the dihedral angles that define the backbone conformation of a peptide highlights the structural impact of incorporating azetidine-3-carboxylic acid. The following table summarizes typical dihedral angle values for γ-turns, which are favored in Aze-containing peptides, and β-turns, which are characteristic of proline-containing peptides.

Turn TypeResidue (i+1)φ (phi) Angle (°)ψ (psi) Angle (°)Residue (i+2)φ (phi) Angle (°)ψ (psi) Angle (°)
γ-Turn (Inverse) Aze-75 to -85+65 to +75---
β-Turn (Type I) Pro-60-30Any-900
β-Turn (Type II) Pro-60120Gly800

Note: These are idealized values. Actual dihedral angles in peptides can vary based on the surrounding sequence and solvent conditions.

Experimental Protocols for Conformational Analysis

A comprehensive understanding of the conformational landscape of peptides with azetidine-3-carboxylic acid is achieved through a combination of experimental and computational techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the solution-state conformation of peptides.

Typical Experimental Protocol:

  • Sample Preparation: Peptide samples are typically dissolved in a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) at a concentration of 1-5 mM.

  • Data Acquisition: A suite of one-dimensional (¹H) and two-dimensional (COSY, TOCSY, NOESY/ROESY) NMR experiments are performed on a high-field NMR spectrometer (e.g., 500 MHz or higher).

  • Resonance Assignment: The individual proton resonances are assigned to specific amino acid residues in the peptide sequence using COSY and TOCSY spectra.

  • Conformational Restraints:

    • Dihedral Angles (φ, ψ): Three-bond J-coupling constants (³JHNα) are measured from high-resolution ¹H spectra and used to estimate the φ dihedral angle via the Karplus equation.

    • Interproton Distances: Nuclear Overhauser effect (NOE) cross-peaks from NOESY or ROESY spectra provide information about through-space proximities between protons, which are used to calculate distance restraints.

  • Structure Calculation: The experimental restraints are used as input for molecular modeling programs (e.g., CYANA, XPLOR-NIH) to generate an ensemble of solution structures consistent with the NMR data.

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy provides information about the secondary structure of peptides by analyzing the vibrational frequencies of the amide bonds.

Typical Experimental Protocol:

  • Sample Preparation: The peptide sample can be analyzed as a solid (e.g., in a KBr pellet) or in solution.

  • Data Acquisition: The FT-IR spectrum is recorded, typically in the range of 4000-400 cm⁻¹.

  • Data Analysis: The Amide I band (1600-1700 cm⁻¹) is particularly informative. The position of the main peak and its deconvolution into sub-components can distinguish between different secondary structures:

    • β-turns: ~1660-1695 cm⁻¹

    • γ-turns: The spectral region for γ-turns can overlap with other structures, but they are often associated with bands in the 1630-1660 cm⁻¹ range.

    • α-helix: ~1650-1658 cm⁻¹

    • β-sheet: ~1620-1640 cm⁻¹ (strong band) and a weaker band at ~1685-1695 cm⁻¹ (antiparallel β-sheet).

X-ray Crystallography

X-ray crystallography provides high-resolution structural information of peptides in the solid state.

Typical Experimental Protocol:

  • Crystallization: The peptide is crystallized by screening a variety of conditions (e.g., precipitants, pH, temperature) using techniques such as vapor diffusion (hanging or sitting drop).

  • Data Collection: A suitable crystal is mounted and exposed to a monochromatic X-ray beam. The diffraction pattern is recorded as the crystal is rotated.

  • Structure Solution and Refinement: The diffraction data is processed to determine the electron density map of the molecule. An atomic model is built into the electron density and refined to best fit the experimental data. The final model provides precise atomic coordinates, from which dihedral angles and other geometric parameters can be calculated.

Computational Modeling

Molecular dynamics (MD) simulations and other computational methods complement experimental data by providing insights into the dynamic behavior of peptides.

Typical Workflow:

  • System Setup: An initial 3D structure of the peptide is generated and placed in a simulation box with an appropriate solvent model (e.g., explicit water).

  • Simulation: An MD simulation is run for a sufficient length of time (e.g., nanoseconds to microseconds) to sample the conformational space of the peptide.

  • Analysis: The trajectory from the simulation is analyzed to identify stable conformations, calculate dihedral angle distributions, and visualize the dynamic behavior of the peptide.

Visualizing Conformational Analysis Workflows

To illustrate the relationships between these experimental and computational approaches, the following diagrams are provided.

G cluster_exp Experimental Analysis cluster_comp Computational Analysis cluster_data Data Analysis NMR NMR Spectroscopy Dihedral Dihedral Angles (φ, ψ) NMR->Dihedral Distances Interproton Distances NMR->Distances FTIR FT-IR Spectroscopy Secondary Secondary Structure FTIR->Secondary Xray X-ray Crystallography Structure 3D Structure Xray->Structure MD Molecular Dynamics MD->Structure Dihedral->Structure Distances->Structure Secondary->Structure

Workflow for Peptide Conformational Analysis.

G Aze Azetidine-3-Carboxylic Acid gTurn γ-Turn Aze->gTurn Induces Pro Proline bTurn β-Turn Pro->bTurn Induces

Turn preference of Aze vs. Pro.

References

The Azetidine Ring: A Tool for Sculpting Peptide Secondary Structure

Author: BenchChem Technical Support Team. Date: December 2025

The incorporation of non-natural amino acids into peptides is a powerful strategy in drug discovery and chemical biology, offering a means to enhance stability, modulate conformation, and improve biological activity. Among these, azetidine-2-carboxylic acid (Aze), a four-membered ring homolog of proline, has emerged as a significant tool for influencing peptide secondary structure.[1] This guide provides a comparative analysis of the impact of the azetidine ring on peptide conformation, supported by experimental data, to inform researchers in the field of peptidomimetics and drug development.

Conformational Impact of the Azetidine Ring

The substitution of proline with azetidine introduces distinct conformational constraints on the peptide backbone. While the overall conformational preferences of azetidine and proline can be similar, several key differences arise from the smaller, more strained four-membered ring of azetidine compared to proline's five-membered ring.[2]

Computational energy studies have revealed that peptides containing azetidine are generally more flexible than their proline-containing counterparts.[2] This increased flexibility is attributed to a reduction in repulsive noncovalent interactions between the atoms of the azetidine ring and neighboring residues.[2] This entropic effect can lead to a decreased stability of ordered polypeptide conformations relative to a disordered random coil.[2]

However, the constrained nature of the azetidine ring can also be leveraged to induce specific secondary structures. For instance, the incorporation of 2-alkyl-2-carboxyazetidines has been shown to effectively stabilize γ-turn-like conformations in short peptides.[3][4] This turn-inducing property is also beneficial in the synthesis of small macrocyclic peptides, where the azetidine subunit can significantly improve cyclization efficiencies.[5][6]

In the context of cyclic peptides, the azetidine ring can encourage the adoption of less stable, all-trans conformations, which can be difficult to access in the corresponding unmodified systems due to ring strain.[5][6][7] X-ray diffraction analysis of an azetidine-containing cyclic tetrapeptide revealed that the azetidine ring can act as a good isostere of a trans amide bond.[6]

Furthermore, the presence of an azetidine residue can perturb the existing secondary structure of a peptide. In a study of tetrapeptides containing both azetidine and proline, the introduction of a single azetidine residue into a sequence of three consecutive prolines resulted in the presence of both cis and trans peptide bonds, disrupting the typical proline peptide secondary structure.[8][9] Conversely, a tetrapeptide with alternating azetidine and proline residues was found to adopt an all-cis peptide bond conformation, compatible with a left-handed helix in trifluoroethanol.[8][9]

Molecular dynamics simulations have also suggested that azetidine has a greater propensity than proline to undergo trans to cis peptide bond isomerization, which can cause a significant 180° bend in the polypeptide chain.[10] This has implications for the structure of proline-rich regions in proteins, where the misincorporation of azetidine could disrupt poly-proline type II structures.[10]

Comparative Data on Azetidine-Containing Peptides

The following table summarizes the observed effects of azetidine incorporation on the secondary structure of various peptides, as determined by different experimental and computational methods.

Peptide Sequence/SystemExperimental/Computational MethodKey FindingsReference(s)
Boc-(L-Aze-L-Pro)2-OpcpCD and NMR SpectroscopyIn trifluoroethanol, adopts an all-cis peptide bond conformation consistent with a left-handed helix.[8][9]
Boc-(L-Pro)3-L-Aze-OpcpCD and NMR SpectroscopyExhibits both cis and trans peptide bonds, perturbing the normal polyproline structure.[8][9]
Cyclic tetrapeptide (azetidine-modified glycine)X-ray DiffractionAzetidine ring encourages an all-trans conformation and acts as a trans amide bond isostere.[5][6]
Model tetrapeptides with 2-alkyl-2-carboxyazetidinesMolecular Modeling, 1H NMR, FT-IRThe four-membered ring stabilizes γ-turn-like conformations.[3]
N-acetyl-Aze-N'-methylamide and dipeptidesConformational Energy ComputationsPeptides with Aze are more flexible than those with Pro; the collagen-like extended conformation is less favorable for Aze.[2]
Homo-pentapeptidesMolecular Dynamics SimulationsAze shows a greater propensity for trans→cis peptide bond isomerization compared to Pro.[10]
Azetidine-containing dipeptides1H NMRThe azetidine residue induces a γ-type reverse turn.[4]

Experimental Protocols

The structural characterization of azetidine-containing peptides relies on a combination of spectroscopic and computational techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for determining the three-dimensional structure of peptides in solution.

  • Sample Preparation: Peptides are typically dissolved in a deuterated solvent (e.g., trifluoroethanol-d3, chloroform-d, DMSO-d6) at a concentration suitable for obtaining high-quality spectra.

  • Data Acquisition: A suite of 1D (¹H, ¹³C) and 2D (COSY, TOCSY, NOESY, ROESY) NMR experiments are performed.

  • Structural Analysis:

    • Chemical shifts, particularly of the α- and β-protons/carbons of the azetidine and proline rings, provide information about the local conformation and the cis/trans isomerization of the peptide bonds.

    • Nuclear Overhauser Effect (NOE) data from NOESY or ROESY spectra provide distance constraints between protons that are close in space, which are crucial for defining the peptide's secondary and tertiary structure.

    • Coupling constants can give insights into dihedral angles.

    • For example, in the study of Boc-(L-Aze-L-Pro)2-Opcp, ¹H and ¹³C NMR were used to assess the peptide bond orientation.[8][9]

Circular Dichroism (CD) Spectroscopy

CD spectroscopy is used to investigate the overall secondary structure content of peptides in solution.[11]

  • Sample Preparation: Peptides are dissolved in a suitable solvent (e.g., trifluoroethanol, chloroform) at a known concentration.[8][9] The solvent itself should not have significant absorbance in the far-UV region.

  • Data Acquisition: CD spectra are recorded in the far-UV region (typically 190-250 nm). The instrument measures the differential absorption of left and right circularly polarized light.[11]

  • Spectral Interpretation: The shape and magnitude of the CD spectrum are indicative of the type of secondary structure present. For instance, a strong negative band around 197 nm and a small positive band around 217 nm can be representative of an extended disordered conformation.[12] The CD spectra of Boc-(L-Aze-L-Pro)2-Opcp and Boc-(L-Pro)3-L-Aze-Opcp were used to assess their secondary structures.[8][9]

X-ray Crystallography

This technique provides high-resolution structural information of molecules in the solid state.

  • Sample Preparation: Single crystals of the peptide of sufficient size and quality are grown.

  • Data Collection: The crystal is exposed to an X-ray beam, and the diffraction pattern is collected.

  • Structure Determination: The diffraction data is processed to determine the electron density map of the molecule, from which the atomic coordinates and the precise three-dimensional structure, including bond angles and dihedral angles, can be determined. The structure of a cyclic tetrapeptide containing a 3-aminoazetidine unit was determined using single-crystal X-ray diffraction.[5][6]

Computational Modeling

Computational methods are used to predict and analyze the conformational preferences of peptides.

  • Conformational Energy Computations: These calculations are used to determine the relative energies of different peptide conformations, helping to identify the most stable structures.[2]

  • Molecular Dynamics (MD) Simulations: MD simulations provide insights into the dynamic behavior of peptides in a simulated environment (e.g., in water).[10] These simulations can reveal conformational transitions, such as peptide bond isomerization.[10]

  • Quantum Mechanics (QM) Calculations: Methods like Density Functional Theory (DFT) can be used to investigate the conformational preferences of peptides in detail.[13][14]

Visualizing the Impact of the Azetidine Ring

G Structural Comparison of Proline and Azetidine in a Peptide cluster_0 Proline-containing Peptide cluster_1 Azetidine-containing Peptide Pro Proline Residue C_term_P C-terminus Pro->C_term_P Pro_ring Five-membered Pyrrolidine Ring Pro->Pro_ring N_term_P N-terminus N_term_P->Pro Aze Azetidine Residue C_term_A C-terminus Aze->C_term_A Aze_ring Four-membered Azetidine Ring (Higher Ring Strain) Aze->Aze_ring N_term_A N-terminus N_term_A->Aze

Caption: Proline vs. Azetidine in a Peptide Backbone.

G Azetidine-Induced γ-Turn cluster_turn γ-Turn Formation Residue_i-1 Residue i-1 Aze_i Azetidine (i) Residue_i-1->Aze_i CO_i-1 C=O (i-1) Residue_i+1 Residue i+1 Aze_i->Residue_i+1 NH_i+1 N-H (i+1) CO_i-1->NH_i+1 Hydrogen Bond

Caption: Azetidine promoting a γ-turn via hydrogen bonding.

G Peptide Structure Determination Workflow Peptide_Synthesis Peptide Synthesis (with Azetidine) Spectroscopy Spectroscopic Analysis (NMR, CD) Peptide_Synthesis->Spectroscopy Crystallography X-ray Crystallography (if crystals form) Peptide_Synthesis->Crystallography Computational Computational Modeling (MD, DFT) Peptide_Synthesis->Computational Data_Integration Data Integration & Structural Refinement Spectroscopy->Data_Integration Crystallography->Data_Integration Computational->Data_Integration Final_Structure 3D Structure & Conformational Insights Data_Integration->Final_Structure

Caption: Workflow for determining peptide secondary structure.

Broader Implications for Peptide Design

The structural modifications induced by the azetidine ring have significant consequences for the overall properties of a peptide. The conformational constraint can lead to enhanced proteolytic stability, as demonstrated in a cyclohexapeptide where the introduction of a 3-aminoazetidine unit provided protection against enzymatic cleavage compared to the unmodified version.[5][6][7]

By locking the peptide into a specific bioactive conformation, the azetidine ring can also influence binding affinity to target receptors. The ability to fine-tune the backbone geometry is a critical aspect of rational drug design, and azetidine provides a valuable alternative to proline for achieving desired structural motifs.

Conclusion

The incorporation of an azetidine ring into a peptide backbone is a potent method for modulating its secondary structure. It can increase flexibility, induce specific turn conformations like the γ-turn, and stabilize otherwise unfavorable backbone geometries in cyclic systems. These conformational changes, in turn, can enhance proteolytic stability and potentially optimize binding to biological targets. A thorough understanding of the structural consequences of azetidine incorporation, guided by the experimental and computational methods outlined in this guide, is essential for its effective application in the development of novel peptide-based therapeutics and research tools.

References

Azetidine vs. Proline Peptides: A Comparative Guide to Proteolytic Resistance

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, enhancing the in vivo stability of peptide-based therapeutics is a critical challenge. Proteolytic degradation is a primary obstacle to the clinical translation of many promising peptide candidates. The strategic substitution of natural amino acids with non-canonical counterparts is a well-established method to improve peptide half-life. This guide provides a detailed comparison of the proteolytic resistance conferred by azetidine-2-carboxylic acid (Aze) versus its natural homolog, proline (Pro).

The incorporation of azetidine in place of proline can significantly increase a peptide's resistance to enzymatic degradation. This enhanced stability is primarily attributed to the distinct conformational constraints imposed by the four-membered ring of azetidine compared to the five-membered ring of proline. While direct, head-to-head quantitative data from a single study comparing an azetidine-containing peptide to its exact proline analogue is limited in publicly available literature, the underlying biochemical principles and qualitative evidence strongly support the superiority of azetidine substitution for enhancing proteolytic resistance.

The Structural Basis for Enhanced Resistance

Proteases, particularly post-proline cleaving enzymes (PPCEs), have active sites that are exquisitely tuned to recognize the specific three-dimensional structure and conformational flexibility of proline-containing substrates.[1][2] The substitution of proline with azetidine introduces a significant structural perturbation that can hinder protease recognition and binding.

  • Ring Pucker and Torsional Angles: Proline's five-membered ring adopts specific "up" or "down" pucker conformations that influence the local peptide backbone. Azetidine's more constrained four-membered ring alters these geometries, forcing the peptide into a conformation that is not readily accommodated by the active site of prolyl-specific proteases.

  • Turn Induction: In peptide structures, proline residues are well-known inducers of β-turns. In contrast, studies have shown that azetidine residues tend to favor the formation of γ-turns.[3][4] This fundamental difference in secondary structure can mask or alter the protease cleavage site, thereby reducing the efficiency of enzymatic degradation.

Comparative Data on Proteolytic Stability

As noted, direct quantitative comparisons are scarce. The following table summarizes the expected outcomes based on the structural principles described above and provides a framework for the type of data that would be generated in a head-to-head stability assay.

ParameterProline-Containing PeptideAzetidine-Containing PeptideRationale for Difference
Half-life (t½) in Plasma/Serum LowerHigherThe altered conformation of the azetidine residue is expected to reduce recognition and cleavage by serum proteases, leading to a longer circulating half-life.
Degradation by Prolyl Endopeptidases SusceptibleMore ResistantProlyl endopeptidases are specifically adapted to the geometry of proline. The smaller, more constrained azetidine ring is predicted to fit poorly in the enzyme's active site, thus inhibiting catalysis.[5]
Conformational Flexibility More FlexibleMore RigidThe four-membered ring of azetidine imparts greater rigidity to the peptide backbone compared to the five-membered ring of proline.
Predominant Turn Type β-turnγ-turnThe different ring sizes lead to distinct preferences in the induced turn structure of the peptide backbone.[3][4]

Experimental Protocols

To empirically determine and compare the proteolytic resistance of azetidine- versus proline-containing peptides, a standardized in vitro plasma stability assay is recommended.

Protocol: In Vitro Plasma Stability Assay

1. Objective: To determine the half-life (t½) of a peptide in plasma from a relevant species (e.g., human, mouse, rat).

2. Materials:

  • Test peptides (Azetidine- and Proline-containing versions)

  • Control peptide (with known stability)

  • Dimethyl sulfoxide (DMSO)

  • Pooled plasma (e.g., human, mouse) from a commercial vendor

  • 37°C water bath or incubator

  • Quenching solution: Cold acetonitrile with an internal standard

  • Microcentrifuge

  • HPLC or LC-MS/MS system

3. Methodology:

  • Preparation:

    • Prepare a 10 mM stock solution of each test peptide in DMSO.

    • Thaw frozen plasma in a 37°C water bath. Pre-warm the plasma to 37°C before starting the experiment.

  • Incubation:

    • Initiate the reaction by spiking the peptide stock solution into the pre-warmed plasma to a final peptide concentration of, for example, 10 µM. The final DMSO concentration should be kept low (e.g., <1%) to avoid protein precipitation.

    • Incubate the mixture at 37°C with gentle agitation.

    • Collect aliquots at various time points (e.g., 0, 5, 15, 30, 60, 120 minutes).

  • Reaction Quenching:

    • Immediately stop the enzymatic degradation in each aliquot by adding a quenching solution (e.g., 3 volumes of cold acetonitrile with an internal standard).

    • Vortex vigorously to ensure thorough mixing and precipitation of plasma proteins.

    • Centrifuge the samples at high speed (e.g., >10,000 x g) for 10-15 minutes to pellet the precipitated proteins.

  • Analysis:

    • Carefully collect the supernatant.

    • Analyze the samples by a validated HPLC or LC-MS/MS method to quantify the concentration of the remaining intact peptide.

    • Plot the percentage of remaining peptide against time.

    • Calculate the half-life (t½) of the peptide by fitting the data to a first-order decay model.

Visualizations

Structural Comparison and Proteolytic Cleavage

The following diagram illustrates the structural difference between proline and azetidine and the hypothesized impact on protease interaction.

Structural Basis of Protease Resistance cluster_pro Proline Peptide cluster_aze Azetidine Peptide Pro Proline Five-membered ring Protease_pro Prolyl Endopeptidase Pro->Protease_pro Good Fit (Cleavage) Aze Azetidine Four-membered ring Protease_aze Prolyl Endopeptidase Aze->Protease_aze Poor Fit (Resistance)

Caption: Azetidine's smaller ring alters peptide conformation, leading to a poor fit in the protease active site.

Experimental Workflow for Stability Assay

This diagram outlines the key steps in the in vitro plasma stability assay described above.

In Vitro Plasma Stability Assay Workflow start Prepare Peptide Stock (in DMSO) incubation Spike into Pre-warmed Plasma & Incubate at 37°C start->incubation sampling Collect Aliquots at Time Points incubation->sampling quenching Quench with Cold Acetonitrile & Precipitate Proteins sampling->quenching analysis Analyze Supernatant by LC-MS/MS quenching->analysis end Calculate Half-life (t½) analysis->end

Caption: Workflow for determining peptide half-life in a plasma stability assay.

References

Probing Peptide Conformation: A Comparative Guide to NMR Studies of Peptides Incorporating Azetidine-3-Carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the incorporation of non-natural amino acids into peptides is a key strategy for modulating their structure and biological activity. Azetidine-3-carboxylic acid (Aze), a constrained analog of proline, has garnered significant interest for its ability to induce specific secondary structures. This guide provides a comprehensive comparison of the nuclear magnetic resonance (NMR) spectroscopic data for peptides containing Aze, offering insights into its conformational effects and providing detailed experimental protocols for their analysis.

The inclusion of azetidine-3-carboxylic acid into peptide backbones has been shown to favor the formation of β-turn structures.[1] This conformational preference is driven by the unique geometric constraints imposed by the four-membered azetidine ring. NMR spectroscopy is a powerful tool to elucidate these structural details in solution, providing atomic-level information on the peptide's three-dimensional arrangement.

Comparative Analysis of NMR Data

Table 1: ¹H and ¹³C NMR Chemical Shifts (δ) for Azetidine-Containing Compounds and a Proline-Containing Tetrapeptide

Compound/Residue¹H Chemical Shifts (ppm)¹³C Chemical Shifts (ppm)Reference
tert-Butyl 3-(2-methoxy-2-oxoethyl)-3-(pyrrolidin-1-yl)azetidine-1-carboxylate 1.37 (s, 9H, C(CH₃)₃), 1.69–1.73 (m, 4H, Pyrr 2 × CH₂), 2.58–2.64 (m, 4H, Pyrr 2 × CH₂), 2.67 (s, 2H, CH₂CO), 3.61 (s, 3H, OCH₃), 3.71–3.84 (m, 2H, Az 2,4-Hᵦ), 3.94 (d, J = 9.2 Hz, 2H, Az 2,4-Hₐ)Not explicitly provided[2]
Boc-(L-Aze-L-Pro)₂-Opcp Not explicitly providedAze-1 Cα: 58.5, Aze-1 Cβ: 28.9, Aze-1 Cγ: 48.2, Pro-2 Cα: 60.8, Pro-2 Cβ: 24.9, Pro-2 Cγ: 29.8, Pro-2 Cδ: 47.1, Aze-3 Cα: 58.5, Aze-3 Cβ: 28.9, Aze-3 Cγ: 48.2, Pro-4 Cα: 60.8, Pro-4 Cβ: 24.9, Pro-4 Cγ: 29.8, Pro-4 Cδ: 47.1[3]

Note: Direct comparison is challenging due to the different nature of the compounds. The first entry is a functionalized azetidine derivative, while the second is a tetrapeptide containing azetidine-2-carboxylic acid.

Conformational Propensities and Structural Features

Studies on model peptides containing N-substituted 3-aminoazetidine-3-carboxylic acids indicate that this moiety is a potent inducer of β-turns.[1] This is a significant finding for peptide design, as β-turns are critical for molecular recognition and biological activity.

Furthermore, an interesting main-chain-to-side-chain hydrogen bond has been observed in these peptides.[1] This interaction forms a six-membered pseudo-cycle, connecting the nitrogen atom of the azetidine ring with the amide NH of the subsequent residue. This additional hydrogen bond contributes to the conformational stability of the turn structure.

In comparison to peptides containing the homologous amino acid, L-azetidine-2-carboxylic acid (an isomer of the title compound), those with the 3-substituted variant offer different conformational options, potentially leading to novel three-dimensional structures for foldamers.[1] Generally, peptides incorporating azetidine residues are found to be more flexible than their proline-containing counterparts.[4] This increased flexibility arises from a reduction in repulsive noncovalent interactions between the ring atoms and neighboring residues.[4]

Experimental Protocols

Detailed experimental protocols are essential for the accurate and reproducible NMR analysis of peptides incorporating azetidine-3-carboxylic acid. Below are generalized methodologies for key experiments.

Peptide Synthesis and Purification

Peptides incorporating azetidine-3-carboxylic acid can be synthesized using standard solid-phase peptide synthesis (SPPS) or solution-phase methods.[1][5]

  • Solid-Phase Peptide Synthesis (SPPS):

    • Resin: A suitable resin, such as Rink amide resin for C-terminal amides, is used as the solid support.

    • Amino Acid Coupling: Fmoc-protected azetidine-3-carboxylic acid is coupled to the growing peptide chain using standard coupling reagents like HBTU/HOBt in the presence of a base such as DIPEA.

    • Deprotection: The Fmoc protecting group is removed with a solution of piperidine in DMF to allow for the coupling of the next amino acid.

    • Cleavage and Deprotection: Once the desired sequence is assembled, the peptide is cleaved from the resin and side-chain protecting groups are removed using a cleavage cocktail, typically containing trifluoroacetic acid (TFA) and scavengers.

    • Purification: The crude peptide is purified by reverse-phase high-performance liquid chromatography (RP-HPLC).

    • Characterization: The final product is characterized by mass spectrometry and analytical HPLC to confirm its identity and purity.

  • Solution-Phase Synthesis:

    • This method involves the stepwise coupling of protected amino acids in a suitable organic solvent.

    • Protecting groups are used for the N-terminus (e.g., Boc or Fmoc) and the C-terminus (e.g., methyl or benzyl ester) to control the reaction.

    • After each coupling step, the protecting group at the N-terminus is selectively removed to allow for the addition of the next amino acid.

    • Purification at each step is typically performed by chromatography or crystallization.

NMR Spectroscopy
  • Sample Preparation:

    • The purified peptide is dissolved in a suitable deuterated solvent (e.g., DMSO-d₆, CD₃OH, or H₂O/D₂O mixtures).

    • The peptide concentration for NMR is typically in the range of 1-5 mM.

    • A reference standard, such as tetramethylsilane (TMS) or 2,2-dimethyl-2-silapentane-5-sulfonate (DSS), is added for chemical shift calibration.

  • NMR Experiments for Structural Analysis:

    • 1D ¹H NMR: Provides initial information on the overall structure and purity of the peptide.

    • 2D TOCSY (Total Correlation Spectroscopy): Used to identify the spin systems of individual amino acid residues by correlating all scalar-coupled protons within a residue.

    • 2D NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy): These experiments provide information about through-space proximities between protons that are close in space (< 5 Å). The intensities of the cross-peaks are related to the internuclear distances and are crucial for determining the three-dimensional structure.

    • 2D ¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded protons and carbons, aiding in the assignment of carbon resonances.

    • 2D ¹H-¹⁵N HSQC: For ¹⁵N-labeled peptides, this experiment correlates amide protons with their directly bonded nitrogen atoms, providing a unique fingerprint of the peptide backbone.

    • Measurement of ³J(HN,Hα) Coupling Constants: These scalar coupling constants are related to the backbone dihedral angle φ via the Karplus equation and provide valuable constraints for structural calculations.

    • Temperature Coefficient Measurements: The temperature dependence of the amide proton chemical shifts can be used to identify protons involved in intramolecular hydrogen bonds. Protons with small temperature coefficients (less negative than -3 ppb/K) are typically considered to be hydrogen-bonded.

Workflow and Data Analysis

The general workflow for the NMR structural analysis of an Aze-containing peptide is depicted in the following diagram.

NMR_Workflow Peptide_Synthesis Peptide Synthesis (SPPS or Solution Phase) Purification Purification (RP-HPLC) Peptide_Synthesis->Purification Characterization Characterization (MS, Analytical HPLC) Purification->Characterization Sample_Prep NMR Sample Preparation Characterization->Sample_Prep NMR_Experiments 1D and 2D NMR (TOCSY, NOESY, HSQC) Sample_Prep->NMR_Experiments Resonance_Assignment Resonance Assignment NMR_Experiments->Resonance_Assignment Constraint_Extraction Extraction of Structural Constraints (NOEs, Coupling Constants) Resonance_Assignment->Constraint_Extraction Structure_Calculation Structure Calculation (e.g., CYANA, XPLOR-NIH) Constraint_Extraction->Structure_Calculation Structure_Validation Structure Validation & Refinement Structure_Calculation->Structure_Validation Final_Structure Final_Structure Structure_Validation->Final_Structure

Figure 1: General workflow for the NMR structural analysis of peptides.

This comprehensive approach, combining chemical synthesis with advanced NMR techniques and computational modeling, is essential for fully characterizing the structural impact of incorporating azetidine-3-carboxylic acid into peptides. The insights gained from these studies are invaluable for the rational design of peptidomimetics with tailored conformations and improved therapeutic properties.

References

A Comparative Guide to the Structural Effects of Azetidine Incorporation in Peptide Backbones

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, medicinal chemists, and professionals in drug development, the quest for novel peptide architectures with enhanced therapeutic properties is perpetual. The incorporation of non-canonical amino acids is a key strategy in this endeavor. This guide provides an objective comparison of the structural and functional consequences of incorporating azetidine-2-carboxylic acid (Aze), a four-membered ring homolog of proline, into peptide backbones. We present supporting experimental data, detailed protocols for key analytical techniques, and visualizations to elucidate the distinct conformational preferences imparted by these two cyclic amino acids.

Introduction to Azetidine and Proline in Peptidomimetics

Proline (Pro), with its five-membered pyrrolidine ring, is unique among the proteinogenic amino acids. Its rigid structure restricts the peptide backbone's conformational freedom, often inducing β-turns, and playing a critical role in protein folding and stability. Azetidine-2-carboxylic acid, its smaller homolog, introduces an even tighter constraint due to the strained four-membered ring. This seemingly subtle difference in ring size leads to significant alterations in local peptide geometry, proteolytic stability, and overall three-dimensional structure. Understanding these differences is crucial for the rational design of peptidomimetics with tailored pharmacological profiles.

Comparative Structural Analysis: Azetidine vs. Proline

The primary structural divergence between azetidine and proline incorporation lies in the type of reverse turn they preferentially induce. While proline is a well-established β-turn inducer, the four-membered ring of azetidine favors the formation of γ-turns.[1][2][3][4] This fundamental difference has profound implications for the peptide's secondary and tertiary structure.

Torsional Angle Comparison

The backbone dihedral angles (φ and ψ) are defining parameters of a peptide's conformation. X-ray crystallography provides precise measurements of these angles in the solid state. While direct comparative data for identical peptide sequences with Aze versus Pro substitutions are sparse in single reports, the general observations from various studies are summarized below. Proline typically adopts a φ angle of approximately -60° due to its ring structure.[5] In contrast, azetidine incorporation can lead to different backbone geometries. For example, in some cyclic tetrapeptides, azetidine encourages an all-trans amide bond conformation, which is less stable in the corresponding unmodified systems.[6][7][8]

Amino AcidTypical φ AngleTypical ψ Angle RangePreferred Turn TypeReference
L-Proline ~ -60°~ -45° (α-helical) to ~ +135° (β-sheet)β-Turn (Type I, II)[5]
L-Azetidine VariableVariableγ-Turn[9][10]

Note: The φ and ψ angles for azetidine can vary significantly depending on the peptide sequence and local environment.

Impact on Secondary Structure: A Circular Dichroism Perspective

Circular Dichroism (CD) spectroscopy is a powerful technique to assess the secondary structure of peptides in solution. The distinct turn preferences of Aze and Pro result in different CD spectra. Peptides with a high propensity for β-turns (Pro-rich) exhibit a characteristic CD spectrum, which differs from peptides that favor γ-turns or other conformations induced by azetidine. Furthermore, the polyproline II (PPII) helix, a unique left-handed helical structure adopted by proline-rich sequences, shows a distinct CD signature with a positive peak around 220 nm and a strong negative band near 200 nm.[11] The incorporation of azetidine perturbs these structures, leading to a mixed population of cis and trans peptide bonds and a departure from the typical PPII or β-turn spectra.[12][13]

FeatureProline-Containing Peptide (e.g., PPII Helix)Azetidine-Containing Peptide
Positive Band ~220-228 nmOften absent or shifted
Negative Band Strong minimum ~195-205 nmPosition and intensity vary
Interpretation Characteristic of Polyproline II helix or β-turnsIndicates disruption of canonical secondary structures, potential for γ-turns

Functional Consequences of Azetidine Incorporation

Beyond conformational changes, substituting proline with azetidine has significant functional implications.

Enhanced Cyclization Efficiency

The turn-inducing nature of azetidine can be harnessed to improve the efficiency of macrocyclization, a common strategy to enhance peptide stability and bioactivity. The pre-organization of the linear peptide precursor by the azetidine residue reduces the entropic penalty of cyclization.

Peptide Ring SizeHomodetic (Proline or other) Cyclization YieldAzetidine-Modified Cyclization YieldFold ImprovementReference
TetrapeptideLow / DifficultSignificantly Higher4 to 5-fold[7]
PentapeptideModerateImproved> 2-fold[7]
HexapeptideGoodExcellent> 1.5-fold[7]
(Data is generalized from trends reported in the literature; specific yields are sequence-dependent)
Increased Proteolytic Stability

The unnatural backbone conformation induced by azetidine can render the peptide more resistant to enzymatic degradation. The altered geometry at the cleavage site may prevent recognition and binding by proteases.

PeptideProteaseHalf-life (t½)Reference
Homodetic Cyclohexapeptideα-ChymotrypsinReadily Hydrolyzed[7][8]
Azetidine-Modified Cyclohexapeptideα-ChymotrypsinSignificantly Increased Stability[7][8]

Visualizing the Structural Impact

To better understand these concepts, the following diagrams illustrate the key differences.

G cluster_pro Proline-Induced β-Turn cluster_aze Azetidine-Induced γ-Turn Pro_i Residue i Pro_i1 Proline (i+1) Pro_i->Pro_i1 Pro_i2 Residue i+2 Pro_i1->Pro_i2 Pro_i3 Residue i+3 Pro_i2->Pro_i3 Pro_i3->Pro_i H-bond (i to i+3) Aze_i Residue i Aze_i1 Azetidine (i+1) Aze_i->Aze_i1 Aze_i2 Residue i+2 Aze_i1->Aze_i2 Aze_i2->Aze_i H-bond (i to i+2)

Caption: Proline induces a β-turn (4 residues), while azetidine favors a tighter γ-turn (3 residues).

G start Peptide Design synthesis Peptide Synthesis (Aze/Pro Incorporation) start->synthesis purification Purification (RP-HPLC) synthesis->purification analysis Structural & Functional Analysis purification->analysis nmr NMR Spectroscopy (Conformation) analysis->nmr cd Circular Dichroism (Secondary Structure) analysis->cd xray X-ray Crystallography (Atomic Structure) analysis->xray stability Protease Assay (Stability) analysis->stability end Data Interpretation nmr->end cd->end xray->end stability->end

Caption: Experimental workflow for comparing azetidine- and proline-containing peptides.

Experimental Protocols

Detailed methodologies are essential for reproducing and building upon these findings.

Synthesis of Azetidine-Containing Peptides

Peptides can be synthesized using standard solid-phase peptide synthesis (SPPS) or solution-phase methods. The following is a general protocol for Fmoc-based SPPS.

  • Resin Swelling: Swell the appropriate solid support (e.g., Rink Amide resin) in a suitable solvent like N,N-dimethylformamide (DMF) for 30 minutes.

  • Fmoc Deprotection: Remove the Fmoc protecting group from the resin or the N-terminal amino acid by treating with 20% piperidine in DMF (2 x 10 minutes).

  • Washing: Wash the resin extensively with DMF to remove piperidine.

  • Amino Acid Coupling: Activate the carboxyl group of the incoming Fmoc-protected amino acid (including Fmoc-Aze-OH or Fmoc-Pro-OH) using a coupling reagent (e.g., HBTU, HATU) in the presence of a base (e.g., DIPEA) in DMF. Add this solution to the resin and allow it to react for 1-2 hours.

  • Washing: Wash the resin with DMF.

  • Repeat: Repeat steps 2-5 for each amino acid in the sequence.

  • Final Deprotection and Cleavage: After the final coupling, wash the resin with dichloromethane (DCM). Cleave the peptide from the resin and remove side-chain protecting groups using a cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O) for 2-3 hours.

  • Precipitation and Purification: Precipitate the crude peptide in cold diethyl ether, centrifuge, and lyophilize. Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

NMR Spectroscopy for Conformational Analysis

NMR is used to determine the three-dimensional structure of peptides in solution.

  • Sample Preparation: Dissolve the purified peptide in a suitable deuterated solvent (e.g., D₂O, CD₃OH, or a mixture like 90% H₂O/10% D₂O) to a concentration of 0.5-1 mM.[14]

  • Data Acquisition: Acquire a series of 1D and 2D NMR spectra (e.g., TOCSY, NOESY, ROESY) on a high-field NMR spectrometer.

  • Resonance Assignment: Assign the proton resonances to specific amino acids in the peptide sequence using TOCSY spectra to identify spin systems and NOESY spectra for sequential assignment (dαN(i, i+1) connectivities).

  • Structural Restraints: Identify short-range and long-range proton-proton distances from the cross-peak intensities in NOESY spectra. Determine dihedral angle restraints (φ) from ³J(HN,Hα) coupling constants.

  • Structure Calculation: Use the distance and angle restraints as input for molecular dynamics and simulated annealing calculations to generate a family of low-energy structures consistent with the NMR data.

Circular Dichroism (CD) Spectroscopy

CD spectroscopy is used to analyze the secondary structure content of peptides.

  • Sample Preparation: Prepare a peptide solution of 50-100 µM in a suitable buffer (e.g., 10 mM sodium phosphate, pH 7.0). The buffer should have low absorbance in the far-UV region.[7]

  • Blank Measurement: Record the spectrum of the buffer alone in a quartz cuvette (e.g., 1 mm path length).

  • Sample Measurement: Record the spectrum of the peptide solution under the same conditions, typically from 190 to 260 nm.

  • Data Processing: Subtract the buffer spectrum from the peptide spectrum. Convert the raw data (millidegrees) to mean residue ellipticity [θ].

  • Analysis: Analyze the resulting spectrum for characteristic features of α-helices (negative bands at ~208 and ~222 nm), β-sheets (negative band at ~218 nm), or PPII helices/random coils.

X-ray Crystallography

This technique provides high-resolution structural information in the solid state.

  • Crystallization: Screen a wide range of conditions (precipitants, pH, temperature, additives) to find conditions that yield diffraction-quality single crystals of the peptide.[3] This is often the most challenging step.

  • Crystal Harvesting: Carefully mount a suitable crystal in a cryo-loop and flash-cool it in liquid nitrogen, often using a cryoprotectant.[3]

  • Data Collection: Expose the crystal to a high-intensity X-ray beam (e.g., at a synchrotron source) and collect the diffraction data as the crystal is rotated.[15]

  • Structure Solution and Refinement: Process the diffraction data to determine the unit cell parameters and space group. Solve the phase problem to generate an initial electron density map. Build an atomic model of the peptide into the electron density map and refine it to obtain the final high-resolution structure.[15]

Protease Stability Assay

This assay quantifies the resistance of a peptide to enzymatic degradation.

  • Incubation: Incubate the peptide (e.g., at 50 µM) with a specific protease (e.g., α-chymotrypsin, trypsin) in a suitable buffer at 37°C.[16]

  • Time Points: At various time points (e.g., 0, 15, 30, 60, 120 minutes), take an aliquot of the reaction mixture and quench the enzymatic reaction (e.g., by adding TFA or acetonitrile).[16]

  • HPLC Analysis: Analyze the samples by RP-HPLC. Monitor the disappearance of the peak corresponding to the intact peptide over time.

  • Quantification: Calculate the percentage of remaining intact peptide at each time point by integrating the peak area, relative to the t=0 sample. Plot the results to determine the peptide's half-life in the presence of the protease.

Conclusion

The incorporation of azetidine-2-carboxylic acid into a peptide backbone is a powerful tool for modulating its structure and function. As a potent γ-turn inducer, it offers a distinct conformational landscape compared to its five-membered homolog, proline. This leads to tangible benefits such as increased proteolytic stability and improved macrocyclization efficiency. For drug development professionals, azetidine serves as a valuable building block for fine-tuning the pharmacokinetic and pharmacodynamic properties of peptide-based therapeutics. The experimental protocols provided herein offer a roadmap for researchers to explore and exploit the unique structural effects of this constrained amino acid.

References

Unlocking New Geometries in Peptide Design: A Comparative Guide to Azetidine-Containing Peptides

Author: BenchChem Technical Support Team. Date: December 2025

Researchers, scientists, and drug development professionals are increasingly turning to non-natural amino acids to modulate the conformational properties of peptides, enhancing their therapeutic potential. Among these, azetidine-2-carboxylic acid (Aze), a four-membered ring homolog of proline, offers a unique set of conformational constraints that can significantly impact peptide structure and function. This guide provides an objective comparison of azetidine-containing peptides with their proline-containing counterparts and other alternatives, supported by experimental data from nuclear magnetic resonance (NMR) spectroscopy, X-ray crystallography, and computational modeling.

The incorporation of azetidine residues into peptide backbones has been shown to induce distinct structural preferences, influencing everything from local turn geometries to global peptide architecture. These modifications can lead to improved metabolic stability, enhanced cell permeability, and novel receptor binding profiles. Understanding the conformational landscape of azetidine-containing peptides is therefore crucial for their rational design in drug discovery.

Probing the Conformational Landscape: A Multi-faceted Approach

The assessment of conformational constraints in azetidine-containing peptides relies on a combination of experimental and computational techniques. Each method provides a unique window into the three-dimensional structure and dynamics of these modified peptides.

Key Experimental and Computational Methodologies:
  • Nuclear Magnetic Resonance (NMR) Spectroscopy: A powerful tool for elucidating the solution-state conformation of peptides. Key parameters such as nuclear Overhauser effects (NOEs), coupling constants, and chemical shifts provide information on inter-proton distances, dihedral angles, and the local electronic environment, respectively.

  • X-ray Crystallography: Provides high-resolution, solid-state structural information, revealing precise bond lengths, bond angles, and torsion angles. This technique is invaluable for visualizing the preferred conformations of azetidine rings and their influence on the peptide backbone.

  • Computational Modeling: Molecular dynamics simulations and quantum mechanical calculations offer insights into the conformational preferences, energy landscapes, and dynamic behavior of peptides. These methods can predict stable conformers and rationalize experimental observations.

Comparative Conformational Analysis: Azetidine vs. Proline

The replacement of the ubiquitous proline residue with its smaller azetidine analog introduces significant alterations to the peptide backbone. While both are cyclic amino acids that restrict the Ramachandran space, the four-membered ring of azetidine imposes more severe constraints, leading to distinct conformational outcomes.

FeatureAzetidine-Containing PeptidesProline-Containing PeptidesReferences
Flexibility Generally more flexible due to decreased non-covalent repulsive interactions.Less flexible due to greater steric hindrance from the five-membered ring.[1]
Turn Induction Preferentially induces γ-turns.Tends to induce β-turns.[2][3]
Peptide Bond Isomerization Greater propensity for trans→cis isomerization.Exhibits a higher energy barrier for trans→cis isomerization.[4]
Cyclization Efficiency Acts as a turn-inducing element, improving cyclization yields for small peptides.Can also promote cyclization, but azetidine has shown superior efficiency in some cases.[5][6][7]
Protease Stability Introduction of azetidine can enhance stability against enzymatic degradation.Generally more stable than linear peptides, but can still be susceptible to specific proteases.[5][6][7]

Experimental Workflows and Data Interpretation

The following diagrams illustrate the typical experimental workflows for assessing the conformational constraints of azetidine-containing peptides.

experimental_workflow cluster_synthesis Peptide Synthesis cluster_analysis Conformational Analysis cluster_nmr NMR Data cluster_xray Crystallographic Data cluster_comp Computational Data s1 Solid-Phase Peptide Synthesis (SPPS) s2 Purification (HPLC) s1->s2 s3 Characterization (Mass Spec) s2->s3 a1 NMR Spectroscopy s3->a1 a2 X-ray Crystallography s3->a2 a3 Computational Modeling s3->a3 n1 NOE Analysis a1->n1 n2 Coupling Constants a1->n2 n3 Chemical Shifts a1->n3 x1 Crystal Growth a2->x1 c1 MD Simulations a3->c1 c2 Energy Calculations a3->c2 x2 Data Collection x1->x2 x3 Structure Solution & Refinement x2->x3

Figure 1. General workflow for assessing peptide conformation.

nmr_analysis_flow cluster_analysis Data Analysis start Peptide Sample in Solution nmr_exp 1D and 2D NMR Experiments (COSY, TOCSY, NOESY, HSQC) start->nmr_exp data_proc Data Processing and Spectral Assignment nmr_exp->data_proc noe NOE-based Distance Restraints data_proc->noe j_coupling J-Coupling Constants (Dihedral Angles) data_proc->j_coupling chem_shift Chemical Shift Indexing (Secondary Structure) data_proc->chem_shift structure_calc Structure Calculation and Refinement noe->structure_calc j_coupling->structure_calc chem_shift->structure_calc ensemble Conformational Ensemble structure_calc->ensemble

Figure 2. Workflow for NMR-based conformational analysis.

Detailed Experimental Protocols

NMR Spectroscopy for Conformational Analysis
  • Sample Preparation: The synthesized and purified azetidine-containing peptide is dissolved in a suitable deuterated solvent (e.g., D₂O, CD₃OH, or a mixture) to a final concentration of 1-5 mM.

  • Data Acquisition: A suite of NMR experiments is performed on a high-field NMR spectrometer (e.g., 600 MHz or higher). This typically includes:

    • 1D ¹H spectra for initial assessment of sample purity and conformational homogeneity.

    • 2D TOCSY (Total Correlation Spectroscopy) for assigning spin systems of individual amino acid residues.

    • 2D NOESY (Nuclear Overhauser Effect Spectroscopy) with varying mixing times (e.g., 100-300 ms) to identify through-space correlations between protons within 5 Å.

    • 2D COSY (Correlation Spectroscopy) to identify scalar-coupled protons.

    • ¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence) for assigning carbon resonances.

  • Data Analysis:

    • Resonance assignment is performed using the combination of TOCSY, COSY, and HSQC spectra.

    • NOE cross-peaks are integrated and converted into distance restraints.

    • ³J(HN,Hα) coupling constants are measured from high-resolution 1D or 2D spectra to restrain the φ torsion angle.

  • Structure Calculation: The experimental restraints (distances and dihedral angles) are used as input for structure calculation programs (e.g., CYANA, XPLOR-NIH) to generate an ensemble of low-energy structures consistent with the NMR data.

X-ray Crystallography for Solid-State Structure Determination
  • Crystallization: The purified peptide is screened against a variety of crystallization conditions (e.g., different precipitants, pH, and temperature) using techniques such as vapor diffusion (hanging drop or sitting drop).

  • Data Collection: A suitable single crystal is selected, cryo-protected if necessary, and mounted on a goniometer. X-ray diffraction data are collected at a synchrotron source or a home-source X-ray diffractometer.

  • Structure Solution and Refinement:

    • The diffraction data are processed to obtain reflection intensities and unit cell parameters.

    • The phase problem is solved using methods such as direct methods, molecular replacement, or anomalous dispersion.

    • An initial model of the peptide is built into the resulting electron density map and subsequently refined to improve the fit with the experimental data.

    • The final refined structure provides atomic coordinates, bond lengths, bond angles, and torsion angles.[8]

Conclusion

The incorporation of azetidine residues into peptides provides a powerful strategy for manipulating their conformational properties. Compared to proline, azetidine offers a distinct set of structural constraints that favor the formation of γ-turns and can enhance peptide cyclization and stability. The judicious use of azetidine-containing building blocks, guided by detailed conformational analysis using NMR, X-ray crystallography, and computational modeling, opens up new avenues for the design of peptidomimetics with improved therapeutic profiles. Researchers are encouraged to leverage the unique properties of this constrained amino acid to explore novel chemical space in drug discovery and development.

References

Safety Operating Guide

Safeguarding Research: Proper Disposal of Fmoc-azetidine-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Implementation by Laboratory Personnel

This document provides essential safety and logistical guidance for the proper disposal of Fmoc-azetidine-3-carboxylic acid, a compound widely used in peptide synthesis and drug development. Adherence to these procedures is critical to ensure personnel safety and environmental compliance. This guide is intended for researchers, scientists, and drug development professionals.

I. Understanding the Hazards

This compound is classified as a hazardous substance. It is crucial to handle this compound with care, utilizing appropriate personal protective equipment (PPE). Key hazards include:

  • Skin Irritation: Causes skin irritation upon contact.[1][2]

  • Serious Eye Irritation: Poses a risk of serious damage to the eyes.[1][2]

  • Respiratory Irritation: May cause irritation to the respiratory tract if inhaled.[1][2]

Before handling, consult the Safety Data Sheet (SDS) for comprehensive information.

II. Quantitative Safety Data

The following table summarizes key quantitative and qualitative safety information for this compound.

ParameterValueSource
Molecular Formula C₁₉H₁₇NO₄[2]
Molecular Weight 323.35 g/mol Chem-Impex
Appearance White or off-white powderChem-Impex
Purity ≥ 99% (HPLC)Chem-Impex
Melting Point 162 - 165 °CChem-Impex
Storage Temperature 0-8°CChem-Impex
Hazard Statements H315, H319, H335[1][2]
Signal Word Warning[1][2]

III. Personal Protective Equipment (PPE)

To mitigate exposure risks, the following PPE is mandatory when handling this compound:

  • Eye Protection: Chemical safety goggles or a face shield.[2]

  • Hand Protection: Protective gloves (e.g., nitrile rubber).[2]

  • Skin and Body Protection: A lab coat or other suitable protective clothing.[2]

  • Respiratory Protection: In case of inadequate ventilation or when handling large quantities, use a NIOSH-approved respirator.[2]

IV. Step-by-Step Disposal Protocol

The primary disposal method for this compound is through a licensed professional waste disposal service. Do not attempt to dispose of this chemical down the drain or in regular solid waste.

Experimental Protocol: Solid Waste Disposal

  • Segregation:

    • Identify this compound waste as a non-halogenated organic solid .

    • Keep this waste stream separate from halogenated organic waste, inorganic waste, and liquid waste.

  • Container Selection:

    • Use a designated, leak-proof, and clearly labeled hazardous waste container. The container must be compatible with the chemical.

    • Ensure the container has a secure lid and is kept closed when not in use.

  • Labeling:

    • Clearly label the waste container with "Hazardous Waste" and the full chemical name: "this compound".

    • Include the date when the first waste was added to the container.

  • Storage:

    • Store the sealed waste container in a designated, well-ventilated, and secure area, away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.[3]

  • Disposal Request:

    • Once the container is full, or on a regular schedule, arrange for pickup by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal company.

Experimental Protocol: Decontamination of Empty Containers

  • Initial Rinse:

    • For containers that held this compound, the first rinse must be collected as hazardous waste.

    • Rinse the container with a suitable solvent (e.g., methanol or acetone).

    • Transfer the rinsate to a designated "non-halogenated organic liquid waste" container.

  • Subsequent Rinses:

    • Perform at least two additional rinses with the solvent.

    • For highly toxic chemicals, the first three rinses must be collected as hazardous waste.[4] Given the irritant nature of this compound, collecting the first rinse is a prudent minimum.

  • Final Disposal of Container:

    • After thorough rinsing and air-drying, the container can typically be disposed of as non-hazardous waste. Consult your local regulations for specific requirements.

V. Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound waste.

This compound Disposal Workflow cluster_assessment 1. Waste Assessment cluster_segregation 2. Segregation & Collection cluster_storage 3. Interim Storage cluster_disposal 4. Final Disposal start Start: Generation of This compound waste assess_type Identify Waste Type: Solid or Contaminated Material start->assess_type waste_container Select Designated 'Non-Halogenated Organic Solid Waste' Container assess_type->waste_container label_container Label Container: 'Hazardous Waste' 'this compound' waste_container->label_container store_waste Store Sealed Container in a Designated, Ventilated, and Secure Area label_container->store_waste check_incompatible Ensure separation from incompatible materials (strong oxidizers, acids, bases) store_waste->check_incompatible request_pickup Arrange for Pickup by EHS or Licensed Waste Disposal Service check_incompatible->request_pickup end End: Proper Disposal Complete request_pickup->end

Caption: Disposal workflow for this compound.

By implementing these procedures, laboratories can ensure the safe and compliant disposal of this compound, fostering a secure research environment.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.